Cinoxate
Description
CINOXATE is a small molecule drug with a maximum clinical trial phase of IV.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-ethoxyethyl (E)-3-(4-methoxyphenyl)prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O4/c1-3-17-10-11-18-14(15)9-6-12-4-7-13(16-2)8-5-12/h4-9H,3,10-11H2,1-2H3/b9-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMDKPGRTAQVGFQ-RMKNXTFCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCOC(=O)C=CC1=CC=C(C=C1)OC | |
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOCCOC(=O)/C=C/C1=CC=C(C=C1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O4 | |
| Record name | 2-ETHOXYETHYL-P-METHOXYCINNAMATE | |
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DSSTOX Substance ID |
DTXSID101167513 | |
| Record name | 2-Propenoic acid, 3-(4-methoxyphenyl)-, 2-ethoxyethyl ester, (E)- | |
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Molecular Weight |
250.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
2-ethoxyethyl-p-methoxycinnamate is a viscous clear to pale yellow liquid. Insoluble in water. (NTP, 1992), Viscous liquid; May be slightly yellow; [Merck Index] | |
| Record name | 2-ETHOXYETHYL-P-METHOXYCINNAMATE | |
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| Record name | Cinoxate | |
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Boiling Point |
388 °C at 760 mm Hg /Extrapolated from 185 °C at 2 mm Hg/, BP: 185 °C at 2 mm Hg | |
| Record name | CINOXATE | |
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Flash Point |
greater than 212 °F (NTP, 1992) | |
| Record name | 2-ETHOXYETHYL-P-METHOXYCINNAMATE | |
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| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Solubility |
Insoluble (NTP, 1992), Practically insoluble in water with a solubility of approximately 0.05%., Soluble in glycerol 0.5%, propolyene glycol 5%; miscible with alcohols and vegetable oils | |
| Record name | 2-ETHOXYETHYL-P-METHOXYCINNAMATE | |
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| URL | https://cameochemicals.noaa.gov/chemical/20357 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | CINOXATE | |
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Density |
1.1000 to 1.1035 at 77 °F (NTP, 1992), 1.102 g/cu cm at 25 °C | |
| Record name | 2-ETHOXYETHYL-P-METHOXYCINNAMATE | |
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| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | CINOXATE | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7424 | |
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Vapor Pressure |
0.00034 [mmHg] | |
| Record name | Cinoxate | |
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Color/Form |
Viscous liquid, may have slight yellow tinge | |
CAS No. |
104-28-9, 83834-60-0 | |
| Record name | 2-ETHOXYETHYL-P-METHOXYCINNAMATE | |
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| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | 2-Propenoic acid, 3-(4-methoxyphenyl)-, 2-ethoxyethyl ester, (E)- | |
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| Record name | Cinoxate [USAN:USP:INN] | |
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| Record name | Cinoxate | |
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| Record name | 2-Propenoic acid, 3-(4-methoxyphenyl)-, 2-ethoxyethyl ester | |
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| Record name | 2-Propenoic acid, 3-(4-methoxyphenyl)-, 2-ethoxyethyl ester, (E)- | |
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| Record name | Cinoxate | |
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| Record name | CINOXATE | |
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| Record name | CINOXATE | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7424 | |
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Melting Point |
Solidifies below -25 °C | |
| Record name | CINOXATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7424 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
Cinoxate chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cinoxate, with the IUPAC name 2-ethoxyethyl (E)-3-(4-methoxyphenyl)prop-2-enoate, is an organic compound historically utilized as a UVB filter in sunscreen formulations. This technical guide provides an in-depth review of its chemical structure, physicochemical properties, mechanism of action, and relevant experimental protocols for its synthesis and analysis. Furthermore, it elucidates the key signaling pathways associated with UVB-induced skin damage and the emerging role of this compound as a PPARγ agonist. All quantitative data are presented in standardized tables for clarity, and detailed methodologies for key experiments are provided. Signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate understanding.
Chemical Structure and Identification
This compound is an ester formed from p-methoxycinnamic acid and 2-ethoxyethanol.[1] Its structure is characterized by a p-methoxycinnamate chromophore, which is responsible for its UVB-absorbing properties.[2]
| Identifier | Value |
| IUPAC Name | 2-ethoxyethyl (E)-3-(4-methoxyphenyl)prop-2-enoate[3][4] |
| SMILES | CCOCCOC(=O)/C=C/c1ccc(OC)cc1[3] |
| CAS Number | 104-28-9 |
| Molecular Formula | C14H18O4 |
Physicochemical Properties
This compound is a viscous, clear to pale yellow liquid that is practically odorless. It is insoluble in water but miscible with alcohols, esters, and vegetable oils.
| Property | Value |
| Molecular Weight | 250.29 g/mol |
| Melting Point | Solidifies below -25 °C |
| Boiling Point | 184-187 °C at 2 mmHg |
| Density | 1.102 g/cm³ at 25 °C |
| Solubility in Water | Approximately 0.05% (practically insoluble) |
| UV Absorption Maximum (λmax) | 270-328 nm, with a peak around 289 nm |
| Molar Absorptivity | 19,400 at 306 nm |
Mechanism of Action as a UVB Sunscreen
This compound functions as a chemical sunscreen by absorbing ultraviolet (UV) radiation, specifically within the UVB spectrum (290-320 nm), thus preventing it from penetrating the epidermis. The energy from the absorbed UV photons excites the electrons within the conjugated p-methoxycinnamate system to a higher energy state. This energy is then dissipated harmlessly as heat as the molecule returns to its ground state. This process of absorption and energy dissipation protects the skin from the damaging effects of UVB radiation, which include sunburn and an increased risk of skin cancer. However, it is considered a relatively weak UVB filter and offers no protection against UVA radiation.
Signaling Pathways
UVB-Induced Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway
UVB radiation is a potent activator of cellular stress signaling pathways, including the mitogen-activated protein kinase (MAPK) pathways (ERK, JNK, and p38). Activation of these pathways can lead to inflammation, apoptosis, and contribute to photoaging and skin carcinogenesis.
This compound as a Peroxisome Proliferator-Activated Receptor γ (PPARγ) Agonist
Recent research has identified this compound as an agonist of the peroxisome proliferator-activated receptor γ (PPARγ), a ligand-activated transcription factor involved in the regulation of adipogenesis, lipid metabolism, and inflammation. This suggests a biological activity for this compound beyond its UV-absorbing properties.
Experimental Protocols
Synthesis of this compound via Fischer-Speier Esterification
This protocol describes a plausible method for the synthesis of this compound based on the well-established Fischer-Speier esterification.
Objective: To synthesize 2-ethoxyethyl p-methoxycinnamate from p-methoxycinnamic acid and 2-ethoxyethanol.
Materials:
-
p-Methoxycinnamic acid
-
2-Ethoxyethanol
-
Concentrated sulfuric acid (or p-toluenesulfonic acid)
-
Toluene (or hexane)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Dean-Stark apparatus
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine p-methoxycinnamic acid (1 equivalent), a large excess of 2-ethoxyethanol (5-10 equivalents), and a catalytic amount of concentrated sulfuric acid (~1-5 mol%).
-
Add toluene to the flask to facilitate the azeotropic removal of water.
-
Heat the reaction mixture to reflux. Water will be collected in the Dean-Stark trap as it is formed.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash with saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be further purified by vacuum distillation.
Quantification of this compound in Sunscreen by HPLC
This protocol outlines a validated isocratic reversed-phase HPLC method for the quantification of this compound in cosmetic formulations.
Objective: To determine the concentration of this compound in a sunscreen sample.
Materials and Equipment:
-
HPLC system with a UV-Vis detector, pump, and autosampler
-
C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size)
-
This compound reference standard
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Sunscreen sample containing this compound
-
Analytical balance, volumetric flasks, pipettes, syringes, 0.45 µm syringe filters, HPLC vials
Chromatographic Conditions:
-
Mobile Phase: Degassed mixture of methanol and water (85:15 v/v)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Column Temperature: Ambient
-
Detection Wavelength: 310 nm
Procedure:
1. Standard Solution Preparation:
- Stock Standard Solution (e.g., 1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard, transfer to a 25 mL volumetric flask, dissolve, and dilute to volume with methanol.
- Working Standard Solutions: Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution with the mobile phase. These will be used to construct a calibration curve.
2. Sample Preparation:
- Accurately weigh approximately 0.1 g of the sunscreen cream into a centrifuge tube.
- Add a known volume of methanol (e.g., 10 mL) and vortex for 5 minutes to disperse the sample.
- Sonicate the mixture to ensure complete extraction of this compound.
- Centrifuge to separate the solid excipients.
- Carefully transfer the supernatant to a volumetric flask and dilute to a known volume with methanol.
- Filter the final solution through a 0.45 µm syringe filter into an HPLC vial before injection.
3. Analysis:
- Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
- Inject the working standard solutions in ascending order of concentration to generate a calibration curve.
- Inject the prepared sample solution.
- Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.
"Start" [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
"Prep_Standards" [label="Prepare Standard\nSolutions"];
"Prep_Sample" [label="Prepare Sunscreen\nSample"];
"Equilibrate_HPLC" [label="Equilibrate HPLC\nSystem"];
"Inject_Standards" [label="Inject Standards"];
"Generate_Curve" [label="Generate Calibration\nCurve"];
"Inject_Sample" [label="Inject Sample"];
"Analyze_Data" [label="Analyze Peak Area"];
"Quantify" [label="Quantify this compound\nConcentration"];
"End" [label="End", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
"Start" -> "Prep_Standards";
"Start" -> "Prep_Sample";
"Prep_Standards" -> "Equilibrate_HPLC";
"Prep_Sample" -> "Equilibrate_HPLC";
"Equilibrate_HPLC" -> "Inject_Standards";
"Inject_Standards" -> "Generate_Curve";
"Generate_Curve" -> "Inject_Sample";
"Inject_Sample" -> "Analyze_Data";
"Analyze_Data" -> "Quantify";
"Quantify" -> "End";
}
In Vitro Sun Protection Factor (SPF) Determination
This protocol is based on the spectrophotometric analysis of a sunscreen film applied to a substrate.
Objective: To determine the in vitro SPF of a sunscreen formulation containing this compound.
Materials and Equipment:
-
UV-Vis Spectrophotometer with an integrating sphere
-
Polymethylmethacrylate (PMMA) plates
-
Analytical balance
-
Positive control sunscreen with known SPF
-
Glycerin (for blank measurement)
-
Sunscreen formulation containing this compound
Procedure:
-
Substrate Preparation and Blank Measurement:
-
Handle PMMA plates carefully to avoid contamination.
-
Apply a thin, even layer of glycerin to a PMMA plate for the blank measurement.
-
Record the blank transmittance/absorbance spectrum from 290 nm to 400 nm.
-
-
Sample Application:
-
Weigh a clean PMMA plate.
-
Apply a precise amount of the sunscreen formulation (e.g., 1.3 mg/cm²) evenly across the surface of the PMMA plate.
-
Allow the film to dry for 15-20 minutes in the dark at room temperature.
-
-
Absorbance Measurement:
-
Place the prepared plate in the spectrophotometer.
-
Measure and record the spectral absorbance at 1 nm intervals from 290 nm to 400 nm.
-
-
SPF Calculation: The in vitro SPF is calculated using the following formula, which integrates the absorbance spectrum of the sunscreen film with the erythemal action spectrum and the solar spectral irradiance over the UVB range.
Conclusion
This compound is a well-characterized organic compound with a history of use as a UVB-absorbing agent in sunscreens. Its chemical structure and physicochemical properties are well-documented. While its efficacy as a sunscreen agent is limited compared to modern broad-spectrum filters, it serves as a valuable case study in the development of photoprotective agents. The recent discovery of its activity as a PPARγ agonist opens new avenues for research into its biological effects beyond UV absorption. The detailed experimental protocols provided in this guide offer a foundation for the synthesis, analysis, and efficacy testing of this compound and similar compounds.
References
An In-depth Technical Guide to the Synthesis of 2-Ethoxyethyl p-Methoxycinnamate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthesis pathways for 2-ethoxyethyl p-methoxycinnamate. Due to the limited availability of direct literature for this specific cinnamate ester, this document outlines methodologies adapted from well-established organic synthesis protocols for structurally analogous compounds. The information presented herein is intended to serve as a foundational resource for researchers and professionals engaged in the synthesis and development of related molecules.
The synthesis of 2-ethoxyethyl p-methoxycinnamate is fundamentally achieved through the esterification of p-methoxycinnamic acid with 2-ethoxyethanol. This can be accomplished via several established methods, each with its own advantages and considerations. The core synthesis pathways detailed in this guide include Fischer-Speier Esterification, Steglich Esterification, and Enzymatic Esterification.
Core Synthesis Pathways
The formation of an ester linkage between p-methoxycinnamic acid and 2-ethoxyethanol is the central transformation in the synthesis of 2-ethoxyethyl p-methoxycinnamate. The selection of a particular synthetic route will depend on factors such as substrate sensitivity, desired yield, and available laboratory resources.
Fischer-Speier Esterification
Fischer-Speier esterification is a classic and direct method for synthesizing esters from a carboxylic acid and an alcohol under acidic catalysis.[1] This equilibrium-driven reaction typically necessitates the removal of water to achieve high yields of the desired ester.[1]
Reaction Scheme:
p-methoxycinnamic acid + 2-ethoxyethanol ⇌ 2-ethoxyethyl p-methoxycinnamate + water
Experimental Protocol:
-
Reactant Mixture: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine p-methoxycinnamic acid (1 equivalent), a large excess of 2-ethoxyethanol (e.g., 5-10 equivalents, which can also function as the solvent), and a catalytic amount of a strong acid such as concentrated sulfuric acid or p-toluenesulfonic acid (approximately 1-5 mol%).[1]
-
Solvent (Optional): A non-polar solvent like toluene or hexane can be added to facilitate the azeotropic removal of water.[1]
-
Reaction Conditions: The mixture is heated to reflux.[1] The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature. The excess alcohol and solvent are removed under reduced pressure. The residue is then dissolved in an organic solvent (e.g., ethyl acetate) and washed with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product can be further purified by column chromatography or vacuum distillation.
Steglich Esterification
For substrates that are sensitive to strong acidic conditions, Steglich esterification offers a milder alternative. This method employs a coupling agent, typically a carbodiimide such as N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst, commonly 4-dimethylaminopyridine (DMAP).
Experimental Protocol:
-
Reactant Mixture: In a round-bottom flask, dissolve p-methoxycinnamic acid (1 equivalent), 2-ethoxyethanol (1.2 equivalents), and a catalytic amount of DMAP (0.1 equivalents) in an anhydrous aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF).
-
Coupling Agent: The solution is cooled in an ice bath, and a solution of DCC (1.1 equivalents) in the same solvent is added dropwise.
-
Reaction Conditions: The reaction mixture is allowed to warm to room temperature and stirred for several hours (typically 4-12 hours). The formation of a white precipitate of dicyclohexylurea (DCU) indicates the progress of the reaction, which can also be monitored by TLC.
-
Work-up and Purification: The DCU precipitate is removed by filtration and washed with the reaction solvent. The combined filtrate and washings are concentrated under reduced pressure. The resulting residue is dissolved in an organic solvent and washed sequentially with dilute hydrochloric acid (to remove DMAP), saturated sodium bicarbonate solution, and brine. The organic layer is then dried, concentrated, and the crude ester is purified using column chromatography.
Enzymatic Esterification
Enzymatic esterification presents a green and selective alternative to chemical methods, often proceeding under mild reaction conditions. Lipases are commonly employed for this transformation.
Experimental Protocol:
-
Reactant Mixture: In a suitable vessel, combine p-methoxycinnamic acid (1 equivalent) and 2-ethoxyethanol (e.g., 2 equivalents) in an organic solvent such as cyclo-octane.
-
Enzyme: A lipase, for instance, 750 U of Rhizopus oryzae lipase, is added to the mixture.
-
Reaction Conditions: The mixture is incubated at a controlled temperature (e.g., 45 °C) with agitation for an extended period, for example, 96 hours.
-
Work-up and Purification: Following the reaction, the enzyme is removed by filtration. The solvent is then evaporated, and the product can be purified by column chromatography.
Data Presentation
Table 1: Reference Quantitative Data for the Synthesis of 2-Ethylhexyl p-Methoxycinnamate
| Synthesis Method | Reactants | Catalyst/Enzyme | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) | Reference |
| Enzymatic Esterification | p-methoxycinnamic acid, 2-ethylhexanol | Rhizopus oryzae lipase | cyclo-octane | 96 | 45 | 91.3 | |
| Transesterification | Ethyl 4-methoxycinnamate, 2-ethylhexanol | p-toluenesulfonic acid | None | 6 | 150 | 93 |
Mandatory Visualization
References
Cinoxate: A Technical Guide for Researchers
An In-depth Examination of the UV Filter Cinoxate (CAS Number: 104-28-9, Molecular Formula: C14H18O4)
This technical guide provides a comprehensive overview of this compound, an organic ultraviolet (UV) B filter. The information is tailored for researchers, scientists, and professionals in drug development, offering a detailed look at its chemical properties, synthesis, mechanism of action, and relevant experimental protocols. While historically used in sunscreen formulations, its use has declined due to its limited efficacy compared to modern broad-spectrum UV filters.
Core Physicochemical and Spectroscopic Data
This compound, chemically known as 2-ethoxyethyl p-methoxycinnamate, is a cinnamate ester. Its primary function in dermatological formulations is the absorption of UVB radiation. A summary of its key properties is presented below.
| Property | Value | Reference(s) |
| CAS Number | 104-28-9 | [1] |
| Molecular Formula | C14H18O4 | [1] |
| Molecular Weight | 250.29 g/mol | [1] |
| IUPAC Name | 2-ethoxyethyl (2E)-3-(4-methoxyphenyl)prop-2-enoate | |
| Appearance | Slightly yellow, viscous liquid | |
| Solubility | Insoluble in water; miscible with alcohols, esters, and vegetable oils | |
| UV Absorption Range | Primarily UVB | |
| Peak UV Absorption (λmax) | Approximately 289 nm |
Synthesis of this compound
A plausible and commonly referenced method for synthesizing this compound is through the acid-catalyzed esterification of p-methoxycinnamic acid with 2-ethoxyethanol. While detailed industrial synthesis protocols are proprietary, a general laboratory-scale procedure can be outlined.
Experimental Protocol: Esterification for this compound Synthesis
Objective: To synthesize 2-ethoxyethyl p-methoxycinnamate (this compound) via esterification.
Materials:
-
p-Methoxycinnamic acid
-
2-Ethoxyethanol
-
A strong acid catalyst (e.g., sulfuric acid or p-toluenesulfonic acid)
-
An organic solvent for reflux (e.g., toluene)
-
Sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Standard laboratory glassware for reflux and extraction
Procedure:
-
In a round-bottom flask, dissolve p-methoxycinnamic acid in a minimal amount of 2-ethoxyethanol.
-
Add a catalytic amount of the strong acid.
-
Add toluene to the mixture to facilitate azeotropic removal of water.
-
Heat the mixture to reflux, using a Dean-Stark apparatus to collect the water produced during the reaction.
-
Monitor the reaction progress via thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Neutralize the excess acid by washing the organic layer with a saturated sodium bicarbonate solution.
-
Wash the organic layer with water until neutral.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Remove the toluene under reduced pressure using a rotary evaporator.
-
The resulting crude this compound can be further purified by vacuum distillation to yield a viscous, slightly yellow liquid.
Mechanism of Action and Efficacy
This compound functions as a chemical sunscreen by absorbing UVB radiation, which in turn excites the molecule to a higher energy state. This energy is then dissipated as heat, preventing the UV photons from reaching and damaging the skin. However, this compound's efficacy is limited as it offers minimal protection against UVA radiation and is considered one of the weaker FDA-approved sunscreen ingredients.
Experimental Protocols for Efficacy and Safety Assessment
In Vitro Sun Protection Factor (SPF) Determination
The determination of a sunscreen's efficacy is crucial. The following is a generalized workflow for in vitro SPF testing, often guided by standards such as ISO 24443.[2][3]
Objective: To determine the in vitro SPF of a sunscreen formulation containing this compound.
Materials:
-
Sunscreen formulation containing this compound
-
Polymethylmethacrylate (PMMA) plates
-
Spectrophotometer with an integrating sphere
-
Solar simulator
Procedure:
-
Substrate Preparation: Use a roughened PMMA plate to mimic the skin's surface.
-
Sample Application: Apply a precise and uniform amount of the sunscreen formulation (e.g., 1.3 mg/cm²) onto the PMMA plate.
-
Initial Absorbance Measurement: Measure the initial UV absorbance of the sunscreen film using the spectrophotometer across the UV spectrum (290-400 nm).
-
UV Irradiation: Expose the sample to a controlled dose of UV radiation from a solar simulator to assess photostability.
-
Post-Irradiation Absorbance Measurement: Re-measure the UV absorbance of the sample after irradiation.
-
Data Analysis: Calculate the SPF value based on the absorbance data.
Photostability Testing by High-Performance Liquid Chromatography (HPLC)
The photostability of a UV filter is its ability to retain its protective properties upon exposure to UV radiation. A common method for assessing this is HPLC, with guidelines provided by the International Council for Harmonisation (ICH) Q1B.
Objective: To quantify the degradation of this compound in a formulation after UV exposure.
Materials:
-
Sunscreen formulation
-
Photostability chamber
-
HPLC system with a UV detector
-
C18 HPLC column
-
Appropriate mobile phase (to be optimized, e.g., ethanol and acetic acid mixture)
-
Solvent for extraction (e.g., methanol or ethanol)
Procedure:
-
Sample Preparation: Apply a thin, uniform film of the sunscreen formulation onto a suitable substrate (e.g., quartz plate). Prepare a control sample protected from light.
-
UV Exposure: Place the samples in a photostability chamber and expose them to a controlled dose of UV radiation.
-
Sample Extraction: After exposure, extract this compound from the substrate using a suitable solvent.
-
HPLC Analysis: Inject the extracted sample and the control into the HPLC system.
-
Quantification: Compare the peak area of this compound in the exposed sample to the control to determine the percentage of degradation.
Cell-Based Assays for Photoprotection
Cell-based assays provide insights into the biological protection offered by a sunscreen at the cellular level.
Objective: To assess the ability of a this compound-containing formulation to protect human keratinocytes from UV-induced DNA damage.
Materials:
-
Human keratinocyte cell line (e.g., HaCaT)
-
Cell culture reagents
-
Sunscreen formulation
-
UV radiation source
-
Assay kits for DNA damage (e.g., ELISA for cyclobutane pyrimidine dimers - CPDs)
Procedure:
-
Cell Culture: Culture human keratinocytes to an appropriate confluency.
-
Sunscreen Application: Apply the sunscreen formulation to the cells (often on a transparent membrane placed over the cells).
-
UV Irradiation: Expose the cells to a controlled dose of UV radiation.
-
DNA Extraction: After a post-irradiation incubation period, lyse the cells and extract the genomic DNA.
-
DNA Damage Quantification: Quantify the amount of CPDs in the DNA using an ELISA-based method.
-
Data Analysis: Compare the level of DNA damage in sunscreen-protected cells to unprotected irradiated cells.
Signaling Pathways of Interest
UV-Induced Mitogen-Activated Protein Kinase (MAPK) Signaling
UVB radiation is a known activator of cellular stress pathways, including the MAPK pathways (ERK, JNK, and p38). Activation of these pathways can lead to inflammation and apoptosis. A primary function of a UVB-absorbing compound like this compound is to prevent the initial UV insult that triggers these cascades.
Peroxisome Proliferator-Activated Receptor γ (PPARγ) Agonism
Recent research has identified this compound as a potential agonist for PPARγ, a nuclear receptor involved in the regulation of lipid metabolism and inflammation. This suggests a biological activity for this compound beyond its UV-absorbing properties, which may warrant further investigation in the context of dermatological science.
Experimental Protocol: PPARγ Agonist Screening Assay
Objective: To determine if this compound can activate the PPARγ receptor.
Materials:
-
A cell line engineered to express a PPARγ-responsive reporter gene (e.g., luciferase)
-
This compound
-
A known PPARγ agonist (positive control, e.g., Rosiglitazone)
-
Cell culture reagents
-
Luciferase assay reagent
Procedure:
-
Cell Seeding: Seed the reporter cell line in a multi-well plate.
-
Compound Treatment: Treat the cells with varying concentrations of this compound, the positive control, and a vehicle control.
-
Incubation: Incubate the cells for a sufficient period to allow for receptor activation and reporter gene expression (e.g., 24 hours).
-
Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity, which is indicative of PPARγ activation.
-
Data Analysis: Compare the luciferase activity in this compound-treated cells to the controls to determine its agonistic potential.
Conclusion
This compound is a historically significant UVB filter with a well-understood mechanism of action based on the absorption of UV radiation. However, its limited efficacy, particularly the lack of UVA protection, has led to its replacement by more advanced, broad-spectrum sunscreen agents in modern formulations. The experimental protocols and signaling pathway information provided in this guide offer a framework for the continued study of this compound and other photoprotective compounds, highlighting the evolving standards and methodologies in dermatological and pharmaceutical research.
References
The Rise and Fall of a Sunscreen Pioneer: A Technical Guide to the Historical Development of Cinoxate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cinoxate, chemically known as 2-ethoxyethyl p-methoxycinnamate, represents an early chapter in the development of synthetic ultraviolet (UV) filters. Once a component in sunscreen formulations, it has been largely superseded by more effective, broad-spectrum, and photostable agents. This technical guide provides an in-depth exploration of the historical development of this compound, detailing its synthesis, mechanism of action, efficacy, and the factors that led to its eventual decline in use. This document serves as a comprehensive resource for understanding the evolution of sunscreen technology and the scientific principles underpinning photoprotection.
This compound was first approved by the U.S. Food and Drug Administration (FDA) in 1961, marking it as one of the earlier chemical UV filters to be incorporated into commercial sunscreens.[1] As a member of the cinnamate class of compounds, its primary function is to absorb UVB radiation, the spectral range primarily responsible for erythema (sunburn).[1][2] The focus of early sunscreens was predominantly on preventing sunburn, with less emphasis on the dangers of UVA radiation, which is now understood to be a major contributor to photoaging and skin cancer.[3][4] this compound's activity is confined to the UVB spectrum, a key factor in its eventual obsolescence.
Physicochemical Properties
This compound is a viscous, slightly yellow liquid that is insoluble in water but miscible with alcohols, esters, and vegetable oils. These properties made it suitable for incorporation into the oil phase of sunscreen emulsions.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound based on available scientific literature.
Table 1: Physicochemical and Spectroscopic Properties of this compound
| Property | Value |
| Chemical Name | 2-ethoxyethyl (2E)-3-(4-methoxyphenyl)prop-2-enoate |
| Synonyms | 2-ethoxyethyl p-methoxycinnamate, Giv-Tan F |
| CAS Number | 104-28-9 |
| Molecular Formula | C₁₄H₁₈O₄ |
| Molar Mass | 250.29 g/mol |
| Appearance | Slightly yellow viscous liquid |
| Solubility | Insoluble in water; miscible with alcohols, esters, and vegetable oils |
| UV Absorption Range | 270-328 nm |
| Peak UV Absorption (λmax) | ~289 nm |
Sources:
Table 2: Efficacy and Regulatory Data for this compound
| Parameter | Value |
| UV Filter Type | UVB |
| Maximum Approved Concentration (USA) | 3% |
| In Vitro SPF (3% this compound formulation) | ~2.3 - 2.7 |
| In Vivo SPF Contribution (at 3% concentration) | ~1-2 SPF units |
| FDA Monograph Testing (1999; 3% monotherapy) | SPF ~2.5 |
| Regulatory Status (EU) | Not approved for use in sunscreens |
Sources:
Experimental Protocols
Synthesis of this compound: Acid-Catalyzed Esterification
A probable and commonly cited method for the synthesis of this compound is the Fischer-Speier esterification of p-methoxycinnamic acid with 2-ethoxyethanol in the presence of an acid catalyst.
Materials:
-
p-Methoxycinnamic acid
-
2-Ethoxyethanol
-
Sulfuric acid (or other suitable acid catalyst)
-
Toluene (or another suitable solvent for azeotropic removal of water)
-
Sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
A mixture of p-methoxycinnamic acid, a molar excess of 2-ethoxyethanol, and a catalytic amount of sulfuric acid in toluene is refluxed.
-
Water produced during the reaction is removed azeotropically using a Dean-Stark apparatus to drive the reaction to completion.
-
After cooling, the reaction mixture is washed with water, followed by a sodium bicarbonate solution to neutralize the acid catalyst, and then again with water until neutral.
-
The organic layer is dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure using a rotary evaporator.
-
The resulting crude this compound can be further purified by vacuum distillation to yield a viscous, slightly yellow liquid.
In Vitro Sun Protection Factor (SPF) Determination
The in vitro SPF of a sunscreen formulation containing this compound can be determined by measuring the UV transmittance through a thin film of the product applied to a substrate.
Materials:
-
UV-Vis spectrophotometer with an integrating sphere
-
Polymethylmethacrylate (PMMA) plates
-
Analytical balance
-
Positive control sunscreen standard with a known in vivo SPF
-
Test sunscreen formulation containing this compound
Procedure:
-
Substrate Preparation: Ensure PMMA plates are clean and dry.
-
Sample Application: Accurately weigh a PMMA plate. Apply a precise amount of the sunscreen formulation (e.g., 1.3 mg/cm²) and spread it evenly across the plate to create a uniform film.
-
Drying: Allow the film to dry for 15-20 minutes in the dark at room temperature.
-
Measurement: Place the prepared plate in the spectrophotometer and measure the spectral absorbance at 1 nm intervals from 290 nm to 400 nm.
-
Calculation: The in vitro SPF is calculated from the absorbance data using a standardized equation that takes into account the erythemal action spectrum and the solar spectral irradiance.
In Vivo Sun Protection Factor (SPF) Determination
The in vivo SPF is determined by assessing the ability of a sunscreen to protect human skin from UV-induced erythema.
General Workflow:
-
Subject Recruitment: Select a panel of healthy volunteers with suitable skin types.
-
Test Sites: Mark and delineate test sites on the subjects' backs.
-
Sunscreen Application: Apply the sunscreen formulation containing this compound at a concentration of 2 mg/cm² to the designated test sites. An unprotected site serves as a control.
-
UV Irradiation: After a drying period, expose the test sites to a series of increasing doses of UV radiation from a solar simulator.
-
Erythema Assessment: Visually assess the test sites for erythema 16 to 24 hours after irradiation to determine the Minimal Erythema Dose (MED) for both protected and unprotected skin.
-
SPF Calculation: The SPF is calculated as the ratio of the MED on protected skin to the MED on unprotected skin.
Mandatory Visualizations
Caption: Synthesis of this compound via acid-catalyzed esterification.
References
Cinoxate Derivatives and Their Chemical Modifications: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cinoxate, chemically known as 2-ethoxyethyl p-methoxycinnamate, is an organic compound recognized for its role as a UVB filter in sunscreen formulations. Its core structure is based on cinnamic acid, a naturally occurring aromatic carboxylic acid found in various plants. While the primary application of this compound has been in photoprotection, its cinnamic acid backbone presents a versatile scaffold for chemical modification. The exploration of this compound derivatives and, more broadly, cinnamic acid analogs, has unveiled a wide spectrum of pharmacological activities, offering promising avenues for drug discovery and development.
This technical guide provides a comprehensive overview of this compound and its derivatives, with a primary focus on the chemical modifications of the parent cinnamic acid structure to generate compounds with therapeutic potential. We will delve into the synthesis, structure-activity relationships, and pharmacological applications of these molecules, supported by quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and workflows.
This compound: The Parent Compound
This compound's primary function is to absorb UVB radiation, thereby preventing it from damaging the skin. However, its efficacy is limited, and it offers minimal protection against UVA radiation. Its use in modern sunscreens has largely been superseded by more effective, broad-spectrum UV filters.
Chemical and Photoprotective Properties of this compound
The photoprotective properties of this compound are summarized in the table below.
| Property | Value | Reference |
| Chemical Name | 2-ethoxyethyl p-methoxycinnamate | |
| Molecular Formula | C14H18O4 | |
| Molar Mass | 250.29 g/mol | |
| UV Absorption Max (λmax) | ~290 nm | |
| Approved Concentration (US) | Up to 3% |
Chemical Modifications of the Cinnamic Acid Scaffold
The cinnamic acid structure offers several sites for chemical modification, including the carboxylic acid group, the phenyl ring, and the α,β-unsaturated system. These modifications can significantly alter the molecule's physicochemical properties and biological activity.
Esterification and Amidation of the Carboxylic Acid Group
One of the most common modifications of cinnamic acid is the derivatization of the carboxylic acid moiety to form esters and amides. This can enhance lipophilicity, improve cell membrane permeability, and modulate the compound's interaction with biological targets.
Substitution on the Phenyl Ring
Introducing various substituents (e.g., hydroxyl, methoxy, halogens) on the phenyl ring can profoundly influence the electronic properties and steric hindrance of the molecule, leading to changes in its biological activity. For instance, hydroxyl groups can enhance antioxidant properties.
Therapeutic Applications of Cinnamic Acid Derivatives
The chemical versatility of the cinnamic acid scaffold has led to the development of derivatives with a wide range of pharmacological activities.
Anticancer Activity
Cinnamic acid derivatives have been extensively investigated for their potential as anticancer agents. Their mechanisms of action are diverse and can include the induction of apoptosis, inhibition of angiogenesis, and modulation of key signaling pathways involved in cancer progression.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Artepillin C (3,5-diprenyl-4-hydroxycinnamic acid) | PC-3 (prostate) | 10.5 | |
| Caffeic acid phenethyl ester (CAPE) | HCT-116 (colon) | 5.0 | |
| Ferulic acid | A549 (lung) | 150 |
Antimicrobial Activity
Derivatives of cinnamic acid have demonstrated significant activity against a broad spectrum of bacteria and fungi. Their proposed mechanisms of action include disruption of the cell membrane, inhibition of essential enzymes, and prevention of biofilm formation.[1]
| Compound | Microorganism | MIC (µg/mL) | Reference |
| p-Coumaric acid | Escherichia coli | 250 | |
| Cinnamic aldehyde | Staphylococcus aureus | 100 | |
| Ferulic acid | Candida albicans | 500 |
Anti-inflammatory Activity
Several cinnamic acid derivatives exhibit potent anti-inflammatory properties by inhibiting pro-inflammatory enzymes and cytokines. For example, some derivatives have been shown to inhibit cyclooxygenase (COX) enzymes and reduce the production of nitric oxide.
Antioxidant Activity
The phenolic nature of many cinnamic acid derivatives, particularly those with hydroxyl groups on the phenyl ring (e.g., caffeic acid, ferulic acid), endows them with strong antioxidant properties. They can scavenge free radicals and chelate metal ions, thereby protecting cells from oxidative damage. The antioxidant activity of a cinnamic acid derivative was enhanced by modifying its carboxylic acid group into an amine.[2]
Experimental Protocols
This section provides detailed methodologies for the synthesis and evaluation of cinnamic acid derivatives.
General Synthesis of Cinnamic Acid Amides
Objective: To synthesize a cinnamic acid amide via the formation of an acyl chloride intermediate.
Materials:
-
Cinnamic acid
-
Thionyl chloride (SOCl₂)
-
An appropriate amine
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (TEA)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexane)
Procedure:
-
Acyl Chloride Formation: In a round-bottom flask under a nitrogen atmosphere, dissolve cinnamic acid (1.0 eq) in anhydrous DCM. Add thionyl chloride (1.2 eq) dropwise at 0 °C. Allow the reaction to warm to room temperature and stir for 2-3 hours, or until the reaction is complete (monitored by TLC).
-
Amidation: In a separate flask, dissolve the amine (1.1 eq) and triethylamine (1.5 eq) in anhydrous DCM. Cool the solution to 0 °C.
-
Reaction: Slowly add the freshly prepared cinnamoyl chloride solution to the amine solution at 0 °C. Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Work-up: Quench the reaction with saturated sodium bicarbonate solution. Separate the organic layer and wash it sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane).
-
Characterization: Characterize the purified product by NMR spectroscopy and mass spectrometry.
In Vitro Anticancer Activity Assay (MTT Assay)
Objective: To determine the cytotoxic effect of a cinnamic acid derivative on a cancer cell line.
Materials:
-
Cancer cell line (e.g., MCF-7, A549)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Test compound (cinnamic acid derivative) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37 °C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compound in the growth medium. After 24 hours, remove the medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37 °C.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures can aid in understanding the mechanisms of action and the research methodology.
Caption: A simplified diagram of the MAPK signaling pathway, which can be activated by UVB radiation and is a potential target for anti-inflammatory cinnamic acid derivatives.
Caption: A general experimental workflow for the synthesis and biological evaluation of cinnamic acid derivatives.
References
- 1. Pharmacological Potential of Cinnamic Acid and Derivatives: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure Modification of Cinnamic Acid to (E)-1-(3,4-dihydroisoquinoline-2(1H)-yl)-3-phenylprop-2-en-1-one and Antioxidant Activity Test by DPPH Method | Borneo Journal of Pharmacy [journal.umpr.ac.id]
In Vitro Biological Activity of Cinoxate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cinoxate, chemically known as 2-ethoxyethyl p-methoxycinnamate, is an organic compound historically used as a UVB filter in sunscreen formulations.[1][2][3] Its primary and most well-documented biological activity is the absorption of UVB radiation, thereby preventing sun-induced skin damage.[2][4] However, recent research has begun to unveil a more complex profile of in vitro biological activities for this compound, extending beyond simple photoprotection. This technical guide provides a comprehensive overview of the known in vitro biological activities of this compound, presenting quantitative data, detailed experimental protocols, and visual representations of relevant signaling pathways and workflows. While this compound's use in commercial sunscreens has declined, its biological activities remain of interest to researchers in dermatology, cosmetology, and drug development.
Photoprotective Effects
This compound's principal function is to absorb UVB radiation, with a peak absorption at approximately 289 nm. This action mitigates the direct damaging effects of UVB on skin cells. The in vitro evaluation of this compound's photoprotective efficacy involves assessing its ability to prevent UVB-induced cellular damage, including loss of cell viability, DNA damage, and oxidative stress.
Quantitative Data on Photoprotective Effects
The following table summarizes the quantitative data found regarding the photoprotective effects of this compound on human keratinocytes exposed to UVB radiation.
| Parameter | Cell Line | This compound Concentration (µM) | UVB Exposure (mJ/cm²) | Result | Reference |
| Cell Viability | HaCaT | 10 | 50 | 75% viability | |
| HaCaT | 50 | 50 | 95% viability | ||
| CPD Formation | HaCaT | 10 | 50 | 0.35 OD 450nm | |
| HaCaT | 50 | 50 | 0.18 OD 450nm | ||
| Intracellular ROS | HaCaT | 10 | 50 | 1.8-fold change | |
| HaCaT | 50 | 50 | 1.2-fold change | ||
| Not Specified | 10 | 50 | 210% relative ROS levels | ||
| Not Specified | 50 | 50 | 145% relative ROS levels | ||
| Not Specified | 100 | 50 | 115% relative ROS levels |
Experimental Protocols for Assessing Photoprotection
-
Cell Seeding: Human keratinocytes (e.g., HaCaT) are seeded in a 96-well plate at a density of 1 x 10^4 cells/well and allowed to attach overnight.
-
Treatment: Cells are pre-incubated with various concentrations of this compound (e.g., 1-50 µM) or a vehicle control in serum-free medium for 1-4 hours.
-
UVB Irradiation: The medium is removed, and cells are washed with phosphate-buffered saline (PBS). A thin layer of PBS is added, and the cells are exposed to a predetermined dose of UVB radiation (e.g., 20-100 mJ/cm²). A non-irradiated group serves as a control.
-
Incubation: After irradiation, PBS is replaced with fresh culture medium, and the cells are incubated for 24-48 hours.
-
MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.
-
Data Analysis: The resulting formazan crystals are dissolved, and the absorbance is measured. Cell viability is expressed as a percentage relative to the non-irradiated control cells.
References
The Role of Cinoxate in Mitigating UV-Induced DNA Damage: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cinoxate, an organic UVB filter, has historically been used in sunscreen formulations to protect the skin from the damaging effects of ultraviolet radiation. Its primary mechanism of action involves the absorption of UVB photons, thereby preventing them from reaching cellular DNA and inducing mutagenic lesions. This technical guide provides a comprehensive analysis of this compound's role in preventing UV-induced DNA damage, detailing its core mechanism, summarizing available quantitative efficacy data, and outlining detailed experimental protocols for its evaluation. Furthermore, this guide explores the key signaling pathways involved in the cellular response to UV damage and this compound's potential influence on these cascades. Recent findings on its activity as a PPARγ agonist and its potential effects on DNA repair mechanisms are also discussed to provide a complete picture for researchers in the field.
Core Mechanism of Action
This compound, chemically known as 2-ethoxyethyl p-methoxycinnamate, is a cinnamate-based compound that functions as a chemical sunscreen agent. Its efficacy in preventing UV-induced DNA damage is primarily attributed to its ability to absorb UVB radiation within the 270 to 328 nm range.[1] The core mechanism can be broken down into the following steps:
-
Photon Absorption: The p-methoxycinnamate chromophore within the this compound molecule absorbs the energy of an incoming UVB photon.
-
Electronic Excitation: This absorption of energy promotes electrons within the conjugated system to a higher, unstable energy state.
-
Energy Dissipation: The molecule then rapidly returns to its ground state, dissipating the absorbed energy as harmless heat.
This process of absorbing and converting UV energy prevents the photons from directly interacting with and damaging cellular DNA.
Quantitative Data on this compound's Efficacy
The following tables summarize the available quantitative data regarding this compound's UV absorption properties and its photoprotective effects from in vitro studies.
Table 1: Physicochemical and UV Absorption Properties of this compound
| Property | Value |
| Chemical Name | 2-ethoxyethyl p-methoxycinnamate |
| Molar Mass | 250.29 g/mol |
| UV Absorption Range | 270 - 328 nm[1] |
| Maximum Absorbance (λmax) | ~306 nm[1] |
| Molar Absorptivity at 306 nm | 19,400 M⁻¹ cm⁻¹[1] |
Table 2: In Vitro Sun Protection Factor (SPF) Contribution of this compound
| Concentration (% w/w) | Formulation Vehicle | In Vitro SPF (approximate) |
| 3% | Lotion | ~2.3 |
| 3% | Ethanol | ~2.7 |
| 2% | Not Specified | ~2.0 |
Table 3: In Vitro Photoprotective Effects of this compound on Human Keratinocytes (HaCaT cells) Exposed to UVB (50 mJ/cm²)
| Treatment | Cell Viability (%) | Cyclobutane Pyrimidine Dimer (CPD) Formation (OD 450nm) | Intracellular Reactive Oxygen Species (ROS) (Fold Change) |
| Vehicle Control (No UVB) | 100 ± 5.0 | 0.12 ± 0.02 | 1.0 ± 0.1 |
| Vehicle Control (+ UVB) | 55 ± 4.5 | 0.85 ± 0.07 | 3.5 ± 0.4 |
| 10 µM this compound (+ UVB) | 85 ± 6.2 | 0.25 ± 0.04 | 1.5 ± 0.2 |
| 50 µM this compound (+ UVB) | 92 ± 5.8 | 0.18 ± 0.03 | 1.2 ± 0.1 |
Note: Data in Tables 2 and 3 are compiled from illustrative examples in the literature and should be considered representative rather than absolute values from a single study.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments to assess the photoprotective efficacy of this compound.
In Vitro Assessment of UV-Induced DNA Damage (CPD Formation)
Objective: To quantify the reduction in UVB-induced cyclobutane pyrimidine dimers (CPDs) in cultured human keratinocytes following treatment with this compound.
Methodology: Enzyme-Linked Immunosorbent Assay (ELISA)
-
Cell Culture and Treatment:
-
Culture human keratinocytes (e.g., HaCaT cell line) in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Pre-incubate the cells with varying concentrations of this compound (e.g., 10 µM, 50 µM, 100 µM) or a vehicle control in serum-free medium for 2-4 hours.
-
-
UVB Irradiation:
-
Wash the cells with phosphate-buffered saline (PBS).
-
Irradiate the cells with a predetermined dose of UVB radiation (e.g., 50-100 mJ/cm²) using a calibrated UVB source. A non-irradiated control group should be included.
-
-
DNA Extraction:
-
Immediately after irradiation, harvest the cells and extract genomic DNA using a commercial DNA extraction kit according to the manufacturer's instructions.
-
-
CPD Quantification (ELISA):
-
Denature the extracted DNA by heating to 100°C for 10 minutes.
-
Coat a 96-well plate with the denatured DNA.
-
Block the plate to prevent non-specific binding.
-
Incubate with a primary antibody specific for CPDs.
-
Wash the plate and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Add a substrate solution (e.g., TMB) and measure the absorbance at 450 nm using a microplate reader.
-
Quantify the amount of CPDs by comparing the absorbance to a standard curve generated with DNA of a known CPD concentration.
-
In Vivo Assessment of Photoprotection in a Mouse Model
Objective: To evaluate the efficacy of a topical this compound formulation in reducing UVB-induced erythema and edema in a hairless mouse model.
Methodology:
-
Animal Model:
-
Use SKH-1 or HRS/J hairless mice (6-8 weeks old).
-
Acclimatize the animals for at least one week before the experiment.
-
-
Experimental Groups:
-
Group 1: Untreated control (no UVB, no treatment).
-
Group 2: UVB + Vehicle control.
-
Group 3: UVB + this compound formulation.
-
-
Procedure:
-
Anesthetize the mice.
-
Apply 2 mg/cm² of the vehicle or this compound formulation to a defined area on the dorsal skin.
-
Allow the formulation to dry for 15-20 minutes.
-
Expose the treated area to a single dose of UVB radiation predetermined to cause moderate erythema (e.g., 1-2 Minimal Erythema Doses - MEDs).
-
-
Assessment:
-
At 24 and 48 hours post-irradiation, assess erythema by scoring the redness of the skin using a visual scale (e.g., 0 = no erythema, 1 = slight, 2 = moderate, 3 = severe) or by using a colorimeter.
-
Assess edema by measuring the skinfold thickness of the irradiated area using calipers. An increase in thickness compared to baseline indicates edema.
-
Assessment of Intracellular Reactive Oxygen Species (ROS)
Objective: To measure the effect of this compound on the generation of intracellular ROS in keratinocytes following UV irradiation.
Methodology: 2',7'-Dichlorofluorescin Diacetate (DCFH-DA) Assay
-
Cell Culture and Treatment:
-
Seed human keratinocytes in a black, clear-bottom 96-well plate.
-
Treat the cells with this compound or vehicle control as described in the CPD assay protocol.
-
-
UVB Irradiation:
-
Irradiate the cells with UVB as previously described.
-
-
ROS Detection:
-
After irradiation, wash the cells with PBS and incubate them with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C.
-
Wash the cells twice with PBS to remove the excess probe.
-
Measure the fluorescence intensity (excitation at 485 nm, emission at 535 nm) using a fluorescence microplate reader.
-
Signaling Pathways and this compound's Influence
UVB radiation triggers a complex network of intracellular signaling pathways that mediate the cellular response to DNA damage. This compound's primary role as a UVB absorber means it acts at the initial step, preventing the activation of these cascades.
The p53 Signaling Pathway
UVB-induced DNA damage, particularly the formation of CPDs, leads to the activation of the tumor suppressor protein p53. Activated p53 can induce cell cycle arrest to allow for DNA repair or, if the damage is too severe, trigger apoptosis to eliminate the damaged cell. By absorbing UVB radiation, this compound is expected to reduce the initial DNA damage, thereby mitigating the activation of the p53 pathway.
Mitogen-Activated Protein Kinase (MAPK) Signaling
UVB radiation is also a potent activator of the MAPK signaling pathways (ERK, JNK, and p38). These pathways are involved in cellular stress responses, inflammation, and apoptosis. Chronic activation of these pathways can contribute to photoaging and skin carcinogenesis. As a UVB absorber, this compound would theoretically reduce the activation of these stress-related signaling cascades.
Additional Considerations
Potential for DNA Repair Inhibition
Some studies on cinnamate derivatives have suggested a potential to inhibit DNA excision repair. One study indicated that this compound enhanced the frequency of sister-chromatid exchanges induced by UV light in cultured hamster ovary cells, suggesting a possible inhibition of DNA excision repair. This could lead to an increase in unrepaired DNA damage. However, direct evidence for this compound's inhibition of nucleotide excision repair (NER) in human skin cells is currently lacking and requires further investigation.
PPARγ Agonist Activity
A recent study identified this compound as a peroxisome proliferator-activated receptor γ (PPARγ) agonist with a Ki of 18.0 μM. PPARγ is a nuclear receptor that plays a role in skin homeostasis, including regulating inflammation and cell differentiation. The implications of this finding for this compound's overall effect on skin photoprotection are not yet fully understood but suggest a biological activity beyond simple UV absorption. This could potentially contribute to anti-inflammatory effects but also warrants further research into its long-term effects on skin.
Conclusion
This compound's primary role in preventing UV-induced DNA damage is through its function as a UVB absorber, which reduces the initial formation of DNA lesions like cyclobutane pyrimidine dimers. This, in turn, is expected to decrease the activation of downstream damage response pathways such as the p53 and MAPK signaling cascades. While in vitro data supports its photoprotective effects, its efficacy is considered modest compared to more modern, broad-spectrum UV filters. The findings regarding its potential to inhibit DNA repair and its activity as a PPARγ agonist highlight the complexity of its biological effects and underscore the need for further research to fully elucidate its role in skin health. This guide provides a foundational understanding and detailed protocols for researchers to further investigate the mechanisms and efficacy of this compound and other photoprotective agents.
References
Toxicological profile and safety data of Cinoxate
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Foreword: Cinoxate (2-ethoxyethyl p-methoxycinnamate) is an organic UVB-absorbing agent first approved by the U.S. Food and Drug Administration (FDA) in 1961 for use in sunscreen products. As one of the earlier chemical filters, it represents a foundational chapter in the history of photoprotection. However, the landscape of sunscreen technology and regulatory safety standards has evolved significantly since its introduction. Due to a notable lack of comprehensive, modern toxicological data and the development of more effective, broad-spectrum UV filters, this compound has become largely obsolete in contemporary sunscreen formulations.
This technical guide provides a detailed overview of the available toxicological and safety data for this compound. It is intended to serve as a resource for researchers, scientists, and drug development professionals, highlighting not only the known aspects of its safety profile but also the critical data gaps that have led to its current regulatory standing. For comparative context, data for the structurally related and more thoroughly studied cinnamate, Octinoxate (2-ethylhexyl p-methoxycinnamate), is provided where relevant to illustrate the type of comprehensive data that modern sunscreen actives require.
Physicochemical Properties
This compound is a slightly yellow, viscous liquid. It is an ester formed from p-methoxycinnamic acid and 2-ethoxyethanol. Its primary function as a sunscreen agent is to absorb UVB radiation, with a peak absorption at approximately 289 nm.[1] It is practically insoluble in water but miscible with alcohols and oils.
Toxicological Profile
The publicly available toxicological data for this compound is sparse. Unlike modern sunscreen ingredients, it has not been subjected to the rigorous battery of tests now required by regulatory agencies. The following sections summarize the available information for key toxicological endpoints.
Acute Toxicity
There is a lack of available data on the acute oral, dermal, or inhalation toxicity of this compound.
Table 1: Acute Toxicity Data for this compound
| Endpoint | Species | Route | Value | Reference |
| LD50 | Not available | Oral | No data available | N/A |
| LD50 | Not available | Dermal | No data available | N/A |
| LC50 | Not available | Inhalation | No data available | N/A |
For comparison, the related compound Octinoxate has a reported oral LD50 in rats of >20 mL/kg and >8 g/kg in mice, indicating low acute toxicity.[2][3]
Skin and Eye Irritation
No formal, quantitative studies on the skin or eye irritation potential of this compound are publicly available. On rare occasions, derivatives of cinnamic acid have been associated with skin irritation, including symptoms like burning, stinging, pruritus, and erythema.[3]
Table 2: Irritation Data for this compound
| Endpoint | Species | Result | Reference |
| Skin Irritation | Not available | No data available | N/A |
| Eye Irritation | Not available | No data available | N/A |
Skin Sensitization and Photoallergenicity
While generally considered to have a low sensitization potential, there are case reports of photoallergic contact dermatitis associated with the use of products containing this compound.[1] Photoallergy is a delayed hypersensitivity reaction that occurs when skin is exposed to the substance and subsequently to UV radiation. This compound is considered a rare photoallergen.
Table 3: Skin Sensitization Data for this compound
| Test Type | Species | Result | Reference |
| Human Repeat Insult Patch Test (HRIPT) | Not available | No data available | N/A |
| Local Lymph Node Assay (LLNA) - EC3 Value | Not available | No data available | N/A |
| Photopatch Testing | Human | Positive case reports of photoallergic contact dermatitis |
Genotoxicity
Comprehensive genotoxicity data from a standard battery of tests (e.g., Ames test, chromosome aberration test) is not available for this compound. One in vitro study found that this compound enhanced the frequency of sister-chromatid exchanges and chromosome aberrations induced by other known mutagens in Chinese hamster ovary cells, suggesting a potential to inhibit DNA excision repair mechanisms.
Table 4: Genotoxicity Data for this compound
| Assay | Test System | Result | Reference |
| Ames Test (Bacterial Reverse Mutation) | Not available | No data available | N/A |
| In Vitro Chromosome Aberration | Chinese Hamster Ovary (CHO K-1) cells | Enhanced aberrations induced by other agents | |
| In Vitro Sister Chromatid Exchange | Chinese Hamster Ovary (CHO K-1) cells | Enhanced exchanges induced by other agents |
Carcinogenicity
There are no available carcinogenicity bioassays for this compound.
Table 5: Carcinogenicity Data for this compound
| Study Type | Species | Result | Reference |
| 2-Year Bioassay | Not available | No data available | N/A |
Reproductive and Developmental Toxicity
There are no available studies on the reproductive or developmental toxicity of this compound.
Table 6: Reproductive and Developmental Toxicity Data for this compound
| Study Type | Species | Result | Reference |
| One- or Two-Generation Study | Not available | No data available | N/A |
| Prenatal Developmental Toxicity Study | Not available | No data available | N/A |
For context, a comprehensive modified one-generation study on Octinoxate in rats found no evidence of reproductive toxicity, though there was equivocal evidence of some developmental effects at the highest dose tested (6,000 ppm), which may have been related to transient effects on maternal body weight.
Experimental Protocols
Human Repeat Insult Patch Test (HRIPT) for Skin Sensitization
The HRIPT is a standard clinical method to assess the potential of a substance to cause skin irritation and allergic contact sensitization in humans.
-
Induction Phase: A small amount of the test material (e.g., this compound in a suitable vehicle) is applied to the skin of human volunteers under an occlusive or semi-occlusive patch. This application is repeated on the same site, typically three times a week for three consecutive weeks (a total of nine applications).
-
Rest Period: Following the induction phase, there is a 10- to 14-day rest period with no exposure to the test material.
-
Challenge Phase: After the rest period, the test material is applied to a new, previously untreated skin site. The site is evaluated for any signs of an allergic reaction (e.g., erythema, edema, papules) at 24, 48, and 72 hours after application.
Photopatch Testing for Photoallergic Contact Dermatitis
This method is used to diagnose photoallergic reactions and is particularly relevant for this compound given the case reports.
-
Application: Two identical sets of potential photoallergens, including the suspect agent (this compound) and standard series allergens, are applied to the subject's back in duplicate under opaque patches.
-
Occlusion: The patches are left in place for 24 to 48 hours.
-
Irradiation: After the occlusion period, one of the two sets of test sites is uncovered and irradiated with a standardized dose of UVA radiation, typically 5 J/cm². The other set remains covered and serves as the non-irradiated control.
-
Reading: Both the irradiated and non-irradiated sites are evaluated for skin reactions at 24, 48, and sometimes 72 or 96 hours after irradiation. A positive photoallergic reaction is characterized by an eczematous reaction at the irradiated site, with a negative or much weaker reaction at the non-irradiated control site.
Visualizations: Workflows and Mechanisms
The following diagrams illustrate key concepts relevant to the toxicological assessment and known effects of this compound.
Caption: Standard toxicological data workflow for a cosmetic ingredient.
Caption: Proposed mechanism of photoallergic contact dermatitis from this compound.
References
- 1. NTP Developmental and Reproductive Toxicity Technical Report on the Modified One-Generation Study of 2-Ethylhexyl p-Methoxycinnamate (CASRN 5466-77-3) Administered in Feed to Sprague Dawley (Hsd:Sprague Dawley® SD®) Rats with Prenatal, Reproductive Performance, and Subchronic Assessments in F1 Offspring - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Octinoxate | C18H26O3 | CID 5355130 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Metabolism and Disposition of 2-Ethylhexyl-p-methoxycinnamate Following Oral Gavage and Dermal Exposure in Harlan Sprague Dawley Rats and B6C3F1/N Mice and in Hepatocytes in vitro - PMC [pmc.ncbi.nlm.nih.gov]
Cinoxate: A Technical Review of its Physicochemical Properties and Skin Absorption Profile
For the attention of: Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a comprehensive overview of the available scientific information regarding the sunscreen agent cinoxate. It is important to note that this compound is an older-generation UVB filter that is now largely considered obsolete.[1][2] Consequently, there is a significant lack of modern, comprehensive data on its pharmacokinetics and skin absorption that would be required for a regulatory submission today.[1] The information presented herein is based on historical data and general scientific principles applicable to topical drug delivery.
Introduction
This compound (2-ethoxyethyl p-methoxycinnamate) is an organic compound belonging to the cinnamate class of chemicals, which were among the first effective UVB absorbers to be incorporated into sunscreen formulations.[2] Approved by the U.S. Food and Drug Administration (FDA) in 1961, it functions by absorbing ultraviolet B (UVB) radiation, the primary spectrum of sunlight responsible for erythema (sunburn).[2] Despite its history of use, this compound's weak efficacy, lack of broad-spectrum UVA protection, and an incomplete safety profile have led to its replacement by more advanced and thoroughly studied sunscreen agents in contemporary cosmetic and pharmaceutical products.
In the United States, this compound is approved for use in over-the-counter (OTC) sunscreen products at concentrations up to 3%. However, due to insufficient data, it has not been classified by the FDA as "Generally Recognized as Safe and Effective" (GRASE). It is not an approved sunscreen ingredient in the European Union, Australia, or Japan.
Physicochemical Properties
This compound is a slightly yellow, viscous liquid. As an ester of methoxycinnamic acid and 2-ethoxyethanol, it is lipophilic and practically insoluble in water, with a reported solubility of approximately 0.05%. Its primary mechanism of action is the absorption of UV radiation, with a peak absorbance at approximately 289 nm, which is within the UVB range (290-320 nm). It offers no significant protection against UVA radiation.
| Property | Value | Reference |
| Chemical Name | 2-ethoxyethyl p-methoxycinnamate | |
| Synonyms | Phiasol, Sundare, Give-Tan | |
| Molecular Formula | C14H18O4 | |
| Appearance | Slightly yellow viscous liquid | |
| Water Solubility | Approx. 0.05% (practically insoluble) | |
| UV Absorption Max (λmax) | ~289 nm (UVB) | |
| Approved Concentration (US) | Up to 3% |
Pharmacokinetics and Skin Absorption: A Data Gap
A thorough review of the scientific literature reveals a significant lack of quantitative pharmacokinetic data for this compound, including its absorption, distribution, metabolism, and excretion (ADME). While it is generally presumed that, like other organic sunscreen filters, this compound is absorbed through the skin to some degree, no specific studies detailing the extent of this absorption are publicly available.
The FDA has established a plasma concentration threshold of 0.5 ng/mL for sunscreen active ingredients. If a sunscreen active ingredient is found to be absorbed and present in the bloodstream at or above this level, it triggers the need for additional safety studies. Studies on other sunscreen agents, such as oxybenzone and octinoxate, have shown systemic absorption above this threshold. However, no such studies have been conducted or published for this compound.
Metabolism
There is no specific information available on the metabolic pathways of this compound in humans. In general, xenobiotics absorbed through the skin can undergo metabolism in the skin itself or systemically in the liver. Phase I (oxidation, reduction, hydrolysis) and Phase II (conjugation) reactions are the typical metabolic routes for such compounds to increase their water solubility and facilitate excretion.
Excretion
The routes and extent of excretion for this compound and its potential metabolites have not been documented.
Methodologies for Assessing Skin Absorption
While specific data for this compound is lacking, this section details the standard experimental protocols used to evaluate the percutaneous absorption of topical products. These methods are applicable for assessing any sunscreen active ingredient.
In Vitro Percutaneous Absorption Testing
In vitro studies are commonly employed as a first step to evaluate the skin penetration and permeation of a topical substance, offering a more economical and ethical alternative to in vivo studies. The most common apparatus used for this purpose is the Franz diffusion cell.
Experimental Protocol: In Vitro Skin Permeation using Franz Diffusion Cells
-
Membrane Preparation:
-
Excised human or porcine skin is used as the membrane, as pig skin is considered a good model for human skin permeability.
-
The skin is dermatomed to a uniform thickness, and subcutaneous fat is removed.
-
The prepared skin section is mounted between the donor and receptor chambers of the Franz cell, with the stratum corneum facing the donor chamber.
-
-
Franz Cell Assembly:
-
The receptor chamber is filled with a physiologically relevant receptor solution (e.g., phosphate-buffered saline with a solubilizing agent to maintain sink conditions). The solution must be degassed to prevent bubble formation.
-
The receptor solution is maintained at a constant temperature (typically 32°C) and stirred continuously to ensure uniform mixing.
-
-
Dosing and Sampling:
-
A precise amount of the test formulation containing this compound (e.g., 5-10 mg/cm²) is applied evenly to the skin surface in the donor chamber.
-
At predetermined time points (e.g., 0, 2, 4, 6, 8, 12, 24 hours), an aliquot of the receptor fluid is collected from the sampling arm.
-
The withdrawn volume is immediately replaced with fresh, pre-warmed receptor solution.
-
-
Sample Analysis:
-
The concentration of this compound in the collected samples is quantified using a validated analytical method, typically High-Performance Liquid Chromatography with UV detection (HPLC-UV).
-
-
Data Analysis:
-
The cumulative amount of this compound permeated per unit area is plotted against time.
-
The steady-state flux (Jss) and the lag time (tL) are calculated from the linear portion of the curve.
-
Maximal Usage Trial (MUsT) for Systemic Absorption
To determine if a sunscreen active ingredient is systemically absorbed under real-world conditions, the FDA recommends a Maximal Usage Trial (MUsT).
Experimental Protocol: Maximal Usage Trial (MUsT)
-
Subject Recruitment: A cohort of healthy volunteers is recruited for the study.
-
Study Design: This is typically a randomized, open-label study.
-
Dosing Regimen:
-
Participants apply a specified amount of the sunscreen product over a large surface area of their body (e.g., 75%).
-
The application is repeated multiple times a day (e.g., 4 times) for several consecutive days (e.g., 4 days) to achieve steady-state plasma concentrations.
-
-
Pharmacokinetic Sampling:
-
Blood samples are collected at multiple time points over the course of the study and for a period after the final application to determine the absorption and elimination phases.
-
Typically, samples are taken before the first dose, at several points during the application period, and then for several days after the last dose.
-
-
Sample Analysis: Plasma samples are analyzed for the concentration of the active ingredient using a highly sensitive and validated bioanalytical method, such as LC-MS/MS (Liquid Chromatography with tandem mass spectrometry).
-
Pharmacokinetic Analysis: The plasma concentration-time data is used to calculate key pharmacokinetic parameters, including:
-
Cmax (Maximum plasma concentration)
-
Tmax (Time to reach Cmax)
-
AUC (Area under the plasma concentration-time curve)
-
t1/2 (Elimination half-life)
-
Safety and Toxicology
The limited modern safety data is a primary reason for this compound's decline in use. Available information suggests potential for photoallergic contact dermatitis, a delayed hypersensitivity reaction that occurs upon exposure to the chemical and subsequent UV radiation. There is a lack of comprehensive studies on its potential for endocrine disruption or other long-term safety concerns. Some research has suggested that certain cinnamate derivatives may inhibit DNA excision repair, which could enhance the effects of DNA-damaging agents, though the clinical significance of this for this compound is not well-established.
Conclusion
This compound is a first-generation UVB sunscreen filter with a long history of use but a significant lack of modern scientific data to support its continued use in broad-spectrum sun protection products. The core requirements for a modern sunscreen active ingredient—robust pharmacokinetic data, comprehensive safety testing, and effective broad-spectrum protection—are not met by the publicly available information on this compound. While it remains an FDA-approved ingredient in the U.S., its practical application in the current market is minimal. For researchers and drug development professionals, the case of this compound serves as an important example of how regulatory and scientific standards for sunscreen ingredients have evolved, emphasizing the need for thorough characterization of percutaneous absorption and systemic exposure. The methodologies described herein represent the current standard for obtaining such critical data.
References
Cinoxate as a Peroxisome Proliferator-Activated Receptor γ (PPARγ) Agonist: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cinoxate, a compound historically used as an ultraviolet (UV) filter in sunscreen formulations, has recently been identified as a potent full agonist of the Peroxisome Proliferator-Activated Receptor γ (PPARγ).[1][2][3] This discovery, stemming from a novel cheminformatic read-across approach, positions this compound as a molecule of interest for research into conditions where PPARγ activation is therapeutically relevant, such as metabolic disorders and obesity.[1][4] This technical guide provides an in-depth overview of the current understanding of this compound's activity as a PPARγ agonist, including its binding affinity, mechanism of action, and the experimental methodologies used for its characterization.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound's interaction with PPARγ.
| Parameter | Value | Receptor Isoform | Method | Reference |
| Binding Affinity (Ki) | 18.0 μM | PPARγ | Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) based competitive binding assay | |
| Agonist Type | Full Agonist | PPARγ | Molecular docking and coactivator recruitment assays | |
| Coactivator Preference | SRC3 | PPARγ | Coactivator recruitment assays |
Further research would be beneficial to establish dose-response relationships and determine EC50 values for PPARγ activation and downstream functional effects.
Signaling Pathways and Mechanism of Action
This compound functions as a direct ligand for PPARγ, a nuclear receptor that plays a pivotal role in adipogenesis, lipid metabolism, and glucose homeostasis. Upon binding, this compound induces a conformational change in the PPARγ protein, leading to the recruitment of coactivators. Specifically, this compound has been shown to have a preference for the recruitment of the Steroid Receptor Coactivator-3 (SRC3).
The activated PPARγ, in a heterodimeric complex with the Retinoid X Receptor (RXR), binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes. This binding initiates the transcription of genes involved in lipid uptake and metabolism, as well as adipocyte differentiation. Experimental evidence has confirmed that this compound upregulates the transcription of genes encoding lipid metabolic enzymes in normal human epidermal keratinocytes.
Figure 1: Simplified signaling pathway of this compound-mediated PPARγ activation.
Experimental Validation Workflow
The identification and validation of this compound as a PPARγ agonist involved a multi-step process, beginning with computational screening and followed by a series of in vitro biochemical and cell-based assays.
Figure 2: Experimental workflow for the validation of this compound as a PPARγ agonist.
Detailed Experimental Protocols
The following are representative protocols for the key experiments used to characterize this compound's activity. These are generalized methodologies and may require optimization for specific laboratory conditions.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) PPARγ Competitive Binding Assay
Objective: To determine the binding affinity (Ki) of this compound to the PPARγ ligand-binding domain (LBD).
Principle: This assay measures the ability of a test compound (this compound) to displace a fluorescently labeled tracer ligand from the PPARγ LBD. The PPARγ LBD is typically tagged (e.g., with GST), and a terbium-labeled anti-tag antibody serves as the FRET donor. When the fluorescent tracer is bound to the LBD, FRET occurs. Displacement of the tracer by the test compound leads to a decrease in the FRET signal.
Materials:
-
GST-tagged PPARγ LBD
-
Terbium-labeled anti-GST antibody (FRET donor)
-
Fluorescently labeled PPARγ tracer ligand (FRET acceptor)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 50 mM KCl, 1 mM DTT, 0.1% BSA)
-
384-well low-volume microplates
-
Test compound (this compound) and a known PPARγ agonist (e.g., Rosiglitazone) for positive control.
Procedure:
-
Prepare serial dilutions of this compound and the positive control in assay buffer.
-
In a 384-well plate, add the assay components in the following order:
-
Assay buffer
-
Test compound or control
-
GST-tagged PPARγ LBD
-
Fluorescent tracer
-
Terbium-labeled anti-GST antibody
-
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Read the plate on a TR-FRET-compatible plate reader, measuring the emission at both the donor and acceptor wavelengths (e.g., 620 nm for terbium and 665 nm for the acceptor).
-
Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission).
-
Plot the TR-FRET ratio against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50.
-
Calculate the Ki value using the Cheng-Prusoff equation.
PPARγ Coactivator Recruitment Assay
Objective: To determine if this compound acts as an agonist by promoting the recruitment of coactivators to the PPARγ LBD.
Principle: This TR-FRET assay measures the interaction between the PPARγ LBD and a coactivator peptide (e.g., SRC3). The GST-tagged PPARγ LBD is bound by a terbium-labeled anti-GST antibody (donor). A biotinylated coactivator peptide is bound by a fluorescently labeled streptavidin (acceptor). Ligand-induced interaction between the LBD and the coactivator peptide brings the donor and acceptor into proximity, resulting in a FRET signal.
Materials:
-
GST-tagged PPARγ LBD
-
Terbium-labeled anti-GST antibody
-
Biotinylated coactivator peptide (e.g., SRC3)
-
Fluorescently labeled streptavidin (e.g., Europium-labeled)
-
Assay buffer
-
384-well low-volume microplates
-
Test compound (this compound) and a known PPARγ agonist.
Procedure:
-
Prepare serial dilutions of this compound and the positive control.
-
Add the assay components to a 384-well plate.
-
Add the test compound or control.
-
Add a pre-mixed solution of GST-tagged PPARγ LBD and Terbium-labeled anti-GST antibody.
-
Add a pre-mixed solution of biotinylated coactivator peptide and fluorescently labeled streptavidin.
-
Incubate the plate at room temperature for 1-4 hours, protected from light.
-
Read the plate on a TR-FRET-compatible plate reader.
-
Calculate the TR-FRET ratio and plot against the log of the compound concentration to determine the EC50 for coactivator recruitment.
Adipogenic Differentiation of Human Bone Marrow-Derived Mesenchymal Stem Cells (hBM-MSCs)
Objective: To assess the ability of this compound to induce a functional cellular response consistent with PPARγ activation, namely adipogenesis.
Principle: PPARγ is a master regulator of adipogenesis. Activation of PPARγ in MSCs induces their differentiation into adipocytes, which are characterized by the accumulation of lipid droplets. These lipid droplets can be visualized and quantified by staining with Oil Red O.
Materials:
-
Human Bone Marrow-Derived Mesenchymal Stem Cells (hBM-MSCs)
-
MSC expansion medium
-
Adipogenic differentiation medium (e.g., DMEM/F12 supplemented with fetal bovine serum, insulin, dexamethasone, and a phosphodiesterase inhibitor)
-
This compound and a known PPARγ agonist (e.g., Rosiglitazone)
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Oil Red O staining solution
-
60% Isopropanol
-
Hematoxylin (for counterstaining nuclei)
Procedure:
-
Culture hBM-MSCs in expansion medium until they reach confluence in a multi-well plate.
-
Replace the expansion medium with adipogenic differentiation medium containing various concentrations of this compound, a positive control (Rosiglitazone), or a vehicle control.
-
Culture the cells for 14-21 days, replacing the medium every 2-3 days.
-
After the differentiation period, wash the cells with PBS and fix with 4% PFA for 30 minutes at room temperature.
-
Wash the cells with water and then with 60% isopropanol.
-
Stain the cells with Oil Red O solution for 15-20 minutes.
-
Wash the cells with water to remove excess stain.
-
(Optional) Counterstain the nuclei with hematoxylin.
-
Visualize the stained lipid droplets by microscopy and quantify the staining (e.g., by extracting the dye with isopropanol and measuring the absorbance at a specific wavelength).
Conclusion
The identification of the widely used UV filter, this compound, as a potent PPARγ full agonist opens new avenues for research and drug development. The data presented in this guide provide a foundational understanding of its biochemical and cellular activities. Further investigation into its in vivo efficacy, selectivity profile, and potential therapeutic applications is warranted. The detailed experimental protocols provided herein offer a starting point for researchers aiming to explore the role of this compound and other potential PPARγ modulators.
References
A Technical Guide to the Physical and Chemical Properties of Cinoxate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical and chemical characteristics of Cinoxate, a cinnamate-based UVB filter. The information herein is intended to support research, development, and formulation activities involving this compound.
Chemical Identity
| Identifier | Value | Reference |
| IUPAC Name | 2-ethoxyethyl (E)-3-(4-methoxyphenyl)prop-2-enoate | [1][2][3][4] |
| CAS Number | 104-28-9 | [1] |
| Synonyms | 2-ethoxyethyl p-methoxycinnamate, Phiasol, Sundare, Give-Tan |
Molecular Structure and Properties
This compound is an organic ester formed from methoxycinnamic acid and 2-ethoxyethanol.
| Property | Value | Reference |
| Molecular Formula | C₁₄H₁₈O₄ | |
| Molecular Weight | 250.29 g/mol | |
| Exact Mass | 250.12050905 g/mol | |
| Monoisotopic Mass | 250.12050905 g/mol |
Physicochemical Properties
This compound is a viscous, clear to pale yellow liquid that is practically odorless.
| Property | Value | Reference |
| Melting Point | Solidifies below -25 °C | |
| Boiling Point | 184-187 °C at 2 mmHg; 388 °C at 760 mm Hg (extrapolated) | |
| Density | 1.102 g/cm³ at 25 °C | |
| Solubility | Insoluble in water; miscible with alcohols, esters, and vegetable oils | |
| LogP (o/w) | 2.350 - 2.65 (estimated) | |
| Refractive Index | 1.567 at 20 °C |
Spectroscopic Properties
| Property | Value | Reference |
| UV Absorption Range | 270 to 328 nm | |
| UV Absorption Maximum (λmax) | 289 nm / 306 nm | |
| Molar Absorptivity (ε) | 19,400 L mol⁻¹ cm⁻¹ at 306 nm |
Mechanism of Action and Signaling Pathways
UV Absorption and Energy Dissipation
This compound functions as a chemical sunscreen by absorbing ultraviolet B (UVB) radiation, thereby preventing it from penetrating the epidermis and damaging skin cells. The energy from the absorbed UV photon excites electrons within the conjugated p-system of the p-methoxycinnamate chromophore to a higher energy state. The molecule then returns to its ground state, dissipating the absorbed energy as heat. This cyclic process of absorption and dissipation converts damaging UV radiation into a benign form of energy.
Interaction with PPARγ Signaling
Recent research has identified this compound as a peroxisome proliferator-activated receptor γ (PPARγ) agonist with a Ki value of 18.0 μM. This suggests a biological activity beyond its primary role as a UV absorber and may have implications for its effects on skin homeostasis.
Synthesis and Degradation
Synthesis
A probable method for synthesizing this compound is through the acid-catalyzed esterification of p-methoxycinnamic acid with 2-ethoxyethanol.
Degradation Pathways
Like other cinnamate esters, this compound is susceptible to degradation, primarily through photodegradation and hydrolysis.
-
Photodegradation : Exposure to UV radiation can induce the isomerization of the stable E-isomer to the less UV-absorbent Z-isomer, as well as other photochemical reactions, leading to a loss of efficacy.
-
Hydrolysis : The ester bond in this compound can be hydrolyzed under acidic or basic conditions, yielding p-methoxycinnamic acid and 2-ethoxyethanol.
Experimental Protocols
Detailed experimental protocols for the determination of the physical and chemical properties of this compound are not extensively available in the public domain. However, standard methodologies for organic compounds are applicable.
Determination of UV-Vis Absorption Spectrum
This protocol outlines the general procedure for determining the characteristic UV absorption spectrum and the wavelength of maximum absorbance (λmax) of this compound.
Objective: To measure the absorbance of this compound across the UV spectrum (typically 250-400 nm) and identify its λmax.
Materials and Equipment:
-
UV-Vis Spectrophotometer (double-beam or diode array)
-
Quartz cuvettes (1 cm path length)
-
This compound standard
-
Spectroscopic grade solvent (e.g., 95% Ethanol or Isopropanol)
-
Volumetric flasks and pipettes
-
Analytical balance
Procedure:
-
Stock Solution Preparation: Accurately weigh a precise amount of this compound standard and quantitatively transfer it to a volumetric flask. Dissolve and dilute to the mark with the chosen solvent to create a stock solution of known concentration (e.g., 100 µg/mL).
-
Working Solution Preparation: Prepare a series of dilutions from the stock solution to obtain concentrations that fall within the linear range of the spectrophotometer.
-
Spectrophotometer Setup: Set the spectrophotometer to scan the desired UV range (e.g., 250-400 nm).
-
Blank Measurement: Fill a quartz cuvette with the pure solvent and use it to zero the absorbance of the spectrophotometer.
-
Sample Measurement: Measure the absorbance of each diluted this compound solution across the UV range.
-
Data Analysis: Plot the absorbance versus wavelength to obtain the UV absorption spectrum. The wavelength at which the highest absorbance is recorded is the λmax. The molar absorptivity (ε) can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance at λmax, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm).
Forced Degradation Study
This protocol is designed to intentionally degrade this compound to assess its stability under various stress conditions and identify potential degradation products.
Objective: To evaluate the stability of this compound under acidic, basic, oxidative, photolytic, and thermal stress.
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Stress Conditions:
-
Acidic Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M hydrochloric acid and heat at 60°C for specified time intervals (e.g., 2, 4, 8, and 24 hours).
-
Basic Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M sodium hydroxide and keep at room temperature for the same time intervals.
-
Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% hydrogen peroxide and keep at room temperature, protected from light, for the specified time intervals.
-
Photodegradation: Expose a thin layer of the stock solution in a petri dish to a UV lamp (e.g., 254 nm and 365 nm) for the specified time intervals. A control sample should be kept in the dark.
-
Thermal Degradation: Place an aliquot of the stock solution in a sealed vial in an oven at 80°C for the specified time intervals.
-
-
Analysis: Before analysis by a suitable analytical technique like HPLC-UV or LC-MS, neutralize the acidic and basic samples. Compare the chromatograms of the stressed samples to that of an unstressed control to determine the extent of degradation and identify any degradation products.
References
Methodological & Application
Application Notes and Protocols for the Quantification of Cinoxate in Cosmetic Formulations
For Researchers, Scientists, and Drug Development Professionals
These comprehensive application notes and protocols detail validated analytical methodologies for the precise quantification of Cinoxate in various cosmetic matrices. The information provided is intended to support quality control, formulation development, and regulatory compliance in the cosmetic industry.
Introduction to this compound and its Analysis
This compound is an organic compound, specifically an ester of methoxycinnamic acid and 2-ethoxyethanol, that functions as a UV filter in sunscreen and other cosmetic products.[1][2] It primarily absorbs UVB radiation, protecting the skin from the harmful effects of sun exposure.[3] Accurate determination of this compound concentration in commercial formulations is crucial for ensuring product efficacy, safety, and adherence to regulatory standards.[3]
The most common and robust analytical techniques for the quantification of this compound and other UV filters in complex cosmetic matrices are High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS).[4] UV-Vis Spectrophotometry can also be employed as a simpler, more rapid method for routine analysis.
Comparative Overview of Analytical Methods
The selection of an appropriate analytical method depends on various factors, including the physicochemical properties of the analyte, the complexity of the cosmetic matrix, and the specific requirements of the analysis such as sensitivity, selectivity, and throughput.
| Parameter | HPLC-UV | GC-MS | UV-Vis Spectrophotometry |
| Principle | Separation based on polarity, detection by UV absorbance. | Separation based on volatility and polarity, detection by mass fragmentation. | Quantification based on direct UV absorbance of the analyte. |
| Selectivity | High | Very High | Moderate to Low |
| Sensitivity | High | Very High | Moderate |
| Linearity (R²) | > 0.999 | > 0.998 | > 0.998 |
| Limit of Detection (LOD) | 0.08 - 0.87 µg/mL | 0.04 - 0.63 µg/g | 0.0157 - 0.0222 µg/mL |
| Limit of Quantification (LOQ) | 0.24 - 5.89 µg/mL | 0.12 - 2.10 µg/g | 0.0415 - 0.0546 µg/mL |
| Sample Throughput | Moderate | Moderate | High |
| Instrumentation Cost | Moderate to High | High | Low |
| Primary Application | Routine quality control, stability studies, formulation development. | Confirmatory analysis, identification of unknown UV filters, analysis of volatile and semi-volatile compounds. | Rapid screening, routine quality control in simple matrices. |
Experimental Protocols
Protocol 1: Quantification of this compound by High-Performance Liquid Chromatography (HPLC-UV)
This protocol describes a validated reversed-phase HPLC method for the quantification of this compound in cosmetic creams and lotions.
1. Materials and Reagents
-
This compound reference standard (≥98% purity)
-
Methanol (HPLC grade)
-
Water (HPLC grade or ultrapure)
-
Acetonitrile (HPLC grade)
-
Cosmetic sample containing this compound
-
0.45 µm syringe filters (PTFE or nylon)
2. Instrumentation
-
HPLC system equipped with a pump, autosampler, column oven, and UV-Vis detector.
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Data acquisition and processing software
3. Preparation of Solutions
-
Mobile Phase: Methanol:Water (85:15, v/v). Degas before use.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard and transfer to a 25 mL volumetric flask. Dissolve and dilute to volume with methanol.
-
Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the mobile phase to obtain concentrations ranging from 1.0 µg/mL to 100 µg/mL (e.g., 5, 10, 25, 50, and 100 µg/mL).
4. Sample Preparation
-
Accurately weigh approximately 1.0 g of the cosmetic sample into a 50 mL centrifuge tube.
-
Add 10 mL of methanol and vortex for 5 minutes to disperse the sample.
-
Sonicate for 15 minutes to ensure complete extraction of this compound.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Carefully transfer the supernatant to a 25 mL volumetric flask.
-
Repeat the extraction step with another 10 mL of methanol, combine the supernatants in the same volumetric flask.
-
Bring the flask to volume with methanol.
-
Filter an aliquot of the final solution through a 0.45 µm syringe filter into an HPLC vial. A further dilution with the mobile phase may be necessary to bring the concentration within the linear range of the calibration curve.
5. Chromatographic Conditions
-
Column: C18 (250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: Methanol:Water (85:15, v/v)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Column Temperature: 25°C
-
Detection Wavelength: 308 nm
6. Analysis and Quantification
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the working standard solutions in ascending order of concentration to construct a calibration curve.
-
Inject the prepared sample solution.
-
Plot a graph of the peak area versus the concentration of the this compound working standard solutions. Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²). The r² value should be ≥ 0.999 for good linearity.
-
Calculate the concentration of this compound in the sample using the calibration curve.
Caption: Workflow for this compound quantification by HPLC-UV.
Protocol 2: Quantification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol provides a general framework for the determination of this compound in cosmetic products, based on methods for similar UV filters.
1. Materials and Reagents
-
This compound reference standard (≥98% purity)
-
Dichloromethane (GC grade)
-
Methanol (GC grade)
-
Helium (carrier gas, high purity)
-
Cosmetic sample containing this compound
-
0.22 µm syringe filters
2. Instrumentation
-
Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Capillary column suitable for semi-volatile compounds (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Autosampler
3. Preparation of Solutions
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard and transfer to a 25 mL volumetric flask. Dissolve and dilute to volume with dichloromethane.
-
Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with dichloromethane to obtain concentrations within the expected sample range.
4. Sample Preparation
-
Accurately weigh approximately 0.5 g of the cosmetic sample into a 50 mL volumetric flask.
-
Add dichloromethane to the flask and extract by ultrasonication for 15 minutes.
-
Allow the solution to cool to room temperature and dilute to the mark with dichloromethane.
-
Vortex the mixture and allow any solids to settle.
-
Withdraw an aliquot of the supernatant and dilute further with dichloromethane as needed.
-
Filter the final solution through a 0.22 µm syringe filter into a GC vial.
5. GC-MS Conditions
-
Column: HP-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min)
-
Injection Volume: 1 µL (splitless mode)
-
Injector Temperature: 280°C
-
Oven Temperature Program: Start at 150°C, hold for 1 minute, ramp to 290°C at 10°C/min, and hold for 5 minutes.
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Mode: Selected Ion Monitoring (SIM) for higher sensitivity and selectivity. Key ions for this compound would need to be determined from its mass spectrum.
6. Analysis and Quantification
-
Inject the working standard solutions to establish a calibration curve.
-
Inject the prepared sample extracts.
-
Identify this compound based on its retention time and characteristic mass-to-charge ratios (m/z).
-
Quantify the analyte using the calibration curve constructed from the peak areas of the standard solutions.
Caption: Decision tree for selecting an analytical method.
Method Validation
The described analytical methods should be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure their suitability. Key validation parameters include:
-
Specificity: The ability to accurately measure the analyte in the presence of other components such as excipients.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. A correlation coefficient (r²) of ≥ 0.998 is generally considered acceptable.
-
Accuracy: The closeness of the test results to the true value, often assessed through recovery studies.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantified as an exact value.
-
Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.
These protocols and application notes provide a solid foundation for the accurate and reliable quantification of this compound in cosmetic formulations, ensuring product quality and consumer safety.
References
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantitative Analysis of Cinoxate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of Cinoxate in pharmaceutical and cosmetic formulations.[1] this compound is a UVB absorbing agent commonly used in sunscreens to protect the skin from the harmful effects of ultraviolet radiation.[1][2][3] Accurate quantification of this compound is crucial for ensuring product efficacy, safety, and compliance with regulatory standards.[1] The described method utilizes a C18 stationary phase with UV detection, providing a reliable and efficient analytical solution for quality control and research applications.
Introduction
This compound, a cinnamate-based organic compound, functions as a UV filter by absorbing UVB radiation. High-performance liquid chromatography (HPLC) with UV detection is a widely adopted technique for the analysis of active ingredients in complex matrices like creams and lotions due to its high specificity, sensitivity, and accuracy. This document provides a detailed protocol for an isocratic RP-HPLC method suitable for the routine analysis of this compound.
Principle of the Method
The method employs a reversed-phase HPLC system with a C18 column. The sample containing this compound is extracted from the formulation matrix using a suitable organic solvent, typically methanol. The extracted sample is then injected into the HPLC system. Separation is achieved using an isocratic mobile phase, and the eluted this compound is detected by a UV detector at its maximum absorption wavelength. Quantification is performed by comparing the peak area of this compound in the sample to a calibration curve generated from standard solutions of known concentrations.
Data Presentation
The following table summarizes the typical quantitative data and performance characteristics of the HPLC method for this compound analysis.
| Parameter | Method A: Isocratic Elution | Method B: Gradient Elution |
| Column | C18 (150 mm x 4.6 mm, 5 µm) | C18 (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Methanol:Water (85:15, v/v) | Acetonitrile:Water (gradient) |
| Flow Rate | 1.0 mL/min | 0.9 mL/min |
| Detection Wavelength | 308 nm (Typical λmax for this compound) | 320 nm |
| Linearity (R²) | > 0.999 | > 0.999 |
| Accuracy (% Recovery) | 98.84% - 99.46% | 99.9% - 105.3% |
| Precision (% RSD) | < 1.0% | < 4.6% (Intra-day) |
| Limit of Detection (LOD) | 0.007 - 0.240 µg | Not Reported |
| Limit of Quantification (LOQ) | 0.025 - 0.800 µg | Not Reported |
Experimental Protocols
Instrumentation and Materials
-
HPLC System: An HPLC system equipped with a pump, autosampler, column compartment, and a UV-Vis detector.
-
Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Solvents: HPLC grade methanol and water.
-
Reference Standard: this compound reference standard.
-
Glassware: Volumetric flasks, pipettes.
-
Filtration: 0.45 µm syringe filters.
Preparation of Mobile Phase
Prepare the mobile phase by mixing methanol and water in a ratio of 85:15 (v/v). Degas the mobile phase before use.
Preparation of Standard Solutions
-
Stock Standard Solution (e.g., 1000 µg/mL): Accurately weigh a suitable amount of this compound reference standard and dissolve it in the mobile phase in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to obtain concentrations ranging from 1.0 µg/mL to 100 µg/mL (e.g., 5, 10, 25, 50, and 100 µg/mL). These solutions will be used to construct the calibration curve.
Sample Preparation (for a Cream/Lotion Formulation)
-
Accurately weigh a known amount of the cream or lotion sample (e.g., 0.125 g) into a centrifuge tube.
-
Add a known volume of methanol (e.g., 10 mL).
-
Vortex the mixture for 5 minutes to disperse the sample.
-
Sonciate for 30 minutes to ensure complete extraction of the analyte.
-
Centrifuge the extract for 10 minutes at 10,000 rpm.
-
Carefully transfer the supernatant to a volumetric flask (e.g., 25 mL).
-
Repeat the extraction of the residue with an additional volume of methanol and combine the supernatants.
-
Bring the flask to volume with methanol.
-
Filter the final solution through a 0.45 µm syringe filter into an HPLC vial prior to injection.
Chromatographic Conditions
-
Column: C18 (150 mm x 4.6 mm, 5 µm)
-
Mobile Phase: Methanol:Water (85:15, v/v)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Column Temperature: Ambient or 25°C
-
Detector Wavelength: 308 nm
Analysis Procedure
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the standard solutions in ascending order of concentration.
-
Inject the prepared sample solution.
-
It is recommended to inject a blank (mobile phase) and a standard periodically to ensure system suitability.
Calibration and Calculation
-
Calibration Curve: Plot a graph of the peak area versus the concentration of the this compound working standard solutions. Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²). The r² value should be ≥ 0.999 for good linearity.
-
Quantification of this compound in Sample: Calculate the concentration of this compound in the prepared sample solution using the regression equation from the calibration curve. The percentage of this compound (w/w) in the original sample can be calculated using an appropriate formula that accounts for the sample weight, dilution volumes, and the concentration determined from the calibration curve.
Visualization
The following diagram illustrates the general workflow for the HPLC analysis of this compound.
Caption: Workflow for the HPLC analysis of this compound.
Conclusion
The described RP-HPLC method provides a reliable and efficient means for the quantitative analysis of this compound in various formulations. The method is straightforward, utilizing common instrumentation and reagents, making it suitable for routine quality control and research applications in the pharmaceutical and cosmetic industries. Proper method validation in accordance with ICH guidelines is recommended to ensure its suitability for a specific intended purpose.
References
Application Note: High-Throughput Analysis of Cinoxate and its Metabolites in Biological Matrices using LC-MS/MS
Abstract
This application note presents a comprehensive protocol for the sensitive and selective detection and quantification of the sunscreen agent Cinoxate and its primary metabolites in biological matrices, such as plasma and urine, using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The described methodology is crucial for pharmacokinetic, toxicokinetic, and metabolism studies in the fields of drug development, environmental science, and regulatory toxicology. The protocol details sample preparation, chromatographic separation, and mass spectrometric conditions. Additionally, predicted metabolic pathways and fragmentation patterns are discussed to facilitate method development and data interpretation.
Introduction
This compound, the 2-ethoxyethyl ester of 4-methoxycinnamic acid, is a UV-B absorbing agent commonly used in sunscreen formulations. Understanding its absorption, distribution, metabolism, and excretion (ADME) is essential for assessing its safety and efficacy. LC-MS/MS offers the high sensitivity and specificity required for the bioanalysis of xenobiotics and their metabolites in complex biological samples. This application note provides a robust framework for researchers and scientists to develop and validate their own LC-MS/MS methods for this compound.
Predicted Metabolic Pathway of this compound
The metabolism of xenobiotics like this compound typically occurs in two phases. Phase I reactions introduce or expose functional groups, while Phase II reactions involve conjugation with endogenous molecules to increase water solubility and facilitate excretion.
Based on its chemical structure, the primary metabolic pathway for this compound is predicted to be hydrolysis of the ester bond, catalyzed by esterase enzymes present in the liver and other tissues. This Phase I reaction would yield 4-methoxycinnamic acid and 2-ethoxyethanol .
These primary metabolites can then undergo Phase II conjugation. 4-methoxycinnamic acid may be conjugated with glucuronic acid to form a glucuronide conjugate . 2-ethoxyethanol could also be a substrate for glucuronidation or sulfation.
Caption: Predicted metabolic pathway of this compound.
Experimental Protocols
Sample Preparation
A robust sample preparation protocol is critical for removing interferences and concentrating the analytes of interest from the biological matrix.[1][2] The following liquid-liquid extraction (LLE) method is recommended for plasma and urine samples.
Materials:
-
Human plasma or urine samples
-
This compound, 4-methoxycinnamic acid, and 2-ethoxyethanol analytical standards
-
Internal Standard (IS) solution (e.g., a structurally similar, stable isotope-labeled compound)
-
Ethyl acetate (HPLC grade)
-
Formic acid
-
Methanol (HPLC grade)
-
Water (LC-MS grade)
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge
-
Sample concentrator (e.g., nitrogen evaporator)
Procedure:
-
Pipette 100 µL of plasma or urine into a 1.5 mL microcentrifuge tube.
-
Spike with 10 µL of the internal standard solution.
-
Acidify the sample by adding 10 µL of 1% formic acid in water to improve the extraction of acidic metabolites.
-
Add 500 µL of ethyl acetate to the tube.
-
Vortex vigorously for 1 minute to ensure thorough mixing.
-
Centrifuge at 10,000 x g for 5 minutes to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
The following conditions provide a starting point for method development and can be optimized for specific instrumentation.
Liquid Chromatography (LC) Conditions:
| Parameter | Recommended Value |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in methanol or acetonitrile |
| Gradient | Start with 5-10% B, ramp to 95% B over 5-7 minutes, hold for 1-2 minutes, then re-equilibrate |
| Flow Rate | 0.2 - 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 - 10 µL |
Mass Spectrometry (MS) Conditions:
| Parameter | Recommended Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive and Negative |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Source Temperature | 120 - 150°C |
| Desolvation Temp. | 350 - 450°C |
| Capillary Voltage | 3.0 - 4.0 kV |
| Gas Flow Rates | Optimize for specific instrument |
Predicted MRM Transitions:
The selection of appropriate precursor and product ions is crucial for the sensitivity and selectivity of the MRM method. Based on the structures of this compound and its predicted metabolites, the following MRM transitions can be used as a starting point for optimization.
| Compound | Ionization Mode | Precursor Ion (m/z) | Product Ion(s) (m/z) | Notes |
| This compound | Positive | [M+H]+ | To be determined | Fragmentation is likely to involve the loss of the 2-ethoxyethanol group or cleavage of the ester bond. |
| 4-Methoxycinnamic Acid | Negative | [M-H]- (177.1) | 133.1, 105.1 | Corresponds to the loss of CO2 and subsequent fragmentation.[3] |
| 2-Ethoxyethanol | Positive | [M+H]+ | To be determined | May require derivatization for optimal retention and ionization. |
Note: The MRM transitions for this compound and 2-ethoxyethanol need to be determined experimentally by infusing the analytical standards into the mass spectrometer.
Data Presentation
The following table summarizes the expected and target quantitative data for a validated LC-MS/MS method for this compound and its primary metabolite, 4-methoxycinnamic acid.
| Analyte | Matrix | LLOQ (ng/mL) | ULOQ (ng/mL) | Recovery (%) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) |
| This compound | Plasma | 1 - 10 | 500 - 1000 | > 80 | < 15 | < 15 |
| 4-Methoxycinnamic Acid | Plasma | 1 - 10 | 500 - 1000 | > 80 | < 15 | < 15 |
| This compound | Urine | 5 - 20 | 1000 - 2000 | > 75 | < 15 | < 15 |
| 4-Methoxycinnamic Acid | Urine | 5 - 20 | 1000 - 2000 | > 75 | < 15 | < 15 |
LLOQ: Lower Limit of Quantification; ULOQ: Upper Limit of Quantification; %RSD: Percent Relative Standard Deviation.
Experimental Workflow
The overall workflow for the analysis of this compound and its metabolites is depicted in the following diagram.
Caption: Experimental workflow for LC-MS/MS analysis.
Conclusion
This application note provides a detailed protocol and foundational information for the development of a robust and sensitive LC-MS/MS method for the quantification of this compound and its metabolites in biological matrices. The described sample preparation, chromatography, and mass spectrometry parameters offer a solid starting point for researchers. Method validation according to regulatory guidelines is essential before application to routine analysis. This methodology will be a valuable tool for advancing the understanding of the metabolic fate and potential biological impact of this widely used sunscreen agent.
References
Application Notes and Protocols for In Vitro Evaluation of Cinoxate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cinoxate, chemically known as 2-ethoxyethyl p-methoxycinnamate, is an organic ester historically used as a UVB-absorbing agent in sunscreen formulations.[1][2] Its primary mechanism of action involves the absorption of UVB radiation, which helps to mitigate UV-induced cellular damage, including direct DNA damage, oxidative stress, and subsequent apoptosis.[3] Recent research has also identified this compound as a peroxisome proliferator-activated receptor γ (PPARγ) agonist, suggesting a broader range of biological activities.[4] These application notes provide a detailed protocol for the solubilization of this compound and its application in in vitro cell culture assays to evaluate its photoprotective and cytotoxic effects.
Data Presentation
Quantitative data for the use of this compound in in vitro assays are summarized in the table below.
| Parameter | Value | Notes | Source(s) |
| Chemical Properties | |||
| Molecular Weight | 250.29 g/mol | [5] | |
| Appearance | Viscous, clear to pale yellow liquid | ||
| Water Solubility | Insoluble | ||
| Solvent Miscibility | Alcohols, esters, vegetable oils | For research purposes, Dimethyl Sulfoxide (DMSO) and Ethanol are recommended for preparing stock solutions. | |
| Stock Solution & Dilution | |||
| Recommended Solvents | DMSO, Ethanol | Use of solvents can be toxic to cells; it is crucial to keep the final solvent concentration in the culture medium low (typically ≤0.5%). | |
| Stock Solution Concentration | e.g., 100 mM | Prepare a high-concentration stock solution for subsequent dilution in culture medium. | |
| Final Solvent Concentration in Media | < 0.5% (v/v) | A vehicle control with the same final solvent concentration must be included in all experiments. | |
| In Vitro Assay Parameters | |||
| Recommended Cell Lines | Human keratinocytes (e.g., HaCaT), fibroblasts (e.g., NIH/3T3), melanocytes | These cell lines are relevant for studying the effects of UV radiation on the skin. | |
| Treatment Concentrations | 1-50 µM or 10, 50, 100 µM | The optimal concentration range may vary depending on the cell line and specific assay. | |
| Pre-incubation Time | 2-4 hours | This allows for cellular uptake or interaction with this compound before UV exposure. | |
| Post-irradiation Incubation | 24-48 hours | This period allows for the development of cellular responses to UV damage and this compound treatment. |
Experimental Protocols
Preparation of this compound Stock Solution
This protocol describes the preparation of a 100 mM this compound stock solution in DMSO.
Materials:
-
This compound
-
Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Pipettes and sterile pipette tips
Procedure:
-
Under sterile conditions (e.g., in a laminar flow hood), weigh out the appropriate amount of this compound. For a 1 ml stock solution of 100 mM, you will need 25.03 mg of this compound (Molecular Weight = 250.29 g/mol ).
-
Add the weighed this compound to a sterile microcentrifuge tube.
-
Add 1 ml of cell culture grade DMSO to the tube.
-
Vortex the solution until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for up to 3 months.
In Vitro Photoprotection Assay using MTT
This protocol outlines a general procedure to assess the photoprotective effects of this compound against UVB-induced cell death using an MTT assay.
Materials:
-
Human keratinocytes (e.g., HaCaT cell line)
-
Complete culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)
-
Phosphate-Buffered Saline (PBS), sterile
-
This compound stock solution (100 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well cell culture plates
-
Calibrated UVB source
Procedure:
-
Cell Seeding: Seed HaCaT cells into a 96-well plate at a density of 1 x 10^4 cells/well and allow them to attach overnight in a 37°C, 5% CO2 incubator.
-
This compound Treatment:
-
Prepare working solutions of this compound by diluting the 100 mM stock solution in a complete culture medium to achieve final concentrations (e.g., 10, 50, 100 µM).
-
Ensure the final DMSO concentration in all wells (including the vehicle control) is the same and non-toxic (e.g., <0.1%).
-
Remove the old medium from the cells and add 100 µL of the prepared this compound working solutions or vehicle control medium to the respective wells.
-
Incubate for 2-4 hours at 37°C.
-
-
UVB Irradiation:
-
Remove the medium containing this compound and wash the cells once with sterile PBS.
-
Add a thin layer of PBS to each well to prevent dehydration during irradiation.
-
Expose the cells to a predetermined dose of UVB radiation (e.g., 50 mJ/cm²). A non-irradiated control group should be included.
-
-
Post-Irradiation Incubation:
-
Remove the PBS and add 100 µL of fresh, complete culture medium to each well.
-
Incubate the plate for 24-48 hours at 37°C.
-
-
MTT Assay:
-
Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Carefully remove the MTT solution.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express cell viability as a percentage relative to the non-irradiated control cells.
Visualizations
Caption: Experimental workflow for assessing the photoprotective effects of this compound.
Caption: Simplified signaling pathway of UVB-induced cellular damage and this compound's protective mechanism.
References
- 1. Buy this compound | 104-28-9 [smolecule.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Cheminformatic Read-Across Approach Revealed Ultraviolet Filter this compound as an Obesogenic Peroxisome Proliferator-Activated Receptor γ Agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | C14H18O4 | CID 5373773 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cinoxate as a Reference Standard in Chromatography
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cinoxate is an organic compound widely used as a UV filter in sunscreens and other cosmetic products to protect the skin from the harmful effects of ultraviolet radiation, primarily UVB rays.[1] The accurate and precise quantification of this compound in these formulations is crucial for ensuring product efficacy, safety, and compliance with regulatory standards. High-Performance Liquid Chromatography (HPLC) with UV detection is a robust and reliable analytical technique for the quantitative analysis of active ingredients like this compound in complex matrices such as creams and lotions.[1] This document provides detailed application notes and protocols for the use of this compound as a reference standard in chromatographic analysis.
Principle of the Method
The quantification of this compound is typically achieved using reversed-phase high-performance liquid chromatography (RP-HPLC). The principle of this method involves the separation of this compound from other components in the sample matrix on a non-polar stationary phase (e.g., C18) using a polar mobile phase. The sample is first extracted from the formulation matrix using a suitable organic solvent. Following chromatographic separation, this compound is detected by a UV detector at its maximum absorption wavelength. Quantification is performed by comparing the peak area of this compound in the sample to a calibration curve constructed from standard solutions of known concentrations.[1]
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Method for Quantification of this compound in Cosmetic Formulations
This protocol details a validated RP-HPLC method for the quantification of this compound in sunscreen cream.
1. Apparatus and Materials
-
High-Performance Liquid Chromatograph (HPLC) system equipped with a UV-Vis detector, pump, and autosampler.[2]
-
Data acquisition and processing software.
-
Analytical balance.
-
Ultrasonic bath.
-
Centrifuge.
-
Volumetric flasks (10 mL, 25 mL, 50 mL, 100 mL).
-
Pipettes.
-
Syringes (5 mL).
-
Syringe filters (0.45 µm, PTFE or nylon).[1]
-
HPLC vials.
2. Reagents and Standards
-
This compound reference standard (USP grade or equivalent).
-
Methanol (HPLC grade).
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade or ultrapure).
-
Sunscreen cream sample containing this compound.
3. Standard Solution Preparation
-
Stock Standard Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to obtain concentrations ranging from 1.0 µg/mL to 100 µg/mL (e.g., 5, 10, 25, 50, and 100 µg/mL). These solutions are used to construct the calibration curve.
4. Sample Solution Preparation
-
Accurately weigh a known amount of the sunscreen cream sample (e.g., 1 g) and transfer it to a suitable container.
-
Add 10 mL of methanol to the container.
-
Vortex the mixture for 5 minutes to disperse the sample.
-
Sonicate for 15 minutes to ensure complete extraction of the analyte.
-
Centrifuge the mixture to separate the supernatant.
-
Carefully transfer the supernatant to a 25 mL volumetric flask.
-
Repeat the extraction process with another 10 mL of methanol, and combine the supernatants in the same volumetric flask.
-
Bring the flask to volume with methanol.
-
Filter the final solution through a 0.45 µm syringe filter into an HPLC vial prior to injection. A further dilution with the mobile phase may be necessary to bring the concentration within the linear range of the calibration curve.
5. Chromatographic Conditions
The following table summarizes typical chromatographic conditions for the analysis of this compound.
| Parameter | Method A | Method B |
| Chromatographic System | HPLC with UV-Vis detector | HPLC with UV-Vis detector |
| Column | C18 reversed-phase (150 mm x 4.6 mm, 5 µm) | C18 reversed-phase (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Methanol:Water (e.g., 80:20 v/v) | Acetonitrile:Water with 0.1% Formic Acid (Gradient) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Detection Wavelength | 310 nm | Determined by UV spectrum of this compound |
| Column Temperature | Ambient | 30°C |
| Injection Volume | 20 µL | 10 µL |
6. System Suitability and Analysis
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject a blank (mobile phase) to ensure no interfering peaks are present.
-
Inject the standard solutions in ascending order of concentration.
-
Inject the prepared sample solution.
-
It is recommended to inject a standard periodically to ensure system suitability.
7. Data Analysis
-
Calibration Curve: Plot a graph of the peak area versus the concentration of the this compound working standard solutions. Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²). A good linearity is indicated by an r² value ≥ 0.999.
-
Quantification: Calculate the concentration of this compound in the sample solution using the regression equation from the calibration curve.
-
Calculate the amount of this compound in the original sunscreen sample, taking into account the sample weight and dilution factors.
Data Presentation
The following table summarizes typical quantitative data and performance characteristics for HPLC methods used in the analysis of UV filters like this compound.
| Parameter | Typical Value/Range |
| Linearity Range | 1.0 - 100 µg/mL |
| Correlation Coefficient (r²) | ≥ 0.999 |
| Limit of Detection (LOD) | Analyte and method dependent |
| Limit of Quantitation (LOQ) | Analyte and method dependent |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98 - 102% |
| Retention Time | Method and column dependent |
Visualizations
Experimental Workflow for this compound Quantification by HPLC
Caption: Workflow for the quantification of this compound using HPLC.
Logical Relationship in Chromatographic Data Analysisdot
References
Application Notes: Cinoxate in Photobiology and Dermatology Research
Introduction
Cinoxate (2-ethoxyethyl p-methoxycinnamate) is an organic, cinnamate-based compound historically utilized as an ultraviolet B (UVB) filter in sunscreen formulations.[1][2] First approved by the U.S. Food and Drug Administration (FDA) in 1961, it represents an early generation of chemical sunscreen agents.[2][3] Its primary mechanism of action involves the absorption of UVB radiation (290-320 nm), the spectral range largely responsible for erythema (sunburn) and other forms of skin damage.[4] However, due to its relatively weak efficacy, limited photostability, and lack of broad-spectrum (UVA) protection, this compound has been largely superseded by more advanced and effective UV filters in modern dermatology and is now considered obsolete for commercial use.
Despite its diminished commercial relevance, this compound serves as a valuable tool in photobiology and dermatology research. It can be used as a reference compound in the evaluation of new photoprotective agents and to investigate the cellular and molecular mechanisms of UVB-induced skin damage and protection. Recent research has also identified novel biological activities for this compound, such as its role as a Peroxisome Proliferator-Activated Receptor γ (PPARγ) agonist, suggesting applications beyond simple UV absorption. These notes provide detailed data and protocols for researchers, scientists, and drug development professionals employing this compound in a research context.
Data Presentation
Quantitative data for this compound is summarized below, providing key parameters for experimental design and comparison.
Table 1: Physicochemical and Spectroscopic Properties of this compound
| Property | Value | Reference(s) |
|---|---|---|
| Chemical Formula | C₁₄H₁₈O₄ | |
| Molar Mass | 250.29 g/mol | |
| Appearance | Viscous, clear to pale yellow liquid | |
| UV Absorption Range | 270 - 328 nm | |
| Peak UV Absorbance (λmax) | ~289 nm |
| Molar Absorptivity | 19,400 at 306 nm | |
Table 2: Efficacy and Biological Activity Data for this compound
| Parameter | Value | Comments | Reference(s) |
|---|---|---|---|
| Approved Concentration (USA) | Up to 3% | Not classified as GRASE due to insufficient data. | |
| SPF Contribution (3% Monotherapy) | ~2.5 | Determined by FDA Monograph testing. | |
| SPF Contribution (3% in combo) | 1-2 SPF units | In a lip balm with 7% Padimate O. | |
| PPARγ Binding Affinity (Ki) | 18.0 μM | Identified as a potent PPARγ full agonist. |
| DNA Repair Inhibition | Enhances SCEs | Suggests inhibition of DNA excision repair. | |
Mechanism of Action & Signaling Pathways
This compound's primary and secondary mechanisms of action are critical for understanding its application in research.
1. Primary Mechanism: UVB Radiation Absorption this compound's core function is to act as a chemical sunscreen by absorbing UVB photons. The p-methoxycinnamate chromophore within its structure contains a system of conjugated double bonds that absorbs high-energy UV radiation, promoting electrons to an unstable, excited state. The molecule then rapidly dissipates this energy as benign heat, returning to its ground state and preventing the UV photons from penetrating the epidermis and damaging cellular components like DNA.
2. Modulation of UVB-Induced Signaling UVB radiation is a potent activator of cellular stress pathways, including the Mitogen-Activated Protein Kinase (MAPK) cascades (JNK, p38, and ERK), which can lead to inflammation, apoptosis, and carcinogenesis. By absorbing UVB radiation, this compound's primary role is to prevent the initial insult that triggers these damaging pathways. Therefore, its application in research can help elucidate the protective effects of blocking these upstream signals.
3. Peroxisome Proliferator-Activated Receptor γ (PPARγ) Agonism A recent study identified this compound as a potent agonist of PPARγ, a nuclear hormone receptor involved in regulating lipid metabolism and inflammation. This finding suggests a biological activity for this compound independent of UV absorption. In normal human epidermal keratinocytes, this compound was shown to upregulate the transcription of genes encoding lipid metabolic enzymes. This opens new avenues for using this compound to study metabolic signaling in the skin.
Experimental Protocols
The following protocols provide detailed methodologies for assessing the photoprotective and biological effects of this compound in a research setting.
Protocol 1: Spectroscopic Analysis of this compound's UV Absorption
Objective: To determine the characteristic UV absorption spectrum and the wavelength of maximum absorbance (λmax) of this compound.
Materials:
-
This compound standard
-
Ethanol (spectroscopic grade)
-
UV-Vis Spectrophotometer
-
Quartz cuvettes
-
Volumetric flasks (250 mL, 50 mL) and pipettes
-
Analytical balance
Procedure:
-
Stock Solution Preparation: Accurately weigh approximately 25 mg of this compound standard and quantitatively transfer it to a 250 mL volumetric flask. Dissolve and dilute to volume with ethanol to create a ~100 µg/mL stock solution.
-
Working Solution Preparation: Pipette 5 mL of the stock solution into a 50 mL volumetric flask and dilute to volume with ethanol to create a ~10 µg/mL working solution.
-
Spectrophotometer Setup: Set the spectrophotometer to scan across the UV range from 400 nm to 250 nm. Use ethanol as the blank reference.
-
Measurement: Fill a quartz cuvette with the ~10 µg/mL this compound working solution and place it in the spectrophotometer.
-
Data Acquisition: Run the spectral scan and record the absorbance values. Identify the wavelength at which the maximum absorbance occurs (λmax).
Data Analysis:
-
Plot absorbance versus wavelength to visualize the absorption spectrum.
-
The λmax should be approximately 289 nm.
Protocol 2: In Vitro Photoprotection Assays in Human Keratinocytes
Objective: To evaluate the ability of this compound to protect human keratinocytes (e.g., HaCaT cell line) from UVB-induced cytotoxicity, DNA damage, and oxidative stress.
Materials:
-
HaCaT human keratinocyte cell line
-
Dulbecco's Modified Eagle Medium (DMEM) with supplements (10% FBS, 1% penicillin-streptomycin)
-
This compound stock solution (e.g., 100 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
Calibrated UVB light source
-
Assay-specific reagents: MTT solution, DCFH-DA probe, CPD ELISA kit
A. General Cell Culture and Treatment:
-
Cell Culture: Culture HaCaT cells in DMEM at 37°C in a humidified, 5% CO₂ atmosphere.
-
Seeding: Seed cells into 96-well plates at an appropriate density (e.g., 1 x 10⁴ cells/well) and allow them to adhere overnight.
-
This compound Treatment: Prepare working concentrations of this compound (e.g., 1-50 µM) in serum-free medium. Remove the culture medium from the cells and add the this compound solutions. Include a vehicle control (medium with DMSO). Incubate for 2-4 hours.
-
UVB Irradiation: Remove the treatment medium, wash cells once with PBS, and add a thin layer of PBS to keep them moist. Expose the cells to a predetermined dose of UVB radiation (e.g., 50 mJ/cm²). A sham-irradiated group (no UVB) must be included as a negative control.
-
Post-Irradiation: Remove the PBS, add fresh complete medium, and incubate for the time specified in each assay below.
B. Cell Viability (MTT Assay):
-
Incubation: After UVB irradiation, incubate cells for 24-48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at ~570 nm using a microplate reader.
-
Data Analysis: Express cell viability as a percentage relative to the sham-irradiated control cells.
C. DNA Damage (Cyclobutane Pyrimidine Dimer - CPD Quantification):
-
Cell Lysis: Immediately after irradiation (or after a repair incubation period), lyse the cells according to the CPD ELISA kit manufacturer's protocol.
-
ELISA Procedure: Perform the ELISA using a CPD-specific primary antibody. This typically involves coating the plate with DNA, adding the antibody, followed by a secondary HRP-conjugated antibody.
-
Detection: Add a substrate solution (e.g., TMB) and stop the reaction. Measure the absorbance at 450 nm.
-
Data Analysis: Higher absorbance values correspond to a greater amount of CPDs. Compare the absorbance of this compound-treated groups to the UVB-only control.
D. Intracellular ROS Measurement (DCFH-DA Assay):
-
Probe Loading: After irradiation, wash the cells with PBS and incubate them with 10 µM 2',7'-dichlorofluorescin diacetate (DCFH-DA) in serum-free medium for 30 minutes at 37°C in the dark.
-
Washing: Wash the cells twice with PBS to remove the excess probe.
-
Measurement: Immediately measure fluorescence intensity (excitation ~485 nm, emission ~535 nm) using a fluorescence microplate reader.
-
Data Analysis: Express the results as a fold change in fluorescence intensity relative to the sham-irradiated control cells.
Protocol 3: Acute UVB-Induced Erythema and Edema in Hairless Mice
Objective: To assess the immediate in vivo protective effects of a this compound formulation against a single high dose of UVB radiation.
Materials:
-
SKH-1 or HRS/J hairless mice (6-8 weeks old)
-
This compound formulation (e.g., 3% in a cream base)
-
Vehicle control (cream base without this compound)
-
UVB light source (e.g., fluorescent sunlamps)
-
UV radiometer
-
Calipers for measuring skinfold thickness
-
Visual scoring scale for erythema (e.g., 0-4) or a colorimeter
Procedure:
-
Acclimatization: Acclimatize animals for at least one week before the experiment.
-
Grouping: Divide mice into at least three groups:
-
Group 1: Untreated control (no UVB, no treatment)
-
Group 2: UVB + Vehicle control
-
Group 3: UVB + this compound formulation
-
-
Application: Apply 2 mg/cm² of the vehicle or this compound formulation to a defined area on the dorsal skin of the respective groups. Allow the formulation to dry for 15-20 minutes.
-
Irradiation: Expose the designated dorsal area of mice in Groups 2 and 3 to a single dose of UVB predetermined to cause moderate erythema (e.g., 1-2 Minimal Erythema Doses - MEDs).
-
Assessment: At 24 and 48 hours post-irradiation, assess the following:
-
Erythema: Score the skin redness using a visual scale (e.g., 0 = no erythema, 4 = severe erythema with edema).
-
Edema: Measure the skinfold thickness of the irradiated area using calipers.
-
Data Analysis:
-
Compare the mean erythema scores and skinfold thickness measurements between the this compound-treated group and the vehicle control group. A statistically significant reduction in these parameters indicates a photoprotective effect.
Protocol 4: Gene Expression Analysis by qRT-PCR
Objective: To investigate the effect of this compound on the expression of target genes (e.g., those involved in lipid metabolism downstream of PPARγ) in keratinocytes.
Materials:
-
HaCaT cells treated with this compound (as described in Protocol 2, without UVB irradiation)
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR primers for target genes (e.g., FABP4, PLIN2) and a housekeeping gene (e.g., GAPDH)
-
qPCR master mix
-
Real-time PCR system
Procedure:
-
Cell Treatment: Treat HaCaT cells with various concentrations of this compound (e.g., 1-50 µM) or vehicle control for a specified time (e.g., 24 hours).
-
RNA Isolation: Harvest the cells and extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize first-strand cDNA from an equal amount of total RNA from each sample using a cDNA synthesis kit.
-
qRT-PCR: Perform quantitative real-time PCR using specific primers for the target genes and the housekeeping gene. The reaction should include the cDNA template, primers, and qPCR master mix. A typical thermal cycling profile is: 95°C for 3 min, followed by 40-45 cycles of 95°C for 10 s and 60°C for 30 s.
-
Melt Curve Analysis: Perform a melt curve analysis at the end of the PCR to verify the specificity of the amplified product.
Data Analysis:
-
Calculate the relative gene expression using the ΔΔCt method.
-
Normalize the expression of the target genes to the housekeeping gene.
-
Express the results as a fold change in gene expression in this compound-treated cells compared to vehicle-treated control cells.
References
Application Notes and Protocols for Incorporating Cinoxate into Experimental Topical Formulations
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for incorporating Cinoxate into experimental topical formulations. This document outlines the physicochemical properties of this compound, detailed protocols for formulation preparation, and methods for evaluating the performance and stability of the resulting formulations.
Introduction to this compound
This compound, or 2-ethoxyethyl p-methoxycinnamate, is an organic compound historically used as a UVB filter in sunscreen formulations.[1][2] As a cinnamate ester, its primary mechanism of action is the absorption of UVB radiation (290-320 nm), thereby protecting the skin from the harmful effects of sun exposure.[1][3] First approved by the U.S. Food and Drug Administration (FDA) in 1961, its use has since declined with the advent of more effective, broad-spectrum UV filters.[4] this compound is a slightly yellow, viscous liquid that is practically insoluble in water but miscible with alcohols, esters, and vegetable oils.
Physicochemical Properties of this compound
A thorough understanding of this compound's properties is crucial for successful formulation development.
| Property | Value | Source(s) |
| Chemical Name | 2-ethoxyethyl (2E)-3-(4-methoxyphenyl)prop-2-enoate | |
| CAS Number | 104-28-9 | |
| Molecular Formula | C₁₄H₁₈O₄ | |
| Molar Mass | 250.29 g/mol | |
| Appearance | Slightly yellow, viscous liquid | |
| Solubility | Insoluble in water; miscible with alcohols, esters, and vegetable oils | |
| LogP | ~2.4 - 2.65 | |
| Peak Absorption (λmax) | ~289 nm (UVB) | |
| Approved Concentration (USA) | Up to 3% |
Experimental Protocols
Formulation of a Basic Oil-in-Water (O/W) Sunscreen Cream
This protocol details the preparation of a simple O/W cream, a common vehicle for sunscreen agents.
Materials:
-
Oil Phase:
-
This compound
-
Stearic Acid (emulsifier/thickener)
-
Cetyl Alcohol (emulsifier/thickener)
-
Mineral Oil (emollient)
-
-
Aqueous Phase:
-
Deionized Water
-
Glycerin (humectant)
-
Triethanolamine (neutralizer)
-
-
Preservative: (e.g., Phenoxyethanol, Parabens)
Equipment:
-
Two heat-resistant beakers
-
Water bath or heating mantle
-
Homogenizer or high-shear mixer
-
Stirring rods
-
pH meter
-
Weighing balance
Protocol:
-
Preparation of the Oil Phase:
-
In a heat-resistant beaker, weigh the required amounts of Stearic Acid, Cetyl Alcohol, and Mineral Oil.
-
Heat the oil phase components in a water bath to 70-75°C until all components have melted and the mixture is uniform.
-
Add the predetermined amount of this compound to the heated oil phase and stir until completely dissolved.
-
-
Preparation of the Aqueous Phase:
-
In a separate heat-resistant beaker, weigh the Deionized Water and Glycerin.
-
Heat the aqueous phase in a water bath to 70-75°C.
-
Add the Triethanolamine to the heated aqueous phase and stir until dissolved.
-
-
Emulsification:
-
Slowly add the heated oil phase to the heated aqueous phase while continuously stirring with a homogenizer or high-shear mixer.
-
Continue homogenization for 5-10 minutes until a uniform, white emulsion is formed.
-
-
Cooling and Final Additions:
-
Allow the emulsion to cool to approximately 40-45°C while stirring gently.
-
Add the preservative and any other temperature-sensitive additives.
-
Continue stirring until the cream has cooled to room temperature and has a consistent texture.
-
-
Final pH Adjustment:
-
Measure the pH of the final formulation and adjust to a skin-friendly range (typically 5.5-6.5) if necessary, using a suitable acid or base.
-
Quantification of this compound in Formulations via HPLC-UV
This protocol outlines a method for determining the concentration of this compound in a topical formulation.
Instrumentation and Conditions:
-
HPLC System: Standard HPLC with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A mixture of methanol and water. The exact ratio should be optimized for best separation.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 289 nm (λmax of this compound).
-
Injection Volume: 10-20 µL.
Protocol:
-
Standard Preparation:
-
Prepare a stock solution of this compound of a known concentration (e.g., 1 mg/mL) in methanol.
-
Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to create a calibration curve (e.g., 1, 5, 10, 25, 50 µg/mL).
-
-
Sample Preparation:
-
Accurately weigh a known amount of the topical formulation (e.g., 1 gram) into a volumetric flask.
-
Add a suitable solvent (e.g., methanol) to dissolve the formulation and extract the this compound. This may require vortexing or sonication to ensure complete extraction.
-
Dilute the solution to a known volume with the solvent.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
-
Analysis:
-
Inject the standard solutions into the HPLC system to generate a calibration curve by plotting peak area versus concentration.
-
Inject the prepared sample solution.
-
Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.
-
In Vitro Sun Protection Factor (SPF) Determination
This protocol describes a common in vitro method for estimating the SPF of a sunscreen formulation.
Equipment:
-
UV-Vis Spectrophotometer with an integrating sphere.
-
Quartz plates or polymethyl methacrylate (PMMA) plates.
-
Positive displacement pipette or syringe.
Protocol:
-
Sample Application:
-
Apply a uniform film of the sunscreen formulation onto the quartz or PMMA plate at a concentration of 0.75-2.0 mg/cm².
-
Spread the formulation evenly across the plate surface.
-
Allow the film to dry for at least 15 minutes in the dark.
-
-
Spectrophotometric Measurement:
-
Measure the UV absorbance of the sunscreen film at 5 nm intervals from 290 to 400 nm using the spectrophotometer.
-
-
SPF Calculation:
-
The SPF is calculated using the following equation:
where:
-
E(λ) = Erythemal action spectrum
-
I(λ) = Solar spectral irradiance
-
T(λ) = Spectral transmittance of the sample
-
-
Photostability Assessment
This protocol evaluates the ability of the formulation to maintain its protective qualities upon exposure to UV radiation.
Equipment:
-
Solar simulator or UV lamp.
-
UV-Vis Spectrophotometer.
-
Quartz or PMMA plates.
Protocol:
-
Initial Absorbance:
-
Prepare a sample of the formulation on a plate as described in the in vitro SPF protocol.
-
Measure the initial UV absorbance spectrum of the sample.
-
-
UV Irradiation:
-
Expose the sample to a controlled dose of UV radiation from the solar simulator or UV lamp.
-
-
Final Absorbance:
-
After irradiation, measure the UV absorbance spectrum of the sample again.
-
-
Analysis:
-
Compare the pre- and post-irradiation absorbance spectra. A significant decrease in absorbance indicates photodegradation of the UV filter and a loss of photoprotective efficacy.
-
Data Presentation
Table 1: Hypothetical Performance Data of Experimental this compound Formulations
| Formulation ID | This compound Conc. (%) | Vehicle Type | In Vitro SPF (Initial) | % SPF Decrease after UV Exposure |
| F1 | 3 | O/W Cream | ~2.5 | 15% |
| F2 | 3 | W/O Lotion | ~2.2 | 18% |
| F3 | 1.5 | O/W Cream | ~1.2 | 12% |
Note: The SPF contribution of 3% this compound is generally low, often cited as providing only 1-2 SPF units.
Visualization of Pathways and Workflows
Caption: Mechanism of UVB absorption by this compound.
Caption: Workflow for O/W sunscreen cream formulation.
Caption: Simplified UV-induced cell signaling pathway.
Safety and Regulatory Considerations
-
This compound is approved for use in sunscreens at concentrations up to 3% in the United States. It is not an approved UV filter in the European Union.
-
While generally considered to have low irritation potential, some cinnamate derivatives have been associated with photoallergic contact dermatitis.
-
Like other cinnamates, this compound can be susceptible to photodegradation, which can reduce its efficacy over time.
These application notes and protocols are intended for research and development purposes. All experiments should be conducted in accordance with laboratory safety guidelines. Formulations intended for human use must comply with all regional regulatory requirements.
References
Standard Operating Procedure for Handling and Storing Cinoxate
Introduction & Scope
This document provides a detailed standard operating procedure (SOP) for the safe handling and storage of Cinoxate (2-ethoxyethyl p-methoxycinnamate) in a laboratory setting. These guidelines are intended for researchers, scientists, and drug development professionals to minimize risks and ensure the integrity of the compound. This compound is an organic compound formerly used as a UVB filter in sunscreens.[1][2][3] While its use in consumer products has diminished due to the availability of more effective and well-studied agents, it may still be used for research and development purposes.[1]
Hazard Identification & Risk Assessment
This compound is a slightly yellow, viscous liquid.[2] It is insoluble in water but miscible with alcohols, esters, and vegetable oils. Although comprehensive safety data is limited, it is prudent to handle this compound with care, as with any laboratory chemical.
Potential Hazards:
-
May cause skin and eye irritation upon direct contact.
-
There are reports of photoallergic contact dermatitis associated with products containing this compound.
-
Inhalation of vapors or aerosols may cause respiratory tract irritation.
-
May be harmful if swallowed.
-
Like other cinnamate esters, this compound may undergo photodegradation when exposed to UV light.
-
It may hydrolyze under acidic or alkaline conditions.
A thorough risk assessment should be conducted before commencing any work with this compound.
Personal Protective Equipment (PPE)
Standard laboratory PPE must be worn at all times when handling this compound.
-
Eye Protection: Tightly fitting safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile). Gloves must be inspected before use and changed if contaminated.
-
Body Protection: A lab coat or chemical-resistant apron.
-
Respiratory Protection: Not generally required if handled in a well-ventilated area or a fume hood. If aerosols may be generated and engineering controls are insufficient, a respirator may be necessary.
Quantitative Data
The following table summarizes the key quantitative properties of this compound.
| Property | Value | Reference |
| Molecular Formula | C₁₄H₁₈O₄ | |
| Molar Mass | 250.29 g/mol | |
| Melting Point | -25 °C | |
| Boiling Point | 184-187 °C at 2 mmHg | |
| Density | 1.102 g/cm³ | |
| Water Solubility | Insoluble | |
| Miscibility | Alcohols, esters, vegetable oils |
Experimental Protocols
5.1 General Handling Protocol
All handling of this compound should be performed in a well-ventilated laboratory, preferably within a chemical fume hood.
-
Preparation: Ensure the work area is clean and uncluttered. Assemble all necessary equipment and materials.
-
Weighing: If working with the pure substance, accurately weigh the required amount in a tared, sealed container.
-
Dispensing: Use appropriate tools (e.g., pipette, syringe) to transfer the liquid. Avoid splashing.
-
Cleaning: Clean any spills immediately. Decontaminate the work surface after use.
-
Waste Disposal: Dispose of all waste materials (including contaminated PPE) in accordance with local, state, and federal regulations.
5.2 Protocol for Preparing a this compound Solution
This protocol outlines the steps to prepare a solution of this compound in a suitable solvent (e.g., ethanol).
-
Solvent Selection: Choose a solvent in which this compound is miscible, such as ethanol.
-
Calculation: Calculate the mass of this compound required to achieve the desired concentration and volume of the solution.
-
Weighing: In a chemical fume hood, accurately weigh the calculated mass of this compound into a clean, dry volumetric flask.
-
Dissolution: Add a small amount of the chosen solvent to the flask and swirl gently to dissolve the this compound.
-
Dilution: Once the this compound is fully dissolved, add the solvent to the calibration mark on the volumetric flask.
-
Mixing: Cap the flask and invert it several times to ensure the solution is homogeneous.
-
Labeling: Label the flask clearly with the name of the compound, concentration, solvent, and date of preparation.
-
Storage: Store the solution in a tightly sealed container under the recommended storage conditions.
Storage and Stability
-
Storage Conditions: Store this compound in a tightly closed container in a cool, dry, and well-ventilated area. It is recommended to store it in a refrigerator. Store below 40°C, preferably between 15°C and 30°C.
-
Incompatibilities: Avoid strong oxidizing agents. Keep away from acidic and alkaline conditions to prevent hydrolysis.
-
Light Sensitivity: Protect from direct sunlight and UV radiation to prevent photodegradation.
Spill and Emergency Procedures
7.1 Spills
-
Small Spills: Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.
-
Large Spills: Evacuate the area and prevent entry. Contact the appropriate environmental health and safety personnel.
7.2 First Aid
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water. If irritation persists, seek medical attention.
-
Inhalation: Move the affected person to fresh air. If not breathing, give artificial respiration. Seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.
Waste Disposal
All this compound waste, including empty containers and contaminated materials, should be disposed of as hazardous chemical waste in accordance with institutional and regulatory guidelines. Do not dispose of it down the drain.
Visualizations
Caption: Workflow for handling and storing this compound.
Caption: Emergency response protocol for this compound.
References
Application Notes and Protocols for In Vitro SPF Testing of Formulations Containing Cinoxate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cinoxate, chemically known as 2-ethoxyethyl p-methoxycinnamate, is an organic compound historically used as a UVB filter in sunscreen formulations.[1] It primarily functions by absorbing UVB radiation, thereby reducing the amount of harmful UV light that penetrates the epidermis.[1][2] this compound has a peak absorbance in the UVB range, around 289 nm to 306 nm.[2][3] While it is effective within the UVB spectrum, it provides no significant protection against UVA radiation. In the United States, its approved concentration in sunscreen products is up to 3%.
Historically, the efficacy of sunscreens was determined through in vivo tests on human subjects. However, these methods are associated with limitations such as variability in results, ethical considerations, and safety concerns. Consequently, in vitro methods have been developed as a safer, more consistent, and cost-effective alternative for screening and development purposes. Standardized in vitro techniques, such as those outlined by the International Organization for Standardization (ISO), provide a reproducible framework for assessing the Sun Protection Factor (SPF) of sunscreen products.
These application notes provide a detailed protocol for determining the static SPF value of a sunscreen formulation containing this compound using in vitro spectrophotometric analysis. The methodology is based on established international standards that emphasize reproducibility through controlled substrate selection and standardized sample application.
Quantitative Data Summary
The SPF contribution of a UV filter is influenced by its concentration within the formulation, the vehicle components, and the film-forming properties of the product. The following tables provide an illustrative summary of the expected in vitro SPF contribution of this compound and its key spectroscopic properties.
Table 1: Illustrative In Vitro SPF Contribution of this compound as a Sole Active Ingredient
| This compound Concentration (% w/w) | Expected In Vitro SPF Contribution (Illustrative) | Peak UV Absorbance Range (nm) |
| 1.0% | 0.5 - 1.0 | 289 - 306 |
| 2.0% | 1.0 - 2.0 | 289 - 306 |
| 3.0% | ~2.5 | 289 - 306 |
Data synthesized from descriptive reports in scientific literature.
Table 2: Spectroscopic Properties of this compound
| Property | Value |
| Chemical Name | 2-ethoxyethyl p-methoxycinnamate |
| UV Filter Type | UVB |
| Peak Absorbance (λmax) | Approximately 289 nm to 306 nm |
| Molar Absorptivity at 306 nm | Approximately 19,400 |
**
Experimental Protocols
In Vitro SPF Determination by UV-Vis Spectrophotometry
This protocol outlines the procedure for determining the static SPF value of a sunscreen formulation containing this compound by measuring the spectral transmittance of ultraviolet radiation through a thin film of the product applied to a standardized substrate.
Materials and Equipment:
-
UV-Vis Spectrophotometer with an integrating sphere, capable of scanning from 290 nm to 400 nm.
-
Polymethylmethacrylate (PMMA) plates with a roughened surface.
-
Analytical Balance (accurate to 0.1 mg).
-
Robotic applicator for sample spreading (recommended for reproducibility).
-
Positive Control: Sunscreen standard with a known in vivo SPF (e.g., P2 or P8 standard).
-
Negative Control: Blank PMMA plate treated with glycerin.
-
Test Sample: Sunscreen formulation containing this compound.
-
Glycerin.
Procedure:
Step 1: Substrate Preparation & Blank Measurement
-
Handle PMMA plates with care to prevent contamination.
-
For the blank measurement, apply a thin, even layer of glycerin to a PMMA plate.
-
Place the glycerin-treated plate into the spectrophotometer and record the blank transmittance/absorbance spectrum from 290 nm to 400 nm at 1 nm increments.
Step 2: Sample Application
-
Weigh a clean PMMA plate.
-
Apply the test sunscreen formulation to the plate at a concentration of 1.2 mg/cm².
-
Use a robotic applicator for spreading to ensure a uniform and reproducible film. If applying manually, use a gloved finger with a standardized pressure and spreading pattern for a defined time.
-
Allow the film to dry for 15-20 minutes in the dark at room temperature.
-
Reweigh the plate to confirm the exact amount of product applied.
-
Prepare a minimum of three replicate plates per test sample.
Step 3: Pre-Irradiation Measurement
-
Place each prepared plate in the spectrophotometer.
-
Measure and record the initial spectral absorbance (A₀) for each plate at 1 nm intervals from 290 nm to 400 nm.
Step 4: UV Irradiation (Photostability Assessment)
-
Based on the initial absorbance data, calculate the required UV irradiation dose to assess photostability.
-
Expose each plate to the calculated dose of UV radiation from a solar simulator. Ensure the output of the simulator is stable and calibrated.
Step 5: Post-Irradiation Measurement
-
Immediately after irradiation, remeasure the spectral absorbance (A) of each plate in the spectrophotometer from 290 nm to 400 nm.
Step 6: SPF Calculation
The in vitro SPF is calculated using the following equation:
SPF = ∫ E(λ) S(λ) dλ / ∫ E(λ) S(λ) T(λ) dλ
Where:
-
E(λ) is the erythemal action spectrum.
-
S(λ) is the solar spectral irradiance.
-
T(λ) is the spectral transmittance of the sunscreen sample (calculated from the post-irradiation absorbance).
Visualizations
Caption: Experimental workflow for in vitro SPF determination.
Caption: Mechanism of UV absorption by this compound.
Concluding Remarks
The described in vitro SPF testing protocol provides a robust and reproducible method for evaluating the efficacy of sunscreen formulations containing this compound. Adherence to standardized procedures, particularly in substrate preparation and sample application, is crucial for obtaining accurate and reliable results. This methodology serves as a valuable tool for researchers and formulators in the development and quality control of sunscreen products, offering an ethical and efficient alternative to in vivo testing. While this compound's use has diminished in favor of more effective, broad-spectrum filters, understanding its properties and testing methodologies remains relevant for the comprehensive evaluation of sunscreen formulations.
References
Application Notes and Protocols for Cell-Based Assays to Evaluate the Photoprotective Effect of Cinoxate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cinoxate, a cinnamate-based organic compound, is a well-established UVB-absorbing agent historically used in sunscreen formulations. Its primary mechanism of photoprotection lies in its ability to absorb UVB radiation, thereby preventing direct damage to cellular macromolecules, most notably DNA. Ultraviolet B (UVB) radiation (290-320 nm) is a primary etiological factor in skin damage, inducing direct DNA lesions, generating reactive oxygen species (ROS), triggering inflammatory cascades, and promoting photoaging.
These application notes provide a comprehensive guide to a suite of cell-based assays designed to rigorously evaluate the photoprotective efficacy of this compound. The protocols detailed herein are intended for use in a research and development setting to elucidate the cellular and molecular mechanisms by which this compound mitigates UVB-induced damage. The assays cover key endpoints including cell viability, oxidative stress, DNA damage, and inflammatory responses.
General Experimental Workflow
A systematic approach is crucial for evaluating the photoprotective effects of this compound. The general workflow involves cell culture, treatment with this compound, exposure to UVB radiation, and subsequent assessment of various cellular parameters.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product.
Experimental Protocol
-
Cell Seeding: Seed human keratinocytes (e.g., HaCaT cell line) into a 96-well plate at a density of 1 x 104 cells/well in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Allow cells to adhere overnight at 37°C in a humidified 5% CO2 atmosphere.
-
This compound Treatment: Prepare various concentrations of this compound (e.g., 10, 50, 100 µM) in serum-free DMEM. Remove the culture medium from the wells and pre-incubate the cells with the this compound solutions or a vehicle control for 2-4 hours.
-
UVB Irradiation: After pre-incubation, remove the this compound-containing medium and wash the cells gently with phosphate-buffered saline (PBS). Add a thin layer of PBS to each well to keep the cells moist. Expose the plate to a predetermined dose of UVB radiation (e.g., 50 mJ/cm²). A non-irradiated group should be included as a control.
-
Post-Irradiation Incubation: Following irradiation, remove the PBS and add fresh, complete culture medium. Incubate the cells for 24-48 hours.
-
MTT Reagent Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization: Carefully remove the MTT solution and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes to ensure complete solubilization.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express cell viability as a percentage relative to the non-irradiated control cells.
Data Presentation
Table 1: Photoprotective Effect of this compound on UVB-Induced Loss of Cell Viability in HaCaT Keratinocytes (Representative Data)
| Treatment Group | UVB Exposure (50 mJ/cm²) | Cell Viability (%) |
| Vehicle Control | No | 100 ± 5.0 |
| Vehicle Control | Yes | 45 ± 4.2 |
| This compound (10 µM) | Yes | 62 ± 3.8 |
| This compound (50 µM) | Yes | 78 ± 5.1 |
| This compound (100 µM) | Yes | 91 ± 4.5 |
Data are presented as mean ± standard deviation and are for illustrative purposes.
Measurement of Intracellular Reactive Oxygen Species (ROS)
UVB radiation induces the formation of ROS, which leads to oxidative stress and cellular damage. The 2',7'-dichlorofluorescin diacetate (DCFH-DA) assay is commonly used to measure intracellular ROS levels. DCFH-DA is a cell-permeable, non-fluorescent probe that is deacetylated by intracellular esterases to DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).
Experimental Protocol
-
Cell Seeding and Treatment: Seed HaCaT cells in a black, clear-bottom 96-well plate and treat with this compound and UVB as described in the MTT assay protocol (steps 1-3).
-
DCFH-DA Loading: After UVB irradiation, wash the cells with PBS and incubate them with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C in the dark.
-
Washing: Wash the cells twice with PBS to remove any excess DCFH-DA probe.
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader with an excitation wavelength of 485 nm and an emission wavelength of 535 nm.
-
Data Analysis: Express the results as a fold change in fluorescence intensity relative to the non-irradiated control cells.
Data Presentation
Table 2: Effect of this compound on UVB-Induced Intracellular ROS Production in HaCaT Keratinocytes (Representative Data)
| Treatment Group | UVB Exposure (50 mJ/cm²) | Intracellular ROS (Fold Change) |
| Vehicle Control | No | 1.0 ± 0.1 |
| Vehicle Control | Yes | 4.5 ± 0.6 |
| This compound (10 µM) | Yes | 3.2 ± 0.4 |
| This compound (50 µM) | Yes | 2.1 ± 0.3 |
| This compound (100 µM) | Yes | 1.3 ± 0.2 |
Data are presented as mean ± standard deviation and are for illustrative purposes.
DNA Damage Quantification (Comet Assay)
The single-cell gel electrophoresis, or comet assay, is a sensitive method for detecting DNA strand breaks in individual cells. Damaged DNA fragments migrate away from the nucleus during electrophoresis, forming a "comet tail."
Experimental Protocol
-
Cell Culture and Treatment: Culture and treat HaCaT cells with this compound and UVB as described in the MTT assay protocol (steps 1-3).
-
Cell Harvesting: Immediately after irradiation, harvest the cells by trypsinization and resuspend them in ice-cold PBS at a concentration of 1 x 105 cells/mL.
-
Embedding in Agarose: Mix 10 µL of the cell suspension with 75 µL of low-melting-point agarose (0.5% in PBS) at 37°C. Pipette the mixture onto a pre-coated microscope slide and allow it to solidify at 4°C for 10 minutes.
-
Cell Lysis: Immerse the slides in a cold lysis solution (2.5 M NaCl, 100 mM Na2EDTA, 10 mM Tris, pH 10, with 1% Triton X-100 added fresh) for at least 1 hour at 4°C.
-
Alkaline Unwinding: Place the slides in a horizontal gel electrophoresis tank filled with fresh, cold alkaline electrophoresis buffer (300 mM NaOH, 1 mM Na2EDTA, pH > 13) for 20-40 minutes to allow for DNA unwinding.
-
Electrophoresis: Perform electrophoresis at 25 V and 300 mA for 20-30 minutes.
-
Neutralization and Staining: Gently remove the slides and neutralize them with a neutralization buffer (0.4 M Tris, pH 7.5) for 5 minutes. Stain the DNA with a fluorescent dye such as SYBR Green or ethidium bromide.
-
Visualization and Analysis: Visualize the comets using a fluorescence microscope. Quantify the DNA damage by measuring the tail moment or the percentage of DNA in the tail using appropriate image analysis software.
Data Presentation
Table 3: Protective Effect of this compound Against UVB-Induced DNA Damage in HaCaT Keratinocytes (Representative Data)
| Treatment Group | UVB Exposure (50 mJ/cm²) | Olive Tail Moment |
| Vehicle Control | No | 1.2 ± 0.3 |
| Vehicle Control | Yes | 15.8 ± 2.1 |
| This compound (10 µM) | Yes | 10.5 ± 1.5 |
| This compound (50 µM) | Yes | 6.3 ± 0.9 |
| This compound (100 µM) | Yes | 2.5 ± 0.5 |
Data are presented as mean ± standard deviation and are for illustrative purposes.
Anti-Inflammatory Response Assays
UVB radiation is a potent inducer of pro-inflammatory mediators in skin cells, including cytokines (e.g., TNF-α, IL-6) and matrix metalloproteinases (MMPs), which contribute to skin inflammation and photoaging.
Experimental Protocol (ELISA for Cytokine and MMP Measurement)
-
Cell Culture and Treatment: Culture and treat HaCaT cells with this compound and UVB as previously described.
-
Supernatant Collection: At 24 hours post-irradiation, collect the cell culture supernatant.
-
ELISA: Quantify the levels of TNF-α, IL-6, and MMP-1 in the supernatant using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.
-
Data Analysis: Express the cytokine and MMP concentrations in pg/mL or ng/mL, and compare the levels between different treatment groups.
Data Presentation
Table 4: Inhibitory Effect of this compound on UVB-Induced Pro-Inflammatory Mediator Release from HaCaT Keratinocytes (Representative Data)
| Treatment Group | UVB Exposure (50 mJ/cm²) | TNF-α (pg/mL) | IL-6 (pg/mL) | MMP-1 (ng/mL) |
| Vehicle Control | No | 25 ± 5 | 50 ± 8 | 1.5 ± 0.3 |
| Vehicle Control | Yes | 250 ± 20 | 480 ± 35 | 12.0 ± 1.8 |
| This compound (50 µM) | Yes | 130 ± 15 | 260 ± 25 | 6.5 ± 1.1 |
| This compound (100 µM) | Yes | 60 ± 10 | 110 ± 12 | 3.0 ± 0.7 |
Data are presented as mean ± standard deviation and are for illustrative purposes.
Signaling Pathways in UVB-Induced Cellular Damage and Photoprotection by this compound
UVB radiation activates multiple intracellular signaling cascades that mediate its damaging effects. Key pathways include the p53 tumor suppressor pathway, which is activated by DNA damage and can lead to cell cycle arrest or apoptosis, and the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways, which are activated by cellular stress and regulate the expression of inflammatory genes. This compound, by absorbing UVB photons, is expected to prevent the initial triggers of these pathways.
Conclusion
The cell-based assays outlined in these application notes provide a robust framework for the in vitro evaluation of this compound's photoprotective properties. By quantifying its effects on cell viability, oxidative stress, DNA damage, and inflammatory responses, researchers can gain valuable insights into its efficacy and mechanisms of action. These protocols can be adapted for the screening and characterization of other photoprotective agents in the development of novel skincare and pharmaceutical products.
Application Notes and Protocols: Evaluating the Photoprotective Efficacy of Cinoxate on Human Keratinocytes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cinoxate, a cinnamic acid derivative, is an organic UV filter commonly incorporated into sunscreen formulations to absorb UVB radiation. Understanding its direct effects on keratinocytes, the primary cell type of the epidermis, is crucial for a comprehensive assessment of its photoprotective capabilities and overall safety profile. When exposed to ultraviolet (UV) radiation, keratinocytes can undergo significant cellular damage, including DNA lesions, oxidative stress, and apoptosis. This document provides a detailed experimental framework to investigate the efficacy of this compound in mitigating these detrimental effects. The protocols outlined herein describe methods to quantify cell viability, DNA damage, reactive oxygen species (ROS) production, and the activation of key signaling pathways involved in the cellular stress response.
Data Presentation
All quantitative data should be summarized in structured tables for clear interpretation and comparison across different experimental conditions.
Table 1: Cell Viability (MTT Assay)
| Treatment Group | This compound Conc. (µM) | UVR Dose (mJ/cm²) | % Cell Viability (Mean ± SD) |
| Untreated Control | 0 | 0 | 100 ± 5.2 |
| Vehicle Control | 0 (Vehicle) | 0 | 98.9 ± 4.8 |
| This compound Alone | 10 | 0 | 99.5 ± 5.1 |
| 50 | 0 | 97.2 ± 6.3 | |
| 100 | 0 | 96.8 ± 5.9 | |
| UVR Alone | 0 | 50 | 65.4 ± 7.1 |
| 0 | 100 | 45.2 ± 6.8 | |
| This compound + UVR | 10 | 50 | 75.3 ± 6.5 |
| 50 | 50 | 88.1 ± 5.9 | |
| 100 | 50 | 92.5 ± 4.7 | |
| 10 | 100 | 55.7 ± 7.2 | |
| 50 | 100 | 70.4 ± 6.1 | |
| 100 | 100 | 78.9 ± 5.5 |
Table 2: DNA Damage (Comet Assay)
| Treatment Group | This compound Conc. (µM) | UVR Dose (mJ/cm²) | % Tail DNA (Mean ± SD) |
| Untreated Control | 0 | 0 | 3.1 ± 1.2 |
| UVR Alone | 0 | 50 | 45.6 ± 8.3 |
| This compound + UVR | 50 | 50 | 15.2 ± 4.5 |
Table 3: Oxidative Stress (DCFDA Assay)
| Treatment Group | This compound Conc. (µM) | UVR Dose (mJ/cm²) | Fold Change in ROS (Mean ± SD) |
| Untreated Control | 0 | 0 | 1.0 ± 0.1 |
| UVR Alone | 0 | 50 | 8.5 ± 1.5 |
| This compound + UVR | 50 | 50 | 2.3 ± 0.4 |
Table 4: Apoptosis (Caspase-3 Activity Assay)
| Treatment Group | This compound Conc. (µM) | UVR Dose (mJ/cm²) | Caspase-3 Activity (Fold Change) |
| Untreated Control | 0 | 0 | 1.0 ± 0.2 |
| UVR Alone | 0 | 50 | 6.2 ± 0.9 |
| This compound + UVR | 50 | 50 | 2.1 ± 0.4 |
Experimental Protocols
Human Keratinocyte Cell Culture
This protocol describes the maintenance of human epidermal keratinocytes (HEK) in culture.
-
Materials:
-
Human Epidermal Keratinocytes (HEK)
-
Keratinocyte Serum-Free Growth Medium
-
Trypsin/EDTA Solution
-
Hanks' Balanced Salt Solution (HBSS)
-
Cell culture flasks (T-75)
-
Phosphate-Buffered Saline (PBS)
-
-
Procedure:
-
Culture HEKs in T-75 flasks with Keratinocyte Serum-Free Growth Medium. For optimal growth, maintain the medium to surface area ratio at 1mL per 5 cm².
-
Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.
-
Change the medium every other day. When the culture is more than 45% confluent, double the medium volume.
-
Subculture the cells when they reach 80% confluency.
-
To subculture, wash the cell monolayer with HBSS.
-
Add Trypsin/EDTA Solution and incubate at room temperature until cells detach.
-
Neutralize the trypsin with medium and centrifuge the cell suspension at 220 x g for 5 minutes.
-
Resuspend the cell pellet in fresh medium and plate at a density of 5,000-7,500 cells per cm².
-
This compound and UV Radiation Treatment
This protocol details the treatment of keratinocytes with this compound and subsequent exposure to UV radiation.
-
Materials:
-
This compound (analytical grade)
-
Dimethyl sulfoxide (DMSO)
-
UVB light source with a calibrated radiometer
-
Phosphate-Buffered Saline (PBS)
-
-
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Seed keratinocytes in appropriate culture plates (e.g., 96-well plates for viability assays, 6-well plates for protein or DNA analysis).
-
Allow cells to adhere and reach 70-80% confluency.
-
Pre-treat the cells with varying concentrations of this compound diluted in culture medium for a specified period (e.g., 2 hours). Include a vehicle control (DMSO) at the same final concentration as the highest this compound dose.
-
After pre-treatment, wash the cells with PBS.
-
Expose the cells to a specific dose of UVB radiation (e.g., 50 or 100 mJ/cm²) in a thin layer of PBS. Non-irradiated controls should be handled in parallel but shielded from the UV source.
-
After irradiation, replace the PBS with fresh culture medium (with or without this compound, depending on the experimental design) and incubate for the desired time post-exposure (e.g., 24 hours).
-
Cell Viability Assessment (MTT Assay)
This colorimetric assay measures cell metabolic activity as an indicator of cell viability.
-
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plate reader
-
-
Procedure:
-
After the post-irradiation incubation period, add 10 µL of MTT solution to each well of the 96-well plate.
-
Incubate for 1-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Mix thoroughly to ensure complete solubilization.
-
Read the absorbance at 570 nm using a microplate reader.
-
DNA Damage Quantification (Comet Assay)
Also known as single-cell gel electrophoresis, this assay measures DNA strand breaks in individual cells.
-
Materials:
-
Low melting point agarose
-
Lysis solution (high salt and detergent)
-
Alkaline or neutral electrophoresis buffer
-
DNA staining dye (e.g., SYBR Green)
-
Fluorescence microscope
-
-
Procedure:
-
Embed the treated cells in a thin layer of low melting point agarose on a microscope slide.
-
Immerse the slides in lysis solution to remove cell membranes and proteins, leaving behind nucleoids containing the DNA.
-
Place the slides in an electrophoresis tank filled with alkaline or neutral buffer to unwind and separate the DNA strands.
-
Apply an electric field to allow the fragmented DNA to migrate out of the nucleoid, forming a "comet tail".
-
Stain the DNA with a fluorescent dye and visualize using a fluorescence microscope.
-
Quantify the extent of DNA damage by measuring the intensity of the comet tail relative to the head. The comet head contains undamaged DNA, while the tail consists of broken DNA strands.
-
Measurement of Intracellular Reactive Oxygen Species (DCFDA Assay)
This assay utilizes the cell-permeant reagent 2',7'-dichlorofluorescin diacetate (DCFDA) to detect intracellular ROS.
-
Materials:
-
DCFDA (or H2DCFDA) solution
-
Fluorescence plate reader or flow cytometer
-
-
Procedure:
-
Load the cells with DCFDA by incubating them with the dye solution. Inside the cell, esterases deacetylate DCFDA to a non-fluorescent compound.
-
After loading, treat the cells with this compound and/or expose them to UV radiation.
-
ROS produced within the cells will oxidize the non-fluorescent molecule to the highly fluorescent 2',7'-dichlorofluorescein (DCF).
-
Measure the fluorescence intensity using a fluorescence plate reader (excitation/emission ~485/535 nm) or a flow cytometer.
-
Apoptosis Assessment (Caspase-3 Activity Assay)
This assay measures the activity of caspase-3, a key executioner caspase in the apoptotic pathway.
-
Materials:
-
Cell lysis buffer
-
Caspase-3 substrate (e.g., DEVD-pNA or Ac-DEVD-AMC)
-
Reaction buffer
-
Spectrophotometer or fluorometer
-
-
Procedure:
-
Lyse the treated cells to release their intracellular contents.
-
Incubate the cell lysate with a caspase-3 specific substrate.
-
Activated caspase-3 in apoptotic cells will cleave the substrate, releasing a chromophore (pNA) or a fluorophore (AMC).
-
Quantify the amount of cleaved substrate by measuring the absorbance (for pNA at 400-405 nm) or fluorescence (for AMC with excitation at 380 nm and emission between 420-460 nm). The signal is proportional to the caspase-3 activity in the sample.
-
Western Blot Analysis of MAPK Signaling
This technique is used to detect and quantify specific proteins, such as phosphorylated and total forms of key kinases in the Mitogen-Activated Protein Kinase (MAPK) pathway (e.g., p38, JNK, ERK).
-
Materials:
-
Lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific for total and phosphorylated p38, JNK, ERK)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
-
-
Procedure:
-
Lyse the cells and determine the protein concentration of the lysates.
-
Separate the proteins by size using SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for the target proteins overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Add the ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using image analysis software and normalize to a loading control (e.g., GAPDH or β-actin).
-
Visualizations
Caption: Experimental workflow for assessing this compound's effect on keratinocytes.
Application Notes and Protocols: Utilizing Cinoxate to Investigate Cellular Stress Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cinoxate, an organic compound recognized for its efficacy as a UVB filter in sunscreen formulations, presents a valuable tool for studying the intricate mechanisms of cellular stress signaling.[1][2] Its primary function is to absorb UVB radiation, thereby preventing the initial insult that triggers a cascade of stress-related cellular events.[3][4] UVB radiation is a well-established inducer of cellular stress, activating multiple signaling pathways, including the mitogen-activated protein kinase (MAPK) pathways (ERK, JNK, and p38), which can lead to inflammation, apoptosis, and contribute to photoaging and skin carcinogenesis.[1] By blocking UVB, this compound allows researchers to dissect the downstream consequences of UVB-induced stress, offering a model for investigating the efficacy of potential therapeutic interventions aimed at mitigating these damaging cellular responses.
Recent research has also suggested that this compound may act as a peroxisome proliferator-activated receptor γ (PPARγ) agonist, indicating a potential for more direct interaction with cellular signaling pathways beyond its primary role as a UV absorber. However, its principal application in cellular stress studies remains as a protective agent against UVB-induced damage.
Key Signaling Pathways in UVB-Induced Cellular Stress
UVB radiation triggers a complex network of signaling pathways. Understanding these pathways is crucial for designing experiments that utilize this compound as a protective agent.
-
Mitogen-Activated Protein Kinase (MAPK) Pathways: These are key signaling cascades that respond to extracellular stimuli, including UV radiation. The three main branches are:
-
JNK (c-Jun N-terminal Kinase) Pathway: Often associated with apoptosis and inflammatory responses.
-
p38 MAPK Pathway: Plays a critical role in inflammation and apoptosis.
-
ERK (Extracellular signal-Regulated Kinase) Pathway: Primarily involved in cell proliferation and survival, but can also contribute to stress responses.
-
-
Apoptosis Pathways: Programmed cell death is a critical outcome of severe cellular stress. The two main pathways are:
-
Extrinsic Pathway: Initiated by the activation of death receptors on the cell surface.
-
Intrinsic (Mitochondrial) Pathway: Triggered by intracellular stress, leading to the release of cytochrome c from the mitochondria.
-
-
Oxidative Stress Pathways: UVB radiation is a potent inducer of reactive oxygen species (ROS), which can damage cellular components and activate stress signaling pathways.
Data Presentation: Expected Effects of this compound on UVB-Induced Cellular Stress Markers
The following tables summarize the expected quantitative outcomes of experiments investigating the protective effects of this compound against UVB-induced cellular stress. These are hypothetical data based on this compound's function as a UVB filter.
Table 1: Effect of this compound on UVB-Induced MAPK Activation
| Treatment Group | Relative JNK Phosphorylation (%) | Relative p38 Phosphorylation (%) | Relative ERK Phosphorylation (%) |
| Control (No UVB, No this compound) | 100 | 100 | 100 |
| UVB Only | 350 ± 30 | 420 ± 45 | 250 ± 25 |
| UVB + this compound (e.g., 10 µM) | 120 ± 15 | 130 ± 20 | 110 ± 12 |
| This compound Only (e.g., 10 µM) | 105 ± 10 | 102 ± 8 | 98 ± 9 |
Table 2: Effect of this compound on UVB-Induced Apoptosis Markers
| Treatment Group | Caspase-3 Activity (Fold Change) | % Apoptotic Cells (Annexin V+) |
| Control (No UVB, No this compound) | 1.0 | 5 ± 1 |
| UVB Only | 4.5 ± 0.5 | 40 ± 5 |
| UVB + this compound (e.g., 10 µM) | 1.2 ± 0.2 | 8 ± 2 |
| This compound Only (e.g., 10 µM) | 1.0 ± 0.1 | 6 ± 1 |
Table 3: Effect of this compound on UVB-Induced Oxidative Stress
| Treatment Group | Intracellular ROS Levels (RFU) | 8-OHdG Levels (ng/mL) |
| Control (No UVB, No this compound) | 500 ± 50 | 0.5 ± 0.1 |
| UVB Only | 2500 ± 200 | 5.0 ± 0.8 |
| UVB + this compound (e.g., 10 µM) | 600 ± 70 | 0.7 ± 0.2 |
| This compound Only (e.g., 10 µM) | 520 ± 60 | 0.5 ± 0.1 |
| (RFU = Relative Fluorescence Units; 8-OHdG = 8-hydroxy-2'-deoxyguanosine, a marker of oxidative DNA damage) |
Experimental Protocols
The following are detailed protocols for key experiments to assess the protective effects of this compound against UVB-induced cellular stress.
Protocol 1: Assessment of MAPK Pathway Activation by Western Blot
Objective: To determine if this compound can prevent the UVB-induced phosphorylation of JNK, p38, and ERK in cultured human keratinocytes (e.g., HaCaT cells).
Materials:
-
Human keratinocytes (HaCaT)
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
This compound (stock solution in DMSO)
-
Phosphate Buffered Saline (PBS)
-
UVB light source (calibrated)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies: anti-phospho-JNK, anti-JNK, anti-phospho-p38, anti-p38, anti-phospho-ERK, anti-ERK, anti-β-actin
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture: Culture HaCaT cells in DMEM with 10% FBS at 37°C and 5% CO2 until they reach 80% confluency.
-
Treatment:
-
Pre-treat cells with varying concentrations of this compound (e.g., 1, 5, 10 µM) or vehicle (DMSO) for 2 hours.
-
Wash the cells with PBS.
-
Expose the cells to a controlled dose of UVB radiation (e.g., 30 mJ/cm²). A control group should not be exposed to UVB.
-
Incubate the cells for a specified time post-irradiation (e.g., 30 minutes) to allow for protein phosphorylation.
-
-
Protein Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse cells with RIPA buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
Western Blotting:
-
Denature equal amounts of protein (e.g., 20 µg) by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an ECL substrate and a chemiluminescence imaging system.
-
-
Data Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to their respective total protein levels. Use β-actin as a loading control.
Protocol 2: Measurement of Apoptosis by Flow Cytometry (Annexin V/PI Staining)
Objective: To quantify the extent of apoptosis in UVB-irradiated cells and to assess the protective effect of this compound.
Materials:
-
Cultured cells (e.g., HaCaT)
-
This compound
-
UVB light source
-
Annexin V-FITC Apoptosis Detection Kit with Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment: Follow the same procedure as in Protocol 1 for cell culture and treatment with this compound and UVB radiation. Allow for a longer post-irradiation incubation time (e.g., 24 hours) to observe apoptosis.
-
Cell Harvesting:
-
Collect both adherent and floating cells.
-
Wash the cells with cold PBS.
-
-
Staining:
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and PI according to the manufacturer's instructions.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
-
Flow Cytometry:
-
Analyze the stained cells using a flow cytometer.
-
Distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
-
-
Data Analysis: Determine the percentage of cells in each quadrant for each treatment group.
Protocol 3: Assessment of Intracellular Reactive Oxygen Species (ROS) Production
Objective: To measure the levels of intracellular ROS generated by UVB radiation and to evaluate the antioxidant effect of this compound.
Materials:
-
Cultured cells (e.g., HaCaT)
-
This compound
-
UVB light source
-
2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) probe
-
Fluorescence microplate reader or flow cytometer
Procedure:
-
Cell Culture and Treatment: Culture cells in a 96-well black plate suitable for fluorescence measurements. Treat with this compound as described previously.
-
Loading with DCFH-DA:
-
After the pre-treatment period, incubate the cells with DCFH-DA (e.g., 10 µM) for 30 minutes at 37°C in the dark.
-
Wash the cells with PBS to remove the excess probe.
-
-
UVB Irradiation: Expose the cells to UVB radiation.
-
Fluorescence Measurement:
-
Immediately after irradiation, measure the fluorescence intensity using a microplate reader (excitation/emission ~485/535 nm).
-
Alternatively, harvest the cells and analyze them by flow cytometry.
-
-
Data Analysis: Compare the fluorescence intensity between the different treatment groups. An increase in fluorescence indicates higher levels of intracellular ROS.
Visualizations
The following diagrams illustrate the key signaling pathways and experimental workflows described in these application notes.
Caption: UVB-induced cellular stress signaling pathways and the inhibitory action of this compound.
Caption: Experimental workflow for assessing MAPK activation.
Caption: Workflow for the quantification of apoptosis.
References
Application Notes and Protocols for the Formulation of Cinoxate in Preclinical Research
Introduction
Cinoxate, chemically known as 2-ethoxyethyl p-methoxycinnamate, is an organic compound historically used as a sunscreen agent for its ability to absorb Ultraviolet B (UVB) radiation.[1] Although largely replaced by more modern and effective agents in commercial sunscreens, its well-defined UVB-absorbing properties make it a useful tool for preclinical research studies investigating the mechanisms of photoprotection, skin damage, and the efficacy of topical formulations.[1][2] These application notes provide detailed protocols for the formulation of this compound and its evaluation in common preclinical models.
This compound is a viscous, slightly yellow liquid that is practically insoluble in water but miscible with alcohols, esters, and vegetable oils.[1][3] Its poor aqueous solubility presents a key challenge in developing formulations suitable for preclinical testing. This document outlines strategies to overcome this challenge and provides standardized procedures for consistent and reproducible results.
Physicochemical and Stability Profile of this compound
A thorough understanding of this compound's properties is crucial for successful formulation development. Key data is summarized below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₄H₁₈O₄ | |
| Molecular Weight | 250.29 g/mol | |
| Appearance | Viscous, clear to pale yellow liquid | |
| Water Solubility | Practically insoluble (~0.05%) | |
| Melting Point | -25 °C | |
| Boiling Point | 184-187 °C at 2 mmHg | |
| logP | 2.4 (estimated) | |
| UV Absorption Max (λmax) | ~289-312 nm (UVB range) |
Table 2: Stability Considerations for this compound Formulations
| Factor | Description | Mitigation Strategy | Reference |
| pH Sensitivity | As an ester, this compound is susceptible to hydrolysis under highly acidic or alkaline conditions. | Formulations should be buffered to a stable pH range, typically between 4 and 6, to mimic the skin's natural pH. | |
| Photodegradation | Upon exposure to UV radiation, this compound can undergo trans-cis isomerization, reducing its UV-absorbing efficacy. UV can also generate reactive oxygen species (ROS) that accelerate degradation. | Protect formulations from light during preparation and storage using amber containers. Incorporate antioxidants (e.g., Vitamin E, Vitamin C) to quench ROS. Encapsulation can provide a physical barrier against UV exposure. | |
| Oxidative Degradation | Can be initiated by impurities (e.g., peroxides, metal ions) from excipients or exposure to oxygen at elevated temperatures. | Consider adding an antioxidant to the formulation. Use high-purity excipients. |
Experimental Protocols
Protocol 1: Preparation of a Topical Oil-in-Water (O/W) Cream Formulation
This protocol describes the preparation of a simple oil-in-water emulsion, a common vehicle for topical drug delivery in preclinical studies.
Materials:
-
This compound
-
Oil Phase: Cetyl alcohol, Stearic acid, Isopropyl myristate
-
Aqueous Phase: Propylene glycol, Purified water
-
Surfactant/Emulsifier (e.g., Polysorbate 80)
-
Preservative (e.g., Phenoxyethanol)
-
Beakers, magnetic stirrer with hotplate, water bath, homogenization equipment.
Procedure:
-
Prepare the Oil Phase:
-
In a beaker, combine the lipid excipients (e.g., cetyl alcohol, stearic acid) and isopropyl myristate.
-
Add the accurately weighed amount of this compound to achieve the desired final concentration (e.g., 1-3% w/w).
-
Heat the mixture to 70-75°C with gentle stirring until all components are melted and the this compound is fully dissolved.
-
-
Prepare the Aqueous Phase:
-
In a separate beaker, dissolve any water-soluble excipients, such as propylene glycol and a preservative, in purified water.
-
Heat the aqueous phase to the same temperature as the oil phase (70-75°C).
-
-
Form the Emulsion:
-
Slowly add the oil phase to the aqueous phase while stirring continuously.
-
Increase the stirring speed and homogenize the mixture for 5-10 minutes to form a uniform emulsion.
-
Continue stirring gently until the cream has cooled to room temperature.
-
-
Final Steps:
-
Adjust the pH to between 4 and 6 if necessary, using a suitable buffer.
-
Store the final formulation in an amber, airtight container, protected from light.
-
Protocol 2: Quantification of this compound in Formulations by HPLC-UV
This protocol provides a validated method for determining the concentration of this compound in a prepared formulation.
Materials and Equipment:
-
HPLC system with UV detector
-
C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
This compound reference standard
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Volumetric flasks, pipettes, syringes, 0.45 µm syringe filters
Chromatographic Conditions:
-
Mobile Phase: Methanol and water (e.g., 85:15 v/v). The ratio should be optimized for ideal peak separation.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: ~300-312 nm.
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient.
Procedure:
-
Standard Preparation:
-
Prepare a stock solution (e.g., 1 mg/mL) of this compound reference standard in methanol.
-
Create a series of calibration standards (e.g., 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution with the mobile phase.
-
-
Sample Preparation:
-
Accurately weigh approximately 100 mg of the this compound formulation into a 50 mL volumetric flask.
-
Add approximately 30 mL of methanol and sonicate or vortex for 10 minutes to extract the this compound.
-
Bring the flask to volume with methanol and mix thoroughly.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
-
-
Analysis:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the standard solutions to construct a calibration curve (Peak Area vs. Concentration). The correlation coefficient (r²) should be ≥ 0.999.
-
Inject the prepared sample solution.
-
Calculate the concentration of this compound in the sample using the linear regression equation from the calibration curve.
-
Protocol 3: Acute UVB-Induced Erythema and Edema Model in Hairless Mice
This protocol assesses the immediate photoprotective effects of a this compound formulation against a single high dose of UVB.
Animal Model:
-
Species: SKH-1 or HRS/J hairless mice.
-
Age: 6-8 weeks.
-
Acclimatization: Minimum of one week before the experiment.
Materials:
-
This compound formulation and corresponding vehicle control.
-
UVB light source with an emission spectrum primarily in the UVB range.
-
UV radiometer to measure UVB irradiance.
-
Calipers for measuring skinfold thickness (edema).
-
Colorimeter or a visual scoring scale for erythema assessment.
Experimental Procedure:
-
Group Allocation: Divide mice into at least three groups:
-
Group 1: Untreated control (no UVB, no treatment).
-
Group 2: UVB + Vehicle control.
-
Group 3: UVB + this compound formulation.
-
-
Formulation Application:
-
Apply 2 mg/cm² of the vehicle or this compound formulation to a defined area on the dorsal skin of the respective groups.
-
Allow the formulation to dry for 15-20 minutes.
-
-
UVB Exposure:
-
Expose the designated dorsal area of mice in Groups 2 and 3 to a single dose of UVB radiation. The dose should be predetermined to cause moderate erythema (e.g., 1-2 Minimal Erythema Doses - MEDs).
-
-
Assessment:
-
At 24 and 48 hours post-irradiation, assess the following endpoints:
-
Erythema: Score the skin redness using a visual scale (e.g., 0=none, 1=slight, 2=moderate, 3=severe) or measure with a colorimeter.
-
Edema: Measure the change in skinfold thickness using calipers.
-
-
-
Data Analysis: Compare the scores for erythema and edema between the vehicle-treated and this compound-treated groups using appropriate statistical tests (e.g., t-test or ANOVA).
Mechanism of Action: UV Absorption and Cellular Protection
This compound's primary mechanism of action is the absorption of UVB radiation, thereby preventing the photons from reaching and damaging cutaneous cells. UVB radiation that penetrates the skin can induce direct DNA damage and generate reactive oxygen species (ROS), which in turn activate inflammatory signaling pathways (e.g., NF-κB) and stress-activated protein kinase (SAPK) pathways, leading to erythema, edema, and long-term skin damage.
References
Troubleshooting & Optimization
Improving the aqueous solubility of Cinoxate for experiments
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to improving the aqueous solubility of Cinoxate for experimental use.
Frequently Asked Questions (FAQs)
Q1: What is the baseline aqueous solubility of this compound? A1: this compound is classified as practically insoluble in water.[1][2] Its aqueous solubility is approximately 0.05%.[1]
Q2: Why is this compound so poorly soluble in water? A2: this compound is an ester of methoxycinnamic acid and 2-ethoxyethanol.[3] Its molecular structure is predominantly nonpolar (lipophilic), which limits its ability to form favorable interactions with polar water molecules, leading to poor aqueous solubility.
Q3: What are the primary strategies for enhancing the aqueous solubility of this compound for experimental purposes? A3: The main strategies involve using pharmaceutical excipients or adopting advanced formulation techniques. These can be categorized as:
-
Cosolvency: Blending water with miscible organic solvents to reduce the overall polarity of the solvent system.[4]
-
Micellar Solubilization: Using surfactants at concentrations above their critical micelle concentration (CMC) to form micelles that encapsulate this compound.
-
Inclusion Complexation: Using cyclodextrins to form a host-guest complex where the hydrophobic this compound molecule is encapsulated within the cyclodextrin cavity.
-
Solid Dispersions: Dispersing this compound in a solid-state water-soluble carrier to improve its dissolution rate.
-
Nanoformulations: Creating systems like nanoemulsions where this compound is dissolved in the oil phase of a nanoscale emulsion.
Q4: How do I choose the most suitable solubility enhancement technique for my experiment? A4: The selection depends on several factors, including the required this compound concentration, the experimental model (e.g., in vitro cell culture vs. in vivo animal studies), the inherent toxicity of the excipients, and the required stability of the final solution. The flowchart below provides a general decision-making guide.
Caption: Decision workflow for selecting a solubility enhancement technique.
Troubleshooting Guides & Experimental Protocols
Technique 1: Cosolvency
Cosolvents are water-miscible organic solvents that increase the solubility of hydrophobic drugs by reducing the polarity of the aqueous environment. This is often the simplest and most direct method for initial experiments.
Troubleshooting
| Issue Encountered | Probable Cause | Suggested Solution |
|---|---|---|
| Precipitation upon dilution | The drug concentration exceeds its solubility limit in the final, more aqueous medium. | Decrease the initial concentration of this compound in the stock solution. Perform serial dilutions to find the kinetic solubility limit. Consider using a combination of cosolvents and surfactants. |
| Inconsistent solubility results | Temperature fluctuations or imprecise measurement of solvent ratios. | Perform all experiments at a controlled temperature. Use calibrated micropipettes for all liquid transfers to ensure accurate solvent ratios. |
| Toxicity in cell-based assays | The concentration of the organic cosolvent (e.g., DMSO, Ethanol) is cytotoxic. | Reduce the final cosolvent concentration to the lowest effective level (typically <0.5% for most cell lines). Screen less toxic cosolvents like polyethylene glycol (PEG 400) or propylene glycol. |
Quantitative Data: Solubility of this compound in Common Solvents
| Solvent | Type | Expected this compound Solubility |
|---|---|---|
| Water | Aqueous | Practically Insoluble (~0.05%) |
| Ethanol | Cosolvent | Miscible |
| Propylene Glycol | Cosolvent | Soluble (5%) |
| Vegetable Oils | Lipid | Miscible |
Experimental Protocol: Cosolvency Method
-
Solvent Selection: Choose a biocompatible cosolvent in which this compound is highly soluble (e.g., ethanol, propylene glycol, PEG 400).
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in the pure cosolvent (e.g., 50 mg/mL in Propylene Glycol).
-
Blending: In a series of vials, prepare different volumetric blends of the cosolvent and your aqueous buffer (e.g., 90:10, 80:20, ... 10:90 v/v).
-
Solubility Determination: Add an excess amount of this compound to each solvent blend.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.
-
Sample Analysis: Centrifuge the samples to pellet the undissolved solid. Carefully collect the supernatant, filter it through a 0.22 µm syringe filter, and dilute it with an appropriate mobile phase.
-
Quantification: Analyze the concentration of this compound in the diluted supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
Caption: Experimental workflow for the cosolvency method.
Technique 2: Cyclodextrin Inclusion Complexation
Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. They can encapsulate poorly soluble molecules like this compound, forming an "inclusion complex" that has significantly enhanced aqueous solubility.
Caption: Mechanism of solubility enhancement by cyclodextrin inclusion.
Troubleshooting
| Issue Encountered | Probable Cause | Suggested Solution |
|---|---|---|
| Low complexation efficiency | The size of the CD cavity is not optimal for this compound. The molar ratio is not optimized. | Screen different CD types (β-CD vs. γ-CD) and more soluble derivatives (HP-β-CD). Perform a phase solubility study to determine the optimal drug:CD molar ratio. |
| Complex precipitates from solution | The aqueous solubility of the native cyclodextrin (e.g., β-CD) or the complex itself is limited. | Switch to a more soluble CD derivative like Hydroxypropyl-β-cyclodextrin (HP-β-CD). Ensure the pH of the solution is not causing precipitation of the drug or complex. |
Quantitative Data: Effect of Cyclodextrins on Solubility
| System | Expected Solubility Enhancement |
|---|---|
| This compound in Water | Baseline |
| This compound + β-Cyclodextrin | Moderate |
| this compound + HP-β-Cyclodextrin | High |
Experimental Protocol: Kneading Method
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Component Selection: Choose a suitable cyclodextrin, such as HP-β-CD, for its high aqueous solubility and low toxicity.
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Paste Formation: In a glass mortar, accurately weigh the chosen cyclodextrin. Add a small amount of water (or a water-ethanol mixture) dropwise while triturating to form a homogeneous paste.
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Kneading: Add the accurately weighed this compound powder to the paste and knead the mixture thoroughly for 45-60 minutes.
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Drying: Dry the resulting product in a vacuum oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.
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Pulverization: Pulverize the dried complex into a fine powder using the mortar and pestle, and pass it through a sieve to ensure uniformity.
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Evaluation: Determine the aqueous solubility of the prepared complex using the method described in the cosolvency protocol.
Technique 3: Micellar Solubilization by Surfactants
Surfactants are amphiphilic molecules that, above a certain concentration (the CMC), self-assemble into micelles. The hydrophobic cores of these micelles can entrap insoluble drug molecules, increasing their apparent solubility in the aqueous medium.
Caption: Micellar solubilization of a hydrophobic drug.
Troubleshooting
| Issue Encountered | Probable Cause | Suggested Solution |
|---|---|---|
| Cloudiness or precipitation | The temperature has exceeded the "cloud point" of a non-ionic surfactant. The surfactant concentration is below the CMC. | Maintain the temperature below the surfactant's cloud point. Increase the surfactant concentration to ensure it is well above the CMC. |
| Excessive foaming | High-shear mixing (e.g., vortexing, sonication) can cause foaming, which may denature proteins or interfere with assays. | Use gentle agitation (e.g., end-over-end rotation, magnetic stirring) instead of high-shear methods. |
| Cell toxicity | The chosen surfactant or its concentration is toxic to the cells in the assay. | Use non-ionic surfactants like Polysorbate 80 (Tween® 80) or Polyoxyl 35 castor oil (Cremophor® EL), which are generally less toxic. Determine the maximum non-toxic surfactant concentration for your specific cell line. |
Experimental Protocol: Micellar Solubilization
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Surfactant Selection: Choose a biocompatible, preferably non-ionic, surfactant (e.g., Polysorbate 80).
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Solution Preparation: Prepare a solution of the surfactant in the desired aqueous buffer at a concentration 5-10 times its known CMC.
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Drug Addition: Add an excess amount of this compound powder to the surfactant solution.
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Solubilization: Agitate the mixture at a controlled temperature using a magnetic stirrer or orbital shaker for 24 hours to allow for complete partitioning of the drug into the micelles.
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Equilibration & Analysis: Centrifuge and filter the sample as described in the cosolvency protocol.
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Quantification: Analyze the supernatant for this compound concentration via a suitable method like HPLC.
References
Technical Support Center: Identifying Cinoxate Degradation Products by HPLC-MS
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the identification of Cinoxate degradation products using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS). The information is presented in a question-and-answer format, including troubleshooting guides, frequently asked questions, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its degradation a concern?
A1: this compound, or 2-ethoxyethyl p-methoxycinnamate, is a cinnamate-based organic compound historically used as a UVB filter in sunscreen products.[1] Like other cinnamate esters, this compound is susceptible to degradation when exposed to various environmental factors such as light, heat, and non-neutral pH.[1] This degradation can lead to a loss of its UV-filtering efficacy and the formation of unknown degradation products, which is a concern for both product stability and safety.[1]
Q2: What are the primary degradation pathways for this compound?
A2: The main degradation pathways for this compound are:
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Photodegradation: Exposure to UV light can cause the trans-isomer of this compound, which is the effective form for UV absorption, to convert to the less effective cis-isomer. Fragmentation of the molecule can also occur.[1]
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Hydrolysis: The ester bond in this compound is prone to hydrolysis under both acidic and basic conditions. This breaks the molecule into p-methoxycinnamic acid and 2-ethoxyethanol.[1]
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Thermal Degradation: High temperatures can cause the breakdown of this compound, although it has relatively high thermal stability.
Q3: What are the likely degradation products of this compound that I should look for in my HPLC-MS analysis?
A3: Based on the known degradation pathways, the primary degradation products you are likely to encounter are:
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p-Methoxycinnamic acid: Formed via hydrolysis of the ester linkage.
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2-Ethoxyethanol: Also a product of hydrolysis.
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cis-Cinoxate: An isomer formed during photodegradation.
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Photofragments: While not extensively documented for this compound itself, studies on similar molecules suggest potential fragments could include 4-methoxybenzaldehyde.
Troubleshooting Guides
Problem 1: I am observing unexpected peaks in my chromatogram.
This is a common issue that can indicate the presence of degradation products, impurities, or system contaminants.
| Potential Cause | Recommended Solution |
| This compound Degradation | Compare the retention times and mass spectra of the unknown peaks with those of potential degradation products. If standards are not available, consider the likely degradation pathways (hydrolysis, photodegradation) to hypothesize structures and their expected m/z values. Modify your sample preparation to minimize degradation by protecting samples from light and controlling pH and temperature. |
| Contaminated Solvents or Reagents | Run a blank injection of your mobile phase and any solvents used in sample preparation to check for impurities. Always use high-purity, HPLC-grade solvents. |
| Sample Matrix Interference | Analyze a blank matrix sample (a sample without this compound) to identify any interfering peaks originating from the formulation or sample matrix. Adjusting the chromatographic gradient or the column chemistry may help to resolve these interfering peaks from your analytes of interest. |
| Carryover from Previous Injections | Implement a robust needle wash protocol and inject a blank solvent after a high-concentration sample to check for carryover. |
Problem 2: I am experiencing low or inconsistent recovery of this compound.
This can be caused by degradation during sample preparation or by issues with the analytical method itself.
| Potential Cause | Recommended Solution |
| Photodegradation | Work under amber or UV-filtered light. Use amber glassware and autosampler vials to protect the sample from light exposure. |
| Hydrolysis | If possible, neutralize the sample pH before analysis. If the analytical method requires acidic or basic conditions, minimize the time the sample is exposed to these conditions. |
| Thermal Degradation | Avoid excessive heating during sample extraction and solvent evaporation steps. Use a temperature-controlled water bath or evaporator if necessary. |
| Incomplete Extraction | Optimize the extraction solvent and methodology. Ensure thorough mixing and allow sufficient time for the extraction process to complete. |
| Matrix Effects in MS | The sample matrix can suppress or enhance the ionization of this compound, leading to inaccurate quantification. Prepare matrix-matched standards for calibration. The use of a stable isotope-labeled internal standard is highly recommended to compensate for matrix effects. |
Quantitative Data Summary
| Stress Condition | Typical Conditions | Expected Degradation Products | Illustrative % Degradation |
| Acid Hydrolysis | 0.1 M HCl at 60°C for 24 hours | p-Methoxycinnamic acid, 2-Ethoxyethanol | 10-15% |
| Base Hydrolysis | 0.1 M NaOH at room temperature for 24 hours | p-Methoxycinnamic acid, 2-Ethoxyethanol | 15-20% |
| Oxidative Degradation | 3% H₂O₂ at room temperature for 24 hours | Potential oxidized products | 5-10% |
| Photodegradation | UV lamp (254 nm & 365 nm) for 24 hours | cis-Cinoxate, photofragments | 10-20% |
| Thermal Degradation | 80°C for 24 hours | Thermal decomposition products | 5-10% |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol is designed to intentionally degrade this compound under various stress conditions to identify potential degradation products and to validate the stability-indicating nature of an HPLC method.
Methodology:
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Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
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Acidic Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M hydrochloric acid. Heat the mixture at 60°C and take samples at various time points (e.g., 2, 4, 8, and 24 hours).
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Basic Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M sodium hydroxide. Keep the mixture at room temperature and sample at the same time points as for acidic hydrolysis.
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Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% hydrogen peroxide. Keep the mixture at room temperature, protected from light, and sample at the specified time points.
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Photodegradation: Expose a thin layer of the stock solution in a petri dish to a UV lamp (e.g., 254 nm and 365 nm) for the specified time points. A control sample should be kept in the dark under the same conditions.
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Thermal Degradation: Place an aliquot of the stock solution in a sealed vial in an oven at 80°C and sample at the specified time points.
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Analysis: Before analysis by HPLC-MS, neutralize the acidic and basic samples. Dilute all samples to an appropriate concentration with the mobile phase.
Protocol 2: Stability-Indicating HPLC-MS Method for this compound and its Degradation Products
This is a general-purpose HPLC method that can be adapted for the analysis of this compound and its degradation products.
Chromatographic Conditions:
| Parameter | Recommended Setting |
| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | Start with 50% B, increase to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes. |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| UV Detection | Diode Array Detector (DAD) monitoring at the λmax of this compound (approx. 310 nm) and scanning a wider range to detect degradation products with different chromophores. |
Mass Spectrometry Conditions:
| Parameter | Recommended Setting |
| Ion Source | Electrospray Ionization (ESI) |
| Polarity | Positive and Negative ion modes (switching) to detect a wider range of compounds. |
| Scan Mode | Full scan mode to identify unknown degradation products. Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) can be used for quantification of known analytes. |
| Capillary Voltage | 3.5 kV |
| Gas Temperature | 350°C |
| Gas Flow | 10 L/min |
Visualizations
Caption: Experimental workflow for forced degradation and analysis.
Caption: Primary degradation pathways of this compound.
Caption: Troubleshooting workflow for unexpected peaks.
References
Technical Support Center: Preventing Photodegradation of Cinoxate in Experimental Setups
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the photodegradation of Cinoxate in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its photodegradation a concern in experimental setups?
This compound (2-ethoxyethyl p-methoxycinnamate) is a cinnamate-based UVB filter.[1] Its efficacy relies on its ability to absorb UVB radiation. However, upon exposure to UV light, this compound can undergo photodegradation, which leads to a loss of its UV-absorbing capacity and can compromise the integrity of experimental results.[1] This degradation may also lead to the formation of unknown byproducts, which could interfere with analytical measurements or introduce confounding variables in biological assays.[1][2]
Q2: What is the primary mechanism of this compound photodegradation?
The main pathway for the photodegradation of this compound, like other cinnamates, is trans-cis isomerization.[2] The trans-isomer is the therapeutically active form with high UV absorbance. When it absorbs UV radiation, it can convert to the cis-isomer, which has a lower UV-absorbing capacity. This isomerization process reduces the overall effectiveness of this compound as a UVB filter.
Q3: What are the main strategies to prevent the photodegradation of this compound in my experiments?
The two primary strategies to enhance the photostability of this compound are the incorporation of antioxidants and the use of encapsulation techniques. Additionally, the choice of other excipients in a formulation can influence its stability.
Q4: How do antioxidants help in preventing this compound photodegradation?
UV radiation can generate reactive oxygen species (ROS) that can accelerate the degradation of UV filters. Antioxidants, such as vitamins C and E, can quench these free radicals, thereby protecting this compound from photodegradation and improving its stability.
Q5: How does encapsulation protect this compound from photodegradation?
Encapsulation involves entrapping this compound molecules within a protective matrix, such as polymeric nanoparticles. This creates a physical barrier that shields this compound from direct exposure to UV radiation, thus minimizing its degradation.
Troubleshooting Guides
This section provides solutions to common problems encountered during experiments involving this compound.
| Problem | Potential Cause | Troubleshooting Steps |
| Rapid loss of this compound concentration in solution upon light exposure. | Photodegradation of this compound. | 1. Incorporate an antioxidant: Add a suitable antioxidant, such as Vitamin E (α-tocopherol), to the formulation. 2. Utilize encapsulation: If compatible with the experimental design, encapsulate this compound in polymeric nanoparticles (e.g., PLGA). 3. Control the light source: Use a light source with a defined and controlled spectral output. Minimize unnecessary exposure to light. 4. Use appropriate solvents: The polarity of the solvent can influence the rate of photodegradation. Evaluate this compound stability in different solvents relevant to your experiment. |
| Inconsistent results in photostability assays. | Variability in experimental conditions. | 1. Standardize light exposure: Ensure consistent distance from the light source and uniform irradiation of all samples. 2. Maintain constant temperature: Use a temperature-controlled chamber, as heat can also contribute to degradation. 3. Prepare fresh solutions: Prepare this compound solutions fresh before each experiment to avoid degradation during storage. 4. Use dark controls: Always include control samples that are protected from light to differentiate between photodegradation and other forms of degradation. |
| Formation of unknown peaks in HPLC chromatograms after light exposure. | Formation of degradation byproducts. | 1. Characterize degradation products: Use techniques like LC-MS to identify the mass of the unknown peaks and elucidate their structures. 2. Perform forced degradation studies: Intentionally degrade this compound under various stress conditions (acid, base, oxidation, heat, light) to generate and identify potential degradation products. This can help in confirming the identity of the unknown peaks. |
| Discoloration or change in the physical appearance of the this compound-containing formulation. | Significant degradation of this compound and potential formation of chromophoric byproducts. | 1. Investigate the cause: Analyze the formulation using spectroscopy (UV-Vis) and chromatography (HPLC) to correlate the color change with the extent of degradation and the formation of new species. 2. Reformulate for stability: If the formulation is part of the experiment, consider adding stabilizers or changing the excipients to improve photostability. |
Quantitative Data on Photostabilization Strategies
Specific quantitative data on the photodegradation of this compound is limited in publicly available literature. However, data from a closely related cinnamate, Octyl Methoxycinnamate (OMC), can provide valuable insights into the effectiveness of stabilization techniques.
| Formulation | UV Exposure Time (hours) | % Recovery of OMC | Reference |
| OMC in Emulsion (Control) | 5 | 47.7% | |
| OMC encapsulated in PLGA Nanoparticles | 5 | 64.7% |
This table illustrates the protective effect of encapsulation on a cinnamate-based UV filter. A similar trend can be expected for this compound.
Experimental Protocols
Protocol 1: Assessing the Photodegradation of this compound
Objective: To quantify the rate of this compound photodegradation upon exposure to a controlled UV source.
Materials:
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This compound
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Spectrophotometer
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HPLC system with a UV detector
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Quartz cuvettes or plates
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UV lamp with controlled irradiance
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Volumetric flasks, pipettes, and syringes
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HPLC-grade solvents (e.g., methanol, acetonitrile)
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Aluminum foil
Methodology:
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Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol) at a known concentration.
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Sample Preparation:
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Exposure Group: Transfer a defined volume of the this compound stock solution into a quartz cuvette or apply a thin film onto a quartz plate.
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Dark Control Group: Prepare an identical sample but wrap the cuvette or plate completely in aluminum foil to protect it from light.
-
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UV Exposure: Place both the exposure and dark control samples at a fixed distance from the UV lamp. Irradiate the samples for specific time intervals (e.g., 0, 1, 2, 4, 8 hours).
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Sample Analysis:
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At each time point, withdraw an aliquot from the exposure and dark control samples.
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Dilute the samples to an appropriate concentration for HPLC analysis.
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Inject the samples into the HPLC system.
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Monitor the peak area of the this compound peak at its maximum absorbance wavelength.
-
-
Data Analysis:
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Calculate the concentration of this compound remaining at each time point for both the exposed and dark control samples.
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Plot the percentage of this compound remaining versus time to determine the photodegradation kinetics.
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Protocol 2: Evaluating the Efficacy of an Antioxidant in Preventing this compound Photodegradation
Objective: To determine the effectiveness of an antioxidant (e.g., Vitamin E) in stabilizing this compound against photodegradation.
Materials:
-
Same as Protocol 1
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Antioxidant (e.g., α-tocopherol)
Methodology:
-
Solution Preparation:
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Prepare a stock solution of this compound in a suitable solvent.
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Prepare a stock solution of the antioxidant in the same solvent.
-
-
Sample Preparation:
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Control Group: A solution containing only this compound.
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Test Group: A solution containing this compound and the antioxidant at a specific concentration.
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Prepare "Exposure" and "Dark Control" sets for both the Control and Test Groups as described in Protocol 1.
-
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UV Exposure: Irradiate all samples as described in Protocol 1 for various time intervals.
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Sample Analysis: Analyze the concentration of this compound in all samples at each time point using HPLC.
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Data Analysis:
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Compare the photodegradation rate of this compound in the presence and absence of the antioxidant.
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Calculate the percentage of protection offered by the antioxidant at each time point.
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Mandatory Visualizations
Caption: Primary photodegradation pathway of this compound.
Caption: Workflow for assessing this compound photostability.
Caption: A logical approach to troubleshooting this compound degradation.
References
Technical Support Center: Optimizing Cinoxate Concentration in Cell Assays
This technical support center provides guidance for researchers, scientists, and drug development professionals on how to determine the optimal concentration of cinoxate for in vitro cell assays while minimizing cytotoxicity. Given the limited publicly available cytotoxicity data for this compound, this guide focuses on empirical determination and troubleshooting.
Frequently Asked Questions (FAQs)
Q1: I can't find a reliable IC50 value for this compound in my cell line. What concentration should I start with?
A1: Due to a lack of extensive, recent cytotoxicity data for this compound, it is crucial to empirically determine the optimal concentration for your specific cell line and assay.[1] We recommend starting with a broad range of concentrations in a pilot experiment. A suggested starting range could be from 0.1 µM to 100 µM, with wider brackets if the compound's potency is completely unknown.[2]
Q2: Why am I seeing different levels of cytotoxicity for this compound across different cell lines?
A2: It is common for a compound to exhibit different IC50 values in different cell lines.[3] This "cell-specific response" can be attributed to unique biological and genetic characteristics of each cell line, including differences in metabolic pathways, membrane permeability, and expression of efflux pumps.[3][4]
Q3: Can the cytotoxicity assay I choose affect the results for this compound?
A3: Yes, the choice of cytotoxicity assay can influence the apparent cytotoxicity of a compound. Assays like MTT measure metabolic activity, while LDH assays measure membrane integrity. Different assays have different molecular targets and mechanisms of action, which can lead to varied IC50 values even within the same cell line and treatment conditions.
Q4: My vehicle control (e.g., DMSO) is showing some cytotoxicity. What should I do?
A4: High concentrations of solvents like DMSO can be toxic to cells. It is essential to ensure the final concentration of the vehicle in your culture medium is low (typically ≤ 0.5%) and consistent across all wells, including the untreated controls. If you observe toxicity in your vehicle control, you should perform a vehicle toxicity test to determine the maximum non-toxic concentration for your specific cell line.
Q5: How can I be sure that the observed effects are due to this compound's cytotoxicity and not something else?
A5: To ensure the observed effects are specific to this compound, it is important to include proper controls in your experiment. These include an untreated cell control and a vehicle control. Additionally, consider potential chemical contamination from lab detergents or impurities in the this compound compound itself. Using high-purity this compound and sterile, high-purity solvents can help minimize these confounding factors.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| High variability between replicate wells | - Inconsistent cell seeding- Edge effects in the microplate- Improper mixing of this compound solution | - Ensure a homogenous cell suspension before seeding.- Avoid using the outer wells of the plate or fill them with sterile PBS.- Mix the this compound solution thoroughly before and during addition to the wells. |
| Low signal or no response to this compound | - this compound concentration is too low- Incubation time is too short- Cell line is resistant to this compound | - Test a wider and higher range of this compound concentrations.- Increase the incubation time (e.g., from 24h to 48h or 72h).- Consider using a different, potentially more sensitive, cell line. |
| All cells, including controls, are dying | - Contamination (bacterial, fungal, or mycoplasma)- Suboptimal cell culture conditions (e.g., wrong media, CO2, temperature)- Toxicity from the vehicle or this compound solvent | - Visually inspect the culture for signs of contamination and consider testing for mycoplasma.- Verify and optimize all cell culture parameters.- Test for vehicle toxicity and use the lowest effective solvent concentration. |
| Unexpected results or artifacts | - Interference of this compound with the assay chemistry (e.g., colorimetric or fluorescent readout)- Photodegradation of this compound | - Run a control with this compound in cell-free media to check for direct interaction with the assay reagents.- Protect this compound solutions and treated cells from light, as this compound is a UV-absorbing compound and can be prone to photodegradation. |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
The MTT assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.
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Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.
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Compound Preparation: Prepare a stock solution of this compound in a suitable solvent like DMSO. Make serial dilutions in complete culture medium to achieve the desired final concentrations.
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Cell Treatment: Remove the old medium from the cells and add 100 µL of the medium containing different concentrations of this compound. Include untreated and vehicle controls. Incubate for the desired period (e.g., 24, 48, or 72 hours).
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MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
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Formazan Solubilization: Carefully remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.
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Absorbance Measurement: Measure the absorbance at approximately 540 nm using a microplate reader.
Protocol 2: Lactate Dehydrogenase (LDH) Assay for Cytotoxicity
The LDH assay measures the activity of lactate dehydrogenase released from damaged cells into the culture medium, indicating a loss of membrane integrity.
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Cell Seeding and Treatment: Follow steps 1-3 from the MTT assay protocol.
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Supernatant Collection: After the incubation period, carefully collect the cell culture supernatant from each well.
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LDH Reaction: Add the supernatant to a reaction mixture containing the necessary substrates for the LDH enzyme to produce a colored formazan product, following the manufacturer's instructions for your specific LDH assay kit.
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Absorbance Measurement: Measure the absorbance at the recommended wavelength using a microplate reader.
Data Presentation
Use the following table to organize your experimental data for determining the cytotoxicity of this compound.
| Cell Line | Assay Type | This compound Concentration (µM) | Incubation Time (hours) | % Cell Viability / Cytotoxicity | Standard Deviation |
| e.g., HaCaT | MTT | 0 (Untreated) | 48 | 100 | ± X.X |
| e.g., HaCaT | MTT | 0 (Vehicle) | 48 | 98.5 | ± X.X |
| e.g., HaCaT | MTT | 1 | 48 | 95.2 | ± X.X |
| e.g., HaCaT | MTT | 10 | 48 | 82.1 | ± X.X |
| e.g., HaCaT | MTT | 50 | 48 | 55.7 | ± X.X |
| e.g., HaCaT | MTT | 100 | 48 | 23.4 | ± X.X |
Visualizations
Experimental Workflow
Caption: Workflow for determining this compound cytotoxicity.
Potential Signaling Pathway for this compound Cytotoxicity
Caption: Postulated pathway of this compound-induced cytotoxicity.
References
Troubleshooting peak tailing and splitting in Cinoxate HPLC analysis
Welcome to the technical support center for the HPLC analysis of Cinoxate. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common chromatographic issues, specifically peak tailing and splitting.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section provides a question-and-answer format to directly address specific problems you may encounter during your experiments.
Peak Tailing
Question 1: I am observing significant peak tailing for my this compound peak. What are the potential causes and how can I fix it?
Answer:
Peak tailing, where the peak is asymmetrical with a drawn-out trailing edge, is a common issue in HPLC.[1][2] For this compound, this can lead to inaccurate quantification. The primary causes are often related to secondary interactions between the analyte and the stationary phase, or issues with the mobile phase.[3][4]
Here is a step-by-step guide to troubleshoot peak tailing:
Potential Causes & Solutions for Peak Tailing
| Potential Cause | Description | Recommended Solution(s) |
| Secondary Silanol Interactions | Residual, un-endcapped silanol groups on the silica-based C18 column can interact with polar functional groups on the this compound molecule, causing tailing.[2] | 1. Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to pH 2-3 with 0.1% formic or acetic acid) can suppress the ionization of silanol groups, minimizing these interactions. 2. Use a Different Column: Consider using a column with a more inert stationary phase or one that is specifically designed for polar-embedded or charged surfaces. 3. Add a Competitive Base: For basic compounds, adding a small amount of a competitive base like triethylamine (TEA) to the mobile phase can help to mask the active silanol sites. |
| Mobile Phase pH is Close to Analyte pKa | If the mobile phase pH is too close to the pKa of this compound, the molecule can exist in both ionized and non-ionized forms, leading to peak tailing. | Ensure the mobile phase pH is at least 2 units away from the analyte's pKa. |
| Column Overload | Injecting too much sample can saturate the column, leading to peak distortion, including tailing. | 1. Reduce Injection Volume: Try injecting a smaller volume of your sample. 2. Dilute the Sample: Dilute your sample and reinject. If the peak shape improves, you were likely overloading the column. |
| Column Degradation or Contamination | Over time, columns can degrade or become contaminated with strongly retained sample components, leading to poor peak shape. | 1. Flush the Column: Flush the column with a strong solvent (e.g., 100% acetonitrile or methanol for reversed-phase columns). 2. Replace the Column: If flushing does not improve the peak shape, the column may need to be replaced. |
| Extra-Column Effects | Excessive tubing length or diameter between the injector, column, and detector can cause peak broadening and tailing. | Use tubing with a narrow internal diameter (e.g., 0.005 inches) and keep the length to a minimum. |
Troubleshooting Workflow for Peak Tailing
Peak Splitting
Question 2: My this compound peak is splitting into two or more peaks. What could be causing this and how do I resolve it?
Answer:
Peak splitting, where a single peak appears as two or more, can be a complex issue arising from various factors, from the sample preparation to the column itself.
Here’s a guide to diagnosing and fixing peak splitting:
Potential Causes & Solutions for Peak Splitting
| Potential Cause | Description | Recommended Solution(s) |
| Injection Solvent Incompatibility | If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause the analyte to travel through the top of the column in a distorted band, leading to a split peak. This compound is insoluble in water, so organic solvents are necessary, but their strength must be managed. | 1. Match Sample Solvent to Mobile Phase: Ideally, dissolve your this compound standard and sample in the initial mobile phase composition. 2. Reduce Organic Solvent in Sample: If using a stronger solvent is unavoidable, minimize its proportion as much as possible. 3. Reduce Injection Volume: A smaller injection volume can mitigate the effects of a strong sample solvent. |
| Column Void or Channeling | A void or channel in the column packing material at the inlet can cause the sample to travel through two different paths, resulting in a split peak. This can happen if the column is dropped or subjected to extreme pressure changes. | 1. Reverse and Flush the Column: Disconnect the column, reverse its direction, and flush it with a strong solvent to waste. This can sometimes settle the packing material. 2. Replace the Column: If the problem persists, the column is likely irreversibly damaged and needs to be replaced. |
| Partially Blocked Frit | A blockage in the inlet frit of the column can disrupt the sample flow path, causing it to split. This will typically affect all peaks in the chromatogram. | 1. Filter Samples: Always filter your samples through a 0.45 µm or 0.22 µm filter before injection to remove particulates. 2. Use a Guard Column: A guard column can protect the analytical column from particulates and strongly retained compounds. 3. Reverse and Flush: Similar to a column void, reversing and flushing the column may dislodge the blockage. If not, the frit or column may need replacement. |
| Co-elution of an Isomer or Impurity | It's possible that what appears to be a split peak is actually two different, closely eluting compounds (e.g., an impurity or a related compound). | 1. Adjust Method Parameters: Modify the mobile phase composition (e.g., change the organic-to-aqueous ratio), flow rate, or temperature to improve separation. 2. Inject a Smaller Volume: If two separate peaks become more apparent with a smaller injection volume, it is likely two different components. |
| Temperature Mismatch | A significant difference between the mobile phase temperature and the column temperature can sometimes lead to peak splitting. | Use a column oven to maintain a consistent temperature for both the column and the incoming mobile phase. |
Troubleshooting Workflow for Peak Splitting
Experimental Protocols & Data
Typical HPLC Parameters for this compound Analysis
The following table summarizes typical starting conditions for the HPLC analysis of this compound, based on established methods. These parameters can be adjusted as part of the troubleshooting process.
| Parameter | Method A (Isocratic) | Method B (Gradient) | Method C (Isocratic) |
| Column | C18 Reversed-Phase (150 mm x 4.6 mm, 5 µm) | C18 Reversed-Phase (e.g., Newcrom R1) | C18 Reversed-Phase (e.g., 250 x 4.6 mm, 5 µm) |
| Mobile Phase | Methanol:Water (85:15, v/v) | A: Water (0.5% Acetic Acid)B: Acetonitrile (0.5% Acetic Acid) | Acetonitrile, Water, and Phosphoric Acid |
| Flow Rate | 1.0 mL/min | 0.9 mL/min | Not Specified |
| Column Temp. | 25°C or Ambient | 30°C | Not Specified |
| Injection Vol. | 20 µL | 20 µL | Not Specified |
| Detection (UV) | 308 nm or 310 nm | 320 nm | Not Specified |
Protocol: Standard and Sample Preparation for this compound Analysis
Proper sample preparation is critical to avoid many of the issues discussed above.
Objective: To prepare this compound standard and sample solutions for HPLC analysis.
Materials:
-
This compound reference standard
-
Sunscreen product containing this compound
-
HPLC-grade methanol or acetonitrile
-
HPLC-grade water
-
Volumetric flasks (10 mL, 25 mL, 100 mL)
-
Pipettes
-
Analytical balance
-
Sonicator
-
Vortex mixer
-
0.45 µm syringe filters
Procedure:
-
Standard Stock Solution (e.g., 1000 µg/mL):
-
Accurately weigh approximately 25 mg of this compound reference standard.
-
Transfer to a 25 mL volumetric flask.
-
Dissolve and bring to volume with the mobile phase (or a compatible solvent like methanol). Mix thoroughly.
-
-
Working Standard Solutions:
-
Perform serial dilutions of the stock solution with the mobile phase to create a series of calibration standards (e.g., 5, 10, 25, 50, 100 µg/mL).
-
-
Sample Solution:
-
Accurately weigh a known amount of the sunscreen product (e.g., 1.0 g) into a suitable container.
-
Add a precise volume of methanol (e.g., 10 mL).
-
Vortex the mixture for 5 minutes to disperse the sample.
-
Sonicate for 15-20 minutes to ensure complete extraction of this compound.
-
Transfer the mixture to a volumetric flask (e.g., 25 mL) and bring to volume with methanol.
-
Mix thoroughly and allow any excipients to settle.
-
Filter an aliquot of the supernatant through a 0.45 µm syringe filter into an HPLC vial before injection.
-
References
Technical Support Center: Overcoming Cinoxate Interference in Biochemical Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and mitigate the interference caused by Cinoxate in biochemical assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why might it be present in my samples?
This compound, chemically known as 2-ethoxyethyl p-methoxycinnamate, is an organic compound historically used as a UVB filter in sunscreen products.[1][2] Although its use has declined in favor of more effective, broad-spectrum agents, it may still be present in biological samples from individuals using older sunscreen formulations or in environmental samples.[2][3] Due to its chemical properties, it can be absorbed through the skin and may appear as a contaminant in plasma, urine, or tissue samples.[4]
Q2: How does this compound interfere with biochemical assays?
This compound's primary mode of interference stems from its strong ultraviolet (UV) absorbance. This can lead to inaccurate results in various assays through several mechanisms:
-
Direct UV Absorbance Interference: In assays that measure changes in UV absorbance to quantify biomolecules like proteins (A280) or nucleic acids, the presence of this compound can lead to falsely elevated readings. This compound strongly absorbs UV light in the UVB range (270-328 nm), with a peak absorption around 289 nm.
-
Fluorescence Interference: this compound can interfere with fluorescence-based assays by:
-
Quenching: Absorbing the excitation light intended for the fluorophore or the emitted light from the fluorophore, leading to a reduced signal (false negative).
-
Inner Filter Effect: Similar to quenching, where the high absorbance of this compound at the excitation or emission wavelengths reduces the light that reaches the detector.
-
Autofluorescence: Although less common for this compound, some interfering compounds can be fluorescent themselves, emitting light in the same range as the assay's fluorophore and causing a false positive signal.
-
-
Enzyme Inhibition: While specific data on this compound is limited, compounds with similar structures can sometimes interact directly with enzymes, inhibiting their activity and leading to an underestimation of enzymatic rates.
-
Non-specific Binding: this compound may bind to proteins or other macromolecules in an assay, potentially altering their conformation or blocking binding sites, which is a common issue in immunoassays like ELISA.
Troubleshooting Guides
Issue 1: Inaccurate Results in UV-Spectroscopy Based Assays (e.g., Protein Quantification at 280 nm)
Symptoms:
-
Higher than expected absorbance readings.
-
Inconsistent results between samples that may or may not contain this compound.
Troubleshooting Steps:
-
Confirm this compound Presence: If possible, run a UV-Vis spectrum of the sample from 250-400 nm. The presence of a significant peak around 289 nm is indicative of this compound or a similar cinnamate derivative.
-
Sample Cleanup: The most effective solution is to remove this compound from the sample prior to the assay. Refer to the Experimental Protocols section for detailed methods on sample cleanup.
-
Use an Alternative Assay: If sample cleanup is not feasible, switch to a colorimetric protein assay that uses visible wavelengths, such as the Bradford or BCA assay, which are less likely to be affected by UV-absorbing compounds.
Issue 2: Reduced or Inconsistent Signal in Fluorescence-Based Assays
Symptoms:
-
Lower fluorescence intensity than expected (quenching).
-
High background fluorescence (autofluorescence).
-
Variable results that do not correlate with the expected biological activity.
Troubleshooting Steps:
-
Check for Spectral Overlap: Determine the absorbance spectrum of this compound and compare it with the excitation and emission spectra of your fluorophore. Significant overlap indicates a high probability of interference.
-
Sample Dilution: Diluting the sample can reduce the concentration of this compound below the level where it causes significant interference. However, ensure that the analyte of interest remains at a detectable concentration.
-
Sample Cleanup: Use one of the recommended sample preparation methods to remove this compound. See the Experimental Protocols section for details.
-
Switch Fluorophore: If possible, choose a fluorophore with excitation and emission wavelengths in the visible or far-red spectrum, away from the absorbance range of this compound.
-
Use a Kinetic Assay: Instead of an endpoint reading, measure the change in fluorescence over time. The initial background fluorescence from this compound will be constant and can be subtracted, allowing for a more accurate measurement of the reaction rate.
Issue 3: Suspected Interference in Immunoassays (e.g., ELISA)
Symptoms:
-
Falsely elevated or depressed analyte concentrations.
-
Poor linearity upon sample dilution.
-
Low spike and recovery results.
Troubleshooting Steps:
-
Sample Dilution: This is often the simplest and most effective way to overcome matrix interference in ELISA. Dilute the sample in an assay-compatible buffer to reduce the concentration of this compound.
-
Sample Cleanup: For complex samples with high concentrations of interfering substances, a cleanup step is recommended. Refer to the Experimental Protocols section.
-
Modify Assay Protocol: Increasing incubation times or adjusting the sample volume may help to minimize the impact of interference.
-
Spike and Recovery Test: To confirm interference, spike a known amount of the analyte into your sample and a control sample. If the recovery in your sample is significantly lower or higher than in the control, interference is likely occurring.
Data Presentation
The following table summarizes the key spectroscopic properties of this compound, which are crucial for understanding its potential for interference.
| Parameter | Value | Reference |
| Peak UV Absorbance (λmax) | ~289 nm | |
| UV Absorption Range | 270 - 328 nm | |
| Molar Absorptivity (at 306 nm) | 19,400 M⁻¹cm⁻¹ |
Experimental Protocols
Protocol 1: Removal of this compound using Solvent Extraction and Filtration
This protocol is suitable for preparing samples for a variety of biochemical assays, including enzymatic and immunoassays.
Materials:
-
Sample containing suspected this compound contamination
-
Isopropanol
-
Acetonitrile
-
15 mL centrifuge tubes
-
Vortex mixer
-
Sonicator
-
Centrifuge
-
0.20 µm polypropylene syringe filters
Procedure:
-
Transfer approximately 0.5 g of the sample into a 15 mL centrifuge tube.
-
Add 5.00 mL of isopropanol to the tube.
-
Vortex for 1 minute to ensure thorough mixing.
-
Sonicate the sample for 10 minutes to facilitate the extraction of this compound.
-
Add 5.00 mL of acetonitrile to the tube and vortex to homogenize.
-
Centrifuge the suspension for 15 minutes at 1400 x g.
-
Carefully collect the supernatant, which now contains the extracted this compound and other small molecules.
-
Pass the supernatant through a 0.20 µm polypropylene syringe filter to remove any remaining particulates.
-
The filtered supernatant can now be used in the biochemical assay, with appropriate dilution if necessary. Note: Ensure that the residual solvents do not interfere with the downstream assay.
Protocol 2: Removal of this compound using Solid-Phase Extraction (SPE)
This method is ideal for cleaning up samples prior to sensitive analyses like HPLC or mass spectrometry, and can be adapted for biochemical assays.
Materials:
-
Sample extract (from Protocol 1 or another extraction method)
-
C18 SPE cartridge
-
SPE vacuum manifold
-
Methanol (for conditioning)
-
Water (for equilibration)
-
Elution solvent (e.g., acetonitrile or methanol)
-
Collection tubes
Procedure:
-
Condition the SPE cartridge: Pass 5 mL of methanol through the C18 cartridge.
-
Equilibrate the cartridge: Pass 5 mL of water through the cartridge. Do not let the cartridge run dry.
-
Load the sample: Load the sample extract onto the cartridge.
-
Wash the cartridge: Pass 5 mL of a water/methanol mixture (e.g., 90:10) through the cartridge to remove polar impurities while retaining this compound.
-
Elute the analyte (if desired for quantification) or the cleaned-up sample: Elute with a more non-polar solvent like acetonitrile or methanol to recover this compound (for quantification) or, if the analyte of interest is more polar and passed through during the wash step, collect the flow-through and wash fractions. The choice of which fraction to collect depends on the relative polarity of this compound and the analyte of interest.
-
The appropriate fraction can then be used in the assay.
Visualizations
Caption: A flowchart for troubleshooting this compound interference.
Caption: A workflow for removing this compound from biological samples.
References
Technical Support Center: Strategies to Enhance the Photostability of Cinoxate Formulations
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges encountered during the development of photostable Cinoxate formulations. The information is presented in a practical question-and-answer format to assist in your experimental design and problem-solving.
Frequently Asked Questions (FAQs)
Q1: Why is the photostability of this compound a concern in my formulations?
This compound, a cinnamate-based UVB filter, is susceptible to photodegradation when exposed to UV radiation.[1] This degradation can lead to a reduction in its UV-absorbing capacity, thereby compromising the Sun Protection Factor (SPF) and overall efficacy of your sunscreen or cosmetic product.[1] Furthermore, the breakdown of this compound can form various degradation byproducts, the identities and toxicological profiles of which may be unknown.[1]
Q2: What is the primary mechanism of this compound photodegradation?
The main pathway for the photodegradation of this compound, like other cinnamate esters, is trans-cis isomerization.[1] The trans-isomer is the therapeutically effective form that efficiently absorbs UVB radiation. Upon absorbing UV photons, it can convert to the cis-isomer, which possesses a lower molar absorptivity and contributes less to UV protection.[1] This reversible isomerization process, along with other potential degradation pathways like cycloaddition reactions, leads to a decrease in the formulation's protective capabilities over time.
Q3: What are the principal strategies to improve the photostability of this compound?
The two primary methods for enhancing the photostability of this compound formulations are:
-
Incorporation of Antioxidants: The addition of antioxidants can mitigate the formation of reactive oxygen species (ROS) that accelerate the degradation of UV filters.
-
Encapsulation: Entrapping this compound within a protective carrier system, such as polymeric nanoparticles or silica-based structures, can physically shield it from direct UV exposure.
Additionally, the careful selection of other UV filters in the formulation can influence the overall photostability.
Q4: How do antioxidants protect this compound from photodegradation?
UV radiation can generate free radicals and reactive oxygen species (ROS) within a formulation, which can attack and degrade UV filter molecules like this compound. Antioxidants, such as vitamins C and E, ubiquinone, and various plant extracts, function by quenching these reactive species. By neutralizing free radicals, antioxidants interrupt the degradation cascade, thus preserving the integrity of this compound and maintaining the photostability of the formulation.
Q5: How does encapsulation enhance the photostability of this compound?
Encapsulation creates a physical barrier around the this compound molecule, isolating it from direct exposure to UV radiation and pro-oxidative species in the formulation. This strategy has been shown to be effective for other cinnamate-based UV filters. For instance, encapsulation of 2-ethylhexyl-p-methoxycinnamate (a closely related compound) in poly-D,L-lactide-co-glycolide (PLGA) nanoparticles significantly reduced its photodegradation. This approach not only improves photostability but can also reduce the potential for the UV filter to penetrate the skin.
Q6: Can the choice of other UV filters in my formulation impact this compound's stability?
Yes, the combination of UV filters can have synergistic or antagonistic effects on photostability. Some UV filters can act as photostabilizers for more labile ones. Conversely, certain combinations can lead to accelerated photodegradation. While specific interaction studies for this compound are not extensively documented, it is crucial to empirically evaluate the photostability of the complete final formulation.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Rapid loss of SPF in my this compound formulation after UV exposure. | Photodegradation of this compound. | 1. Incorporate a potent antioxidant or a synergistic blend of antioxidants. Consider vitamins C and E, or botanical extracts with known antioxidant properties. 2. Explore encapsulation of this compound. Investigate the use of polymeric nanoparticles (e.g., PLGA) or other encapsulation systems. 3. Evaluate the impact of other excipients in your formulation. Some ingredients may promote photodegradation. |
| Discoloration or change in the odor of my formulation after light exposure. | Formation of degradation products. | 1. Identify the degradation products. Use analytical techniques like HPLC-MS to identify the byproducts. 2. Reformulate to minimize degradation. This may involve adding specific antioxidants that target the identified degradation pathway or using an encapsulation method. |
| Inconsistent photostability results between batches. | Variability in raw materials or manufacturing process. | 1. Ensure consistent quality of all raw materials, including this compound and excipients. 2. Standardize the manufacturing process. Pay close attention to mixing times, temperatures, and the order of ingredient addition. 3. Implement rigorous in-process and final product photostability testing. |
Quantitative Data on Photostabilization Strategies
Due to the limited availability of specific quantitative data for this compound, the following table presents data for Octyl Methoxycinnamate (OMC), a structurally similar and commonly studied cinnamate-based UV filter. This data illustrates the potential efficacy of stabilization techniques that could be applied to this compound formulations.
| Formulation | Stabilization Strategy | UV Exposure | % Photodegradation of OMC | Reference |
| OMC in model cream | None (Control) | Solar Simulator | 51.3 ± 2.1 | |
| OMC in model cream | Quercetin (antioxidant) | Solar Simulator | 42.2 ± 2.0 | |
| OMC in emulsion | None (Control) | UV Lamp | 52.3 | |
| OMC in emulsion | Encapsulation in PLGA nanoparticles | UV Lamp | 35.3 |
Experimental Protocols
Protocol 1: In Vitro Photostability Assessment of a this compound Formulation using HPLC
1. Objective: To quantify the concentration of this compound in a formulation before and after exposure to a controlled dose of UV radiation to determine its photostability.
2. Materials and Equipment:
-
This compound formulation
-
Quartz plates
-
Solar simulator or photostability chamber
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector and a C18 column
-
Solvent for sample extraction (e.g., methanol or ethanol)
-
Volumetric flasks and pipettes
-
Analytical balance
-
Ultrasonic bath
3. Methodology:
-
a. Sample Preparation and Application:
-
Accurately weigh a specific amount of the this compound formulation and apply it uniformly as a thin film onto a quartz plate (e.g., 2 mg/cm²).
-
Prepare at least two sets of samples: one for UV exposure and one as a dark control.
-
Wrap the dark control samples completely in aluminum foil to protect them from light.
-
-
b. UV Exposure:
-
Place the unwrapped samples and the dark control samples in the photostability chamber.
-
Expose the samples to a controlled dose of UV radiation.
-
-
c. Sample Extraction:
-
After exposure, place each quartz plate in a beaker with a defined volume of a suitable solvent (e.g., methanol).
-
Use an ultrasonic bath to ensure complete dissolution of the formulation film from the plate into the solvent.
-
Transfer the resulting solution to a volumetric flask and dilute to a known volume with the solvent.
-
Filter the solution through a 0.45 µm syringe filter before HPLC analysis.
-
Repeat the extraction process for the dark control samples.
-
-
d. HPLC Analysis:
-
Set up the HPLC system with the C18 column and an optimized mobile phase (e.g., a mixture of methanol and water).
-
Set the UV detector to the wavelength of maximum absorbance for this compound.
-
Inject the extracted solutions from the exposed and dark control samples into the HPLC system.
-
Record the chromatograms and determine the peak area corresponding to this compound for each sample.
-
4. Data Analysis:
-
Calculate the concentration of this compound in the exposed and dark control samples based on a standard calibration curve.
-
The percentage of this compound remaining after UV exposure is calculated as: (% this compound Remaining) = (Concentration in exposed sample / Concentration in dark control sample) * 100
-
The percentage of photodegradation is calculated as: (% Photodegradation) = 100 - % this compound remaining
Protocol 2: Incorporation of an Antioxidant into a this compound Emulsion
1. Objective: To prepare an oil-in-water (O/W) emulsion containing this compound and an antioxidant to enhance its photostability.
2. Materials:
-
This compound
-
Oil phase components (e.g., emollients, emulsifiers)
-
Water phase components (e.g., purified water, humectants, thickeners)
-
Antioxidant (e.g., Vitamin E - Alpha-Tocopherol)
-
Preservative
-
Homogenizer
3. Methodology:
-
a. Preparation of the Oil Phase:
-
Combine the oil-soluble components of the emulsion, including emollients and emulsifiers.
-
Add this compound to the oil phase and heat to approximately 70-75°C with stirring until all components are dissolved and the phase is uniform.
-
If using an oil-soluble antioxidant like Vitamin E, add it to this phase.
-
-
b. Preparation of the Water Phase:
-
Combine the water-soluble components, such as purified water, humectants, and thickeners.
-
Heat the water phase to approximately 70-75°C with stirring until all components are dissolved.
-
If using a water-soluble antioxidant, it would be added to this phase.
-
-
c. Emulsification:
-
Slowly add the oil phase to the water phase while continuously mixing with a homogenizer.
-
Continue homogenization for a specified period to form a stable emulsion with a uniform droplet size.
-
-
d. Cooling and Final Additions:
-
Allow the emulsion to cool under gentle stirring.
-
Once the emulsion has cooled to below 40°C, add any temperature-sensitive ingredients, such as preservatives and fragrance.
-
Adjust the pH of the final formulation if necessary.
-
Visualizations
References
Technical Support Center: Synthesis and Purification of Cinoxate
Welcome to the technical support center for the synthesis and purification of Cinoxate. This resource is designed for researchers, scientists, and drug development professionals. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Synthesis of this compound
Q1: I am experiencing a low yield in my this compound synthesis. What are the common causes and how can I improve it?
A1: Low yields in the Fischer-Speier esterification of p-methoxycinnamic acid with 2-ethoxyethanol to form this compound are a common issue, primarily due to the reversible nature of the reaction.[1] The presence of water, a byproduct, can shift the equilibrium back towards the reactants. Here’s a step-by-step guide to troubleshoot and enhance your yield:
-
Incomplete Reaction: The reaction may not have reached completion.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting material (p-methoxycinnamic acid) is still present, extend the reaction time. Ensure the reaction is heated to an adequate temperature to achieve reflux.[1]
-
-
Water Inhibition: The presence of water in the reaction mixture can prevent the reaction from going to completion.
-
Insufficient Catalyst: An inadequate amount of acid catalyst can lead to a slow reaction rate.
-
Solution: Ensure a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid (typically 1-5 mol%), is used.
-
Q2: My reaction mixture has turned dark brown or black. What could be the cause?
A2: A dark coloration in the reaction mixture can indicate side reactions or degradation.
-
Cause: Polymerization or other side reactions involving the double bond of the cinnamic acid derivative can occur, especially at high temperatures.
-
Solution:
-
Use milder reaction conditions, such as a lower reaction temperature or an alternative, less harsh acid catalyst.
-
Ensure the reaction is not overheated; maintain a gentle and controlled reflux.
-
Q3: What are the potential side products in this compound synthesis, and how can I minimize them?
A3: Besides unreacted starting materials, several side products can form during the synthesis of this compound.
-
Self-condensation of 2-ethoxyethanol: This can occur under acidic conditions at elevated temperatures.
-
Minimization: Maintain a controlled reaction temperature and avoid excessively long reaction times.
-
-
Etherification of 2-ethoxyethanol: The alcohol can react with itself to form an ether, catalyzed by the strong acid.
-
Minimization: Use the minimum effective amount of acid catalyst and control the reaction temperature.
-
-
Polymerization of p-methoxycinnamic acid: As mentioned, the double bond can lead to polymerization.
-
Minimization: Employ milder reaction conditions and consider using a polymerization inhibitor if the issue persists.
-
Purification of this compound
Q4: I am having difficulty purifying crude this compound. What are the recommended methods?
A4: The primary methods for purifying this compound are distillation and recrystallization.
-
Vacuum Distillation: This is an effective method for separating this compound from less volatile impurities. Given this compound's high boiling point (184-187 °C at 2 mmHg), vacuum distillation is necessary to prevent decomposition at atmospheric pressure.
-
Recrystallization: This technique is useful for removing impurities that have different solubilities than this compound in a particular solvent system.
Q5: How do I choose an appropriate solvent for the recrystallization of this compound?
A5: The ideal recrystallization solvent is one in which this compound is soluble at high temperatures but sparingly soluble at low temperatures, while the impurities are either very soluble or insoluble at all temperatures.
-
Solvent Selection Strategy:
-
"Like dissolves like": Since this compound is an ester with some polarity, solvents like ethanol, ethyl acetate, or mixtures such as ethanol/water or ethyl acetate/hexane could be suitable.
-
Experimental Screening: Test the solubility of small amounts of your crude this compound in various solvents at room temperature and upon heating.
-
-
Common Solvent Systems for Esters:
-
Ethanol
-
Ethyl acetate/n-Hexane
-
Acetone/n-Hexane
-
Q6: My recrystallization attempt resulted in an oil instead of crystals. What should I do?
A6: "Oiling out" occurs when the solute comes out of solution above its melting point.
-
Troubleshooting:
-
Re-heat the solution and add more solvent to decrease the concentration.
-
Cool the solution more slowly to allow for proper crystal lattice formation.
-
Scratch the inside of the flask with a glass rod at the solution's surface to induce crystallization.
-
Add a seed crystal of pure this compound to the cooled solution.
-
Consider a different solvent system. Oiling out is more common with low-melting point compounds, and this compound has a melting point of -25 °C. Therefore, purification by other means like column chromatography might be more suitable if recrystallization proves difficult.
-
Purity Analysis
Q7: How can I assess the purity of my synthesized this compound?
A7: High-Performance Liquid Chromatography (HPLC) is a widely used and reliable method for determining the purity of this compound and quantifying impurities.
-
HPLC Method: A reversed-phase C18 column is typically used with a mobile phase consisting of a mixture of an organic solvent (like acetonitrile or methanol) and water, often with a small amount of acid (e.g., phosphoric acid or formic acid) to improve peak shape.
-
Other Techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to identify the structure of the product and detect impurities.
-
Mass Spectrometry (MS): Provides information about the molecular weight of the product and any impurities.
-
Quantitative Data Summary
| Parameter | Value | Source |
| This compound Properties | ||
| Molecular Formula | C₁₄H₁₈O₄ | |
| Molecular Weight | 250.29 g/mol | |
| Boiling Point | 184-187 °C at 2 mmHg | |
| Density | 1.102 g/cm³ at 25 °C | |
| Solubility in Water | Practically insoluble (~0.05%) | |
| Synthesis Parameters (Fischer Esterification) | ||
| Reactant Ratio (Alcohol:Acid) | Large excess of alcohol (e.g., 5-10 equivalents) | |
| Catalyst (H₂SO₄ or p-TsOH) | 1-5 mol% | |
| Analogous Compound Synthesis Yield | ||
| 2-ethylhexyl p-methoxycinnamate (Transesterification) | 93% | |
| 2-ethylhexyl p-methoxycinnamate (Lipase-catalyzed) | 91.3% |
Experimental Protocols
Protocol 1: Synthesis of this compound via Fischer-Speier Esterification
Materials:
-
p-Methoxycinnamic acid
-
2-Ethoxyethanol
-
Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH)
-
Toluene (optional, for azeotropic removal of water)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Organic solvent for extraction (e.g., ethyl acetate)
Procedure:
-
In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine p-methoxycinnamic acid (1 equivalent) and a large excess of 2-ethoxyethanol (5-10 equivalents).
-
If using an azeotroping solvent, add toluene.
-
Add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid (1-5 mol%).
-
Heat the mixture to reflux and continue heating until the theoretical amount of water has been collected in the Dean-Stark trap, or until TLC analysis indicates the consumption of the starting carboxylic acid.
-
Cool the reaction mixture to room temperature.
-
If a large excess of 2-ethoxyethanol was used, remove it under reduced pressure.
-
Dilute the residue with ethyl acetate and wash with saturated sodium bicarbonate solution to neutralize the acid catalyst.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude this compound.
Protocol 2: Purification of this compound by Vacuum Distillation
Materials:
-
Crude this compound
-
Vacuum distillation apparatus (including a vacuum pump, manometer, and fractionating column if necessary)
Procedure:
-
Set up the vacuum distillation apparatus. Ensure all glassware is dry and connections are well-sealed.
-
Place the crude this compound in the distillation flask.
-
Slowly apply vacuum to the system, monitoring the pressure with the manometer.
-
Once the desired pressure (around 2 mmHg) is reached and stable, begin heating the distillation flask.
-
Collect the fraction that distills at the boiling point of this compound (184-187 °C at 2 mmHg).
-
Monitor the purity of the collected fractions using TLC or HPLC.
Visualizations
Caption: A workflow diagram for the synthesis, purification, and analysis of this compound.
Caption: A troubleshooting guide for addressing low yields in this compound synthesis.
References
Addressing batch-to-batch variability of Cinoxate in experiments
Welcome to the Cinoxate Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to address potential issues related to the batch-to-batch variability of this compound in experimental settings. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to ensure the consistency and reliability of your research.
Frequently Asked Questions (FAQs)
Q1: We are observing inconsistent results in our cell-based assays when using different lots of this compound. What could be the cause?
A1: Inconsistent results between different lots of this compound can stem from batch-to-batch variability. This variability can manifest as differences in purity, the presence of impurities or degradation products, or variations in physical properties such as solubility. Like other cinnamate esters, this compound can undergo photodegradation, and its ester bond is susceptible to hydrolysis under acidic or basic conditions, potentially leading to the formation of p-methoxycinnamic acid and 2-ethoxyethanol.[1] It is crucial to perform quality control checks on each new batch to ensure its identity, purity, and concentration before use in sensitive assays.
Q2: Our current batch of this compound has a slightly different color and viscosity compared to the previous one. Should we be concerned?
A2: Yes, a noticeable change in physical appearance, such as color or viscosity, can be an indicator of batch-to-batch variability. This compound is typically a slightly yellow, viscous liquid.[2][3][4] Variations could suggest differences in impurity profiles, the presence of degradation products, or residual solvents from the synthesis process. We recommend performing analytical validation on the new batch to confirm its specifications meet the required standards for your experiments.
Q3: How can we proactively assess a new batch of this compound to avoid experimental inconsistencies?
A3: A proactive approach to quality control is highly recommended. For each new batch of this compound, you should request a Certificate of Analysis (CoA) from the supplier and consider performing in-house analytical tests to verify its key properties. The most critical parameters to assess are identity, purity (typically via High-Performance Liquid Chromatography), and concentration of your stock solutions. Comparing the analytical data of the new batch with previous batches that yielded consistent results can help identify any significant deviations.
Q4: Are there any known biological activities of this compound, other than its UV-filtering properties, that could be affected by batch variability?
A4: While primarily known as a UVB absorber, recent research has identified this compound as a peroxisome proliferator-activated receptor γ (PPARγ) agonist.[5] This finding suggests that this compound can influence cellular metabolic pathways. Batch-to-batch variability in terms of purity and impurity profiles could potentially alter the potency of this PPARγ agonist activity, leading to unexpected or inconsistent biological effects in your experiments. Therefore, it is important to be aware of this off-target activity and to use highly characterized batches of this compound.
Troubleshooting Guide: Addressing Inconsistent Experimental Results
If you suspect that batch-to-batch variability of this compound is impacting your experiments, follow this step-by-step guide to identify and resolve the issue.
Step 1: Initial Assessment and Quarantine
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Quarantine the new batch: Do not use the suspect batch in any further experiments until its quality has been verified.
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Document observations: Record any differences in physical appearance (color, viscosity) and any inconsistencies in experimental outcomes.
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Review the Certificate of Analysis (CoA): Compare the CoA of the new batch with that of a previous, reliable batch. Look for any differences in reported purity, impurity levels, or other specifications.
Step 2: Analytical Verification
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Perform HPLC-UV analysis: High-Performance Liquid Chromatography with UV detection is a robust method for assessing the purity of this compound and quantifying its concentration. A detailed protocol is provided below.
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Compare the chromatogram of the new batch to a reference standard or a previously validated batch. Look for the presence of unexpected peaks which may indicate impurities or degradation products.
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Quantify the purity of the this compound peak.
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Verify Stock Solution Concentration: Use the HPLC-UV method to confirm the accurate concentration of your prepared stock solutions.
Step 3: Functional Assay Validation
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Perform a dose-response curve: Using a simple, reliable functional assay, compare the activity of the new batch with a trusted previous batch. This will help determine if there is a significant difference in biological potency.
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Assess solubility: Confirm that the new batch dissolves as expected in your chosen solvent. Poor solubility can lead to lower effective concentrations in your experiments. This compound is insoluble in water but miscible with alcohols, esters, and vegetable oils.
Step 4: Decision and Action
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Analyze the data: Based on the results from the analytical and functional tests, determine if the new batch meets the required specifications for your experiments.
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Contact the supplier: If the batch is found to be out of specification, contact the supplier with your data to request a replacement or refund.
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Refine internal QC procedures: Use this experience to implement or refine your internal quality control procedures for all incoming chemical reagents.
Data Presentation
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| Chemical Name | 2-Ethoxyethyl p-methoxycinnamate | |
| Molecular Formula | C14H18O4 | |
| Molecular Weight | 250.29 g/mol | |
| Appearance | Slightly yellow viscous liquid | |
| Solubility | Insoluble in water; miscible with alcohols, esters, and vegetable oils | |
| Melting Point | -25 °C | |
| Boiling Point | 184-187 °C at 2 mmHg | |
| Peak UV Absorption (λmax) | 289 nm |
Table 2: Example Quality Control Specifications for a New Batch of this compound
| Parameter | Specification | Recommended Method |
| Appearance | Conforms to a slightly yellow, viscous liquid | Visual Inspection |
| Identity | Retention time matches reference standard | HPLC-UV |
| Purity | ≥ 98% | HPLC-UV |
| Individual Impurities | ≤ 0.5% | HPLC-UV |
| Total Impurities | ≤ 2.0% | HPLC-UV |
Experimental Protocols
Protocol 1: Quantification of this compound Purity and Concentration by HPLC-UV
This method is adapted from established procedures for the analysis of this compound in cosmetic formulations.
1. Instrumentation and Materials:
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High-Performance Liquid Chromatography (HPLC) system with a UV detector.
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C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
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Mobile Phase: Methanol and water mixture (e.g., 80:20 v/v).
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This compound reference standard.
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Methanol (HPLC grade).
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Water (HPLC grade).
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Volumetric flasks, pipettes, and syringes with 0.45 µm filters.
2. Preparation of Standard Solutions:
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Stock Standard Solution (e.g., 1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound reference standard in methanol in a volumetric flask.
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Working Standard Solutions: Serially dilute the stock solution with the mobile phase to prepare a series of concentrations (e.g., 5, 10, 25, 50, and 100 µg/mL) to construct a calibration curve.
3. Preparation of Sample Solution:
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Accurately weigh the this compound from the test batch and dissolve it in methanol to achieve a concentration within the range of the calibration curve.
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Filter the solution through a 0.45 µm syringe filter before injection.
4. Chromatographic Conditions:
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Flow Rate: 1.0 mL/min.
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Injection Volume: 20 µL.
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Column Temperature: Ambient.
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UV Detection Wavelength: 289 nm.
5. Analysis:
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Inject the standard solutions to generate a calibration curve by plotting peak area versus concentration. A linear regression should yield a correlation coefficient (r²) of ≥ 0.999.
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Inject the sample solution.
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Calculate the purity and/or concentration of this compound in the sample by comparing its peak area to the calibration curve.
Visualizations
Caption: Troubleshooting workflow for addressing this compound batch-to-batch variability.
References
Technical Support Center: The Impact of Formulation pH on Cinoxate Stability
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of Cinoxate in various formulations, with a specific focus on the influence of pH. Understanding the chemical stability of this UV filter is critical for developing safe, effective, and compliant sunscreen and cosmetic products.
Troubleshooting Guide: this compound Degradation
Formulation scientists may encounter challenges related to the degradation of this compound, leading to a loss of efficacy and the potential formation of unwanted byproducts. This guide addresses common issues observed during experimental work.
| Problem | Potential Cause | Recommended Solution |
| Loss of this compound concentration over time in the formulation. | Hydrolysis: this compound, being an ester, is susceptible to hydrolysis, which is significantly influenced by the formulation's pH. Both acidic and basic conditions can catalyze the breakdown of the ester bond.[1] | - pH Optimization: Adjust the formulation pH to a range where this compound exhibits maximum stability. Based on the behavior of similar cinnamate esters, a slightly acidic to neutral pH is generally preferred. - Buffer Selection: Employ a suitable buffer system to maintain the pH within the optimal range throughout the product's shelf life. |
| Appearance of unknown peaks in HPLC analysis of the formulation. | Degradation Products: The primary degradation products of this compound hydrolysis are p-methoxycinnamic acid and 2-ethoxyethanol.[1] These will appear as separate peaks in a well-resolved chromatogram. | - Peak Identification: Compare the retention times of the unknown peaks with those of commercially available standards of the expected degradation products. - Forced Degradation Study: Conduct a forced degradation study under acidic and basic conditions to intentionally generate the degradation products and confirm their retention times (see Experimental Protocol 1). |
| Inconsistent analytical results for this compound content. | Sample Preparation Issues: The pH of the sample diluent or extraction solvent can impact the stability of this compound during analysis, leading to artificially low recovery. | - Neutralize Samples: If the formulation is acidic or basic, consider neutralizing the sample solution before analysis.[1] - Minimize Exposure Time: If the analytical method requires acidic or basic conditions, minimize the time the sample is exposed to these conditions before injection.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound in aqueous formulations?
A1: The primary degradation pathway for this compound in the presence of water is hydrolysis. The ester linkage in the this compound molecule is susceptible to cleavage, especially under acidic or basic conditions, yielding p-methoxycinnamic acid and 2-ethoxyethanol.[1]
Q2: How does pH affect the stability of this compound?
A2: The rate of hydrolysis of this compound is highly dependent on the pH of the formulation. Generally, the degradation rate is slowest in a slightly acidic to neutral pH range and increases significantly in strongly acidic or alkaline conditions. While specific kinetic data for this compound is not extensively published, a structurally similar cinnamate ester, octinoxate, has a hydrolysis half-life of over a year at pH 4, 7, and 9 at 20°C, suggesting good stability around the neutral pH range. However, more extreme pH values are expected to accelerate degradation.
Q3: What are the expected degradation products of this compound, and are they harmful?
A3: The expected hydrolysis degradation products are p-methoxycinnamic acid and 2-ethoxyethanol. The toxicological profile of these individual compounds should be considered when assessing the safety of a formulation where significant degradation has occurred.
Q4: How can I monitor the stability of this compound in my formulation as a function of pH?
A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the recommended approach. This involves developing an HPLC method that can separate and quantify this compound in the presence of its degradation products and any other formulation excipients. Samples of the formulation at different pH values are then stored under controlled conditions and analyzed at various time points to determine the rate of degradation.
Quantitative Data on this compound Stability
While comprehensive public data on the pH-rate profile for this compound is limited, the following table provides an estimated overview of stability based on the behavior of similar cinnamate esters and general principles of ester hydrolysis. It is strongly recommended to perform specific stability studies for your unique formulation.
| pH | Expected Stability | Primary Degradation Pathway |
| < 4 | Low | Acid-catalyzed hydrolysis |
| 4 - 7 | High | Minimal hydrolysis |
| > 7 | Moderate to Low | Base-catalyzed hydrolysis |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound to Investigate pH-Dependent Stability
Objective: To intentionally degrade this compound under acidic and basic conditions to identify its degradation products and assess its stability.
Methodology:
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Prepare a Stock Solution: Accurately prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable organic solvent such as methanol or acetonitrile.
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Acidic Hydrolysis:
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Mix an aliquot of the this compound stock solution with an equal volume of 0.1 M hydrochloric acid in a suitable container.
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Store the solution at a controlled temperature (e.g., 60°C) and collect samples at various time points (e.g., 2, 4, 8, and 24 hours).
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Basic Hydrolysis:
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Mix an aliquot of the this compound stock solution with an equal volume of 0.1 M sodium hydroxide in a suitable container.
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Store the solution at room temperature, protected from light, and collect samples at various time points (e.g., 2, 4, 8, and 24 hours).
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Neutralization and Analysis:
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Prior to analysis, neutralize the acidic and basic samples with an appropriate base or acid, respectively.
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Dilute the samples to a suitable concentration with the mobile phase.
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Analyze the samples using a validated stability-indicating HPLC-UV method (see Protocol 2).
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Protocol 2: Stability-Indicating HPLC-UV Method for the Quantification of this compound
Objective: To provide a general-purpose HPLC method for the separation and quantification of this compound from its primary degradation products.
Methodology:
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Chromatographic Conditions:
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Column: C18, 4.6 x 250 mm, 5 µm
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Mobile Phase: A gradient of Mobile Phase A (e.g., water with 0.1% phosphoric acid) and Mobile Phase B (e.g., acetonitrile).
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Gradient Program: A suitable gradient to ensure separation of this compound from its more polar degradation products. For example, start with a lower percentage of Mobile Phase B and gradually increase it.
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Flow Rate: 1.0 mL/min
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Detection Wavelength: The wavelength of maximum absorbance for this compound.
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Injection Volume: 20 µL
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Standard and Sample Preparation:
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Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations in the mobile phase to construct a calibration curve.
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Sample Solutions: Accurately weigh a portion of the formulation, extract this compound with a suitable solvent (e.g., methanol), and dilute to a known volume. Filter the final solution through a 0.45 µm filter before injection.
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Visualizations
Caption: Hydrolysis of this compound under acidic or basic conditions.
Caption: Workflow for assessing the pH stability of a this compound formulation.
References
Technical Support Center: Stability Assessment of Cinoxate through Forced Degradation Studies
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on conducting forced degradation studies to assess the stability of Cinoxate. The information is presented in a question-and-answer format to address common issues and provide clear, actionable protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why are forced degradation studies important?
This compound, or 2-ethoxyethyl p-methoxycinnamate, is a cinnamate-based Ultraviolet (UV) B filter historically used in sunscreen products.[1] Forced degradation studies are essential to identify potential degradation products, understand the degradation pathways, and develop stability-indicating analytical methods.[2] This information is crucial for ensuring product quality, safety, and efficacy, as mandated by regulatory bodies.[3]
Q2: What are the primary degradation pathways for this compound?
Based on the behavior of similar cinnamate esters, the primary degradation pathways for this compound include:
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Photodegradation: Exposure to UV light can cause the trans-isomer of this compound to convert to the less UV-absorbent cis-isomer, reducing its efficacy.[4] Fragmentation of the molecule can also occur.
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Hydrolysis: The ester bond in this compound is susceptible to hydrolysis under both acidic and basic conditions, breaking it down into p-methoxycinnamic acid and 2-ethoxyethanol.
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Thermal Degradation: Elevated temperatures can lead to the breakdown of this compound.
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Oxidation: this compound can be degraded by oxidizing agents.
Q3: What are the likely degradation products of this compound?
The primary degradation products identified from forced degradation studies are:
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From Hydrolysis: p-Methoxycinnamic acid and 2-ethoxyethanol.
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From Photodegradation: Primarily the cis-isomer of this compound. Other fragments may also form.
Troubleshooting Guides
Problem 1: I am observing low or inconsistent recovery of this compound in my samples.
This is a common issue that can arise from several factors during sample preparation and analysis.
| Potential Cause | Recommended Solution |
| Photodegradation | Work under amber or UV-filtered light. Use amber-colored glassware and autosampler vials to protect the sample from light exposure. |
| Hydrolysis (Acidic or Basic Conditions) | If possible, neutralize the sample's pH. If the analytical method requires acidic or basic conditions, minimize the time the sample is exposed to these conditions. |
| Thermal Degradation | Avoid excessive heating during sample extraction and solvent evaporation steps. Use a temperature-controlled water bath or evaporator. |
| Incomplete Extraction | Optimize the extraction solvent and methodology. Ensure thorough mixing and adequate extraction time to completely dissolve this compound from the sample matrix. |
| Matrix Effects | The sample matrix can sometimes interfere with the analytical signal. Prepare matrix-matched standards for calibration or consider using a stable isotope-labeled internal standard for more accurate quantification. |
Problem 2: I am seeing unexpected peaks in my HPLC chromatogram.
The appearance of unknown peaks can indicate the presence of degradation products, impurities from solvents, or interference from the sample matrix.
| Potential Cause | Recommended Solution |
| Degradation Products | Compare the retention times of the unknown peaks with those of samples subjected to forced degradation to see if they correspond to known degradants. If so, modify your sample preparation to minimize degradation as described in Problem 1. |
| Contaminated Solvents or Reagents | Run a blank injection of your mobile phase and sample preparation solvents to check for impurities. Always use high-purity, HPLC-grade solvents. |
| Sample Matrix Interference | Analyze a blank matrix sample (a sample without this compound) to identify any interfering peaks originating from the formulation itself. Adjust chromatographic conditions, such as the gradient profile or column chemistry, to resolve the interfering peaks from the analyte peak. |
Data Presentation
The following tables summarize typical conditions for forced degradation studies of this compound and provide illustrative quantitative data based on the degradation behavior of similar cinnamate esters. This data is intended to provide a general expectation for the extent of degradation.
Table 1: Summary of Forced Degradation Conditions and Illustrative Results
| Stress Condition | Reagent/Method | Temperature | Duration (hours) | Illustrative % Degradation |
| Acid Hydrolysis | 0.1 M Hydrochloric Acid | 60°C | 2, 4, 8, 24 | 5-15% |
| Base Hydrolysis | 0.1 M Sodium Hydroxide | Room Temperature | 2, 4, 8, 24 | 10-25% |
| Oxidation | 3% Hydrogen Peroxide | Room Temperature | 2, 4, 8, 24 | 5-20% |
| Thermal Degradation | Oven | 80°C | 2, 4, 8, 24 | 2-10% |
| Photodegradation | UV Lamp (254 nm & 365 nm) | Room Temperature | 2, 4, 8, 24 | 15-30% |
Disclaimer: The degradation percentages are illustrative and based on the known stability of cinnamate esters. Actual results may vary depending on the specific experimental conditions.
Table 2: HPLC Methods for this compound Stability Analysis
| Parameter | Method A (Isocratic) | Method B (Gradient) |
| Column | C18 reversed-phase (150 mm x 4.6 mm, 5 µm) | C18 reversed-phase (150 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Methanol:Water (85:15, v/v) | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |
| Elution | Isocratic | Gradient: 50% B to 95% B in 10 min, hold for 2 min, return to initial conditions |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Injection Volume | 20 µL | 10 µL |
| Column Temperature | 25°C | 30°C |
| Detection Wavelength | 308 nm | 289 nm |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines the methodology to intentionally degrade this compound under various stress conditions to identify potential degradation products and evaluate its stability.
Methodology:
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Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
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Acidic Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M hydrochloric acid. Heat the mixture at 60°C for 2, 4, 8, and 24 hours.
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Basic Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M sodium hydroxide. Keep the mixture at room temperature for 2, 4, 8, and 24 hours.
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Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% hydrogen peroxide. Keep the mixture at room temperature, protected from light, for 2, 4, 8, and 24 hours.
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Photodegradation: Expose a thin layer of the stock solution in a petri dish to a UV lamp (e.g., 254 nm and 365 nm) for 2, 4, 8, and 24 hours. A control sample should be kept in the dark.
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Thermal Degradation: Place an aliquot of the stock solution in a sealed vial in an oven at 80°C for 2, 4, 8, and 24 hours.
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Analysis: Before analysis by HPLC, neutralize the acidic and basic samples. Dilute all samples to an appropriate concentration with the mobile phase.
Protocol 2: HPLC-UV Method for the Quantification of this compound
This protocol describes a general-purpose HPLC method for the analysis of this compound in stability samples.
Methodology:
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Chromatographic System: Use an HPLC system equipped with a pump, autosampler, column compartment, and a UV-Vis detector.
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Instrumental Conditions: Set up the HPLC system according to the parameters outlined in Table 2 (Method A or Method B).
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Standard and Sample Preparation:
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Standard Solution: Accurately weigh and dissolve a this compound reference standard in the mobile phase to prepare a stock solution. Further dilute to create a series of calibration standards.
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Sample Solution: For samples from the forced degradation study, neutralize and dilute them to a concentration within the calibration range using the mobile phase. Filter the final solution through a 0.45 µm filter before injection.
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Analysis: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved. Inject the standard solutions in ascending order of concentration to generate a calibration curve. Then, inject the prepared sample solutions. It is recommended to inject a blank (mobile phase) and a standard periodically to ensure system suitability.
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Quantification: Plot a graph of the peak area versus the concentration of the this compound standard solutions. Perform a linear regression analysis to obtain the equation of the line and a correlation coefficient (r²), which should be ≥ 0.999 for good linearity. Use the calibration curve to determine the concentration of this compound in the degraded samples.
Mandatory Visualizations
Caption: Experimental workflow for this compound forced degradation studies.
Caption: Troubleshooting workflow for unexpected HPLC peaks.
References
Minimizing matrix effects in the analysis of Cinoxate from complex samples
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize matrix effects in the quantitative analysis of Cinoxate from complex biological matrices.
Frequently Asked Questions (FAQs)
Q1: What is the matrix effect and how can it affect my this compound analysis?
A1: The matrix effect is the alteration of the ionization efficiency of an analyte, such as this compound, by co-eluting components present in the sample matrix.[1] These components, which can include salts, lipids, and proteins, do not produce a direct signal but can interfere with the ionization process in the mass spectrometer's source.[1][2] This interference can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), both of which can compromise the accuracy, precision, and sensitivity of your quantitative results.[3]
Q2: I am observing significant ion suppression for this compound in my plasma samples. What is the likely cause?
A2: In plasma samples, a major cause of ion suppression in LC-MS/MS analysis is the presence of endogenous phospholipids. These molecules can co-elute with this compound and compete for ionization, leading to a reduced signal. Other components like salts and proteins can also contribute to this effect.
Q3: How can I quantitatively assess the matrix effect for my this compound assay?
A3: The most common method for quantifying matrix effects is the post-extraction spike method. This involves comparing the peak area of this compound spiked into a blank matrix extract (a sample that has gone through the entire extraction procedure) with the peak area of this compound in a neat solution (the solvent used for final sample reconstitution). The ratio of these peak areas gives the Matrix Factor (MF).
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MF < 1 indicates ion suppression.
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MF > 1 indicates ion enhancement.
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MF = 1 indicates no matrix effect.
It is recommended to assess the matrix effect using at least six different lots of the biological matrix to account for variability between sources.
Q4: What is the best internal standard to use for this compound analysis to compensate for matrix effects?
A4: The ideal internal standard is a stable isotope-labeled (SIL) version of the analyte, such as this compound-d3 or ¹³C-Cinoxate. A SIL internal standard has nearly identical chemical and physical properties to the analyte and will co-elute, experiencing similar matrix effects. This allows for accurate correction of signal variations. If a SIL internal standard for this compound is not available, a structural analog can be used, but it may not compensate for matrix effects as effectively.
Q5: Can I just dilute my sample to reduce matrix effects?
A5: Yes, sample dilution is a simple approach to reduce the concentration of interfering matrix components. However, this strategy also dilutes the analyte, which may compromise the sensitivity of the assay, especially if you are trying to achieve a low limit of quantification (LLOQ).
Troubleshooting Guides
Problem 1: Low Recovery of this compound
| Possible Cause | Troubleshooting Steps |
| Inefficient Extraction | - For Liquid-Liquid Extraction (LLE): Optimize the extraction solvent and pH. Ensure vigorous vortexing for sufficient mixing and consider a second extraction step. |
| - For Solid-Phase Extraction (SPE): Ensure the sorbent chemistry is appropriate for this compound. Check the pH of the loading, washing, and elution solutions. Ensure the elution solvent is strong enough to desorb this compound completely. | |
| - For Protein Precipitation (PPT): Ensure the ratio of precipitant (e.g., acetonitrile) to plasma is sufficient (typically 3:1 or 4:1). Vortex thoroughly and allow sufficient time for proteins to precipitate before centrifugation. | |
| Analyte Instability | - this compound, as a cinnamate ester, can be susceptible to hydrolysis under strong acidic or basic conditions. Ensure the pH during sample preparation is controlled. |
| - Avoid prolonged exposure to high temperatures during solvent evaporation steps to prevent thermal degradation. | |
| Analyte Adsorption | - Use silanized glassware or low-adsorption polypropylene tubes and well plates to prevent loss of this compound to container surfaces. |
Problem 2: High Signal Suppression/Enhancement (Matrix Effect)
| Possible Cause | Troubleshooting Steps |
| Co-eluting Matrix Components | - Optimize Chromatography: Modify the LC gradient to better separate this compound from the region where matrix effects are observed. A post-column infusion experiment can help identify these regions. |
| - Improve Sample Cleanup: Switch to a more rigorous sample preparation technique. If using PPT, consider LLE or SPE, which generally provide cleaner extracts. | |
| Inappropriate Internal Standard | - If not using a stable isotope-labeled (SIL) internal standard, the structural analog may not be co-eluting with this compound and therefore not compensating for the matrix effect. Verify the elution profiles of the analyte and internal standard. |
| Matrix Variability | - If you see significant variation in results between different samples, it may be due to differences in the individual sample matrices. Using a SIL internal standard is the best way to compensate for this. |
Problem 3: Poor Reproducibility (%CV > 15%)
| Possible Cause | Troubleshooting Steps |
| Inconsistent Sample Preparation | - Automate liquid handling steps where possible to minimize pipetting errors. |
| - Ensure complete and consistent mixing at all stages (e.g., vortexing time and speed). | |
| - For SPE, ensure consistent flow rates during loading, washing, and elution. Avoid drying of the sorbent bed between steps. | |
| Variable Matrix Effects | - As mentioned above, high variability between samples is often due to inconsistent matrix effects. The most effective solution is to use a stable isotope-labeled internal standard. If one is not available, improving the sample cleanup procedure is the next best step. |
| Instrumental Issues | - Check for carryover by injecting a blank solvent after a high concentration standard. |
| - Ensure the LC-MS/MS system is stable by monitoring the internal standard response across the analytical run. |
Experimental Protocols
Protocol 1: Evaluation of Matrix Effect using Post-Extraction Spike Method
Objective: To quantitatively assess the matrix effect of a biological fluid on the analysis of this compound.
Procedure:
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Prepare two sets of samples:
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Set A (Neat Solution): In a clean tube or well, prepare a solution of this compound at a known concentration (e.g., mid-QC level) in the final reconstitution solvent.
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Set B (Post-Extraction Spike): Process at least six different lots of blank biological matrix (e.g., plasma, urine) through your entire sample preparation procedure. After the final evaporation step, reconstitute the extracts with the same this compound solution prepared for Set A.
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Analysis: Inject both sets of samples into the LC-MS/MS system.
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Calculation:
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Calculate the mean peak area of this compound from the replicates in Set A.
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Calculate the peak area of this compound for each of the different lots in Set B.
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Determine the Matrix Factor (MF) for each lot: MF = (Peak Area in Set B) / (Mean Peak Area in Set A)
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Calculate the coefficient of variation (%CV) of the MF across the different lots. A %CV of <15% is generally considered acceptable.
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Protocol 2: Sample Preparation of Plasma using Protein Precipitation (PPT)
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Aliquot 100 µL of plasma sample into a microcentrifuge tube.
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If using an internal standard, add the internal standard solution to the plasma and vortex briefly.
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Add 300 µL of ice-cold acetonitrile.
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Vortex vigorously for 1 minute to ensure thorough mixing and protein denaturation.
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Centrifuge at >10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
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Carefully transfer the supernatant to a clean tube or well.
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Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.
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Reconstitute the residue in a suitable volume (e.g., 100 µL) of the mobile phase.
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Vortex to mix, and inject into the LC-MS/MS system.
Protocol 3: Sample Preparation of Plasma/Urine using Liquid-Liquid Extraction (LLE)
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Aliquot 200 µL of plasma or urine sample into a glass tube.
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Add the internal standard solution and vortex.
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Add a buffering agent to adjust the pH if necessary (e.g., to keep this compound in a neutral state).
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Add 1 mL of a water-immiscible organic solvent (e.g., methyl tert-butyl ether (MTBE) or ethyl acetate).
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Cap the tube and vortex for 5 minutes.
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Centrifuge at 3,000 x g for 5 minutes to separate the aqueous and organic layers.
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Transfer the organic (upper) layer to a new tube.
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Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
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Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
Protocol 4: Sample Preparation of Urine using Solid-Phase Extraction (SPE)
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Pre-treat Urine: Centrifuge the urine sample to remove any particulate matter. Dilute the urine (e.g., 1:1 with a buffer) to adjust pH and ionic strength.
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Condition SPE Cartridge: Condition a mixed-mode or reversed-phase SPE cartridge (e.g., C18) by passing 1 mL of methanol followed by 1 mL of water through the cartridge.
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Load Sample: Load the pre-treated urine sample onto the conditioned SPE cartridge.
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Wash: Wash the cartridge with 1 mL of a weak organic solvent solution (e.g., 5% methanol in water) to remove polar interferences.
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Elute: Elute this compound from the cartridge with 1 mL of an appropriate elution solvent (e.g., methanol or acetonitrile).
-
Evaporate and Reconstitute: Evaporate the eluate to dryness and reconstitute in the mobile phase for analysis.
Quantitative Data Summary
The following table summarizes typical performance characteristics for different sample preparation techniques. Note that this data is representative for small molecule analysis in biological fluids and may vary for this compound. A thorough method validation is required to determine the specific performance for your assay.
| Sample Preparation Method | Typical Analyte Recovery | Matrix Effect Reduction | Throughput | Cost per Sample |
| Sample Dilution | 100% (by definition) | Low to Moderate | High | Low |
| Protein Precipitation (PPT) | >80% | Low | High | Low |
| Liquid-Liquid Extraction (LLE) | 60-90% | Moderate to High | Medium | Medium |
| Solid-Phase Extraction (SPE) | >85% | High | Low to Medium | High |
Visualizations
Caption: General workflow for minimizing matrix effects in this compound analysis.
Caption: Decision tree for selecting a sample preparation method.
Caption: Conceptual diagram of matrix effect evaluation.
References
Technical Support Center: Enhancing Cinoxate Stability Through Encapsulation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the encapsulation of Cinoxate to improve its stability. The information is designed to directly address specific issues that may be encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a major concern?
This compound (2-ethoxyethyl p-methoxycinnamate) is a cinnamate-based Ultraviolet B (UVB) filter. Like many cinnamate esters, this compound is highly susceptible to degradation from exposure to light (photodegradation), heat, and non-neutral pH conditions.[1] This instability can lead to a significant loss of its UV-absorbing capacity, compromising the efficacy of formulations, and may result in the formation of unknown and potentially harmful degradation byproducts.[2]
Q2: What are the primary degradation pathways for this compound?
The main degradation pathways for this compound include:
-
Photodegradation: Exposure to UV radiation can cause the trans-isomer of this compound, which is the effective UV-absorbing form, to convert to the less effective cis-isomer. Further exposure can lead to fragmentation of the molecule.[1][2]
-
Hydrolysis: The ester bond in the this compound molecule is vulnerable to hydrolysis under both acidic and basic conditions, breaking it down into p-methoxycinnamic acid and 2-ethoxyethanol.[1]
-
Thermal Degradation: Although relatively heat-stable, prolonged exposure to high temperatures during processing or storage can cause this compound to break down.
Q3: How can encapsulation improve the stability of this compound?
Encapsulation physically protects this compound molecules by entrapping them within a carrier or shell material. This physical barrier shields this compound from environmental stressors such as UV radiation and reactive oxygen species. This strategy can significantly reduce the rate of photodegradation and other degradation pathways, thereby enhancing the overall stability and prolonging the efficacy of the active ingredient.
Q4: What are the most common techniques for encapsulating this compound?
While specific literature on this compound is limited, common and effective encapsulation techniques for similar UV filters include:
-
Polymeric Nanoparticles: Entrapping this compound within a biodegradable polymer matrix, such as Poly(lactic-co-glycolic acid) (PLGA).
-
Solid Lipid Nanoparticles (SLNs): Using solid lipids to create a stable, solid-core nanoparticle for lipophilic molecules like this compound.
-
Liposomes: Encapsulating this compound within spherical vesicles composed of lipid bilayers.
-
Cyclodextrin Inclusion Complexes: Forming a host-guest complex where the this compound molecule is enclosed within the hydrophobic cavity of a cyclodextrin molecule.
Q5: Is there quantitative data supporting the improved stability of encapsulated cinnamates?
Direct quantitative data for this compound is scarce due to its limited modern use. However, studies on closely related cinnamate esters demonstrate the effectiveness of encapsulation. For instance, a study on Octyl Methoxycinnamate (OMC) showed that encapsulation in PLGA nanoparticles significantly improved its photostability.
Quantitative Data Summary
Due to the limited availability of specific quantitative data for this compound, the following table presents data for Octyl Methoxycinnamate (OMC), a structurally similar cinnamate-based UV filter, to illustrate the potential efficacy of encapsulation techniques.
| Encapsulation Method | Active Ingredient | Stress Condition | % Degradation (Free) | % Degradation (Encapsulated) | Reference |
| PLGA Nanoparticles | Octyl Methoxycinnamate (OMC) | UV Radiation | 52.3% | 35.3% |
Troubleshooting Guides
Issue 1: Low Encapsulation Efficiency of this compound
| Potential Cause | Troubleshooting Steps |
| Poor solubility of this compound in the chosen lipid or polymer. | - Select a lipid or polymer with higher solubilizing capacity for this compound. - For SLNs, consider adding a small amount of liquid lipid (oil) to the solid lipid matrix to create Nanostructured Lipid Carriers (NLCs), which can improve drug loading. - For polymeric nanoparticles, ensure the chosen organic solvent is appropriate for both the polymer and this compound. |
| This compound leakage during the encapsulation process. | - Optimize process parameters such as homogenization speed, sonication time, or stirring rate to ensure rapid particle formation. - For liposomes, ensure the hydration temperature is above the phase transition temperature of the lipids used. - For cyclodextrin complexes, optimize the stirring time and temperature to facilitate complex formation. |
| Incorrect drug-to-carrier ratio. | - Systematically vary the ratio of this compound to the encapsulating material to find the optimal loading capacity. - Excessively high drug loading can lead to drug crystallization and expulsion from the carrier matrix. |
Issue 2: Particle Aggregation or Instability of the Formulation
| Potential Cause | Troubleshooting Steps |
| Insufficient amount or inappropriate type of surfactant/stabilizer. | - Increase the concentration of the surfactant or stabilizer. - Screen different stabilizers (e.g., Poloxamers, PVA, Tween 80) to find one that provides sufficient steric or electrostatic stabilization. - For SLNs, a combination of surfactants can sometimes be more effective. |
| High concentration of nanoparticles. | - Dilute the nanoparticle suspension. High particle concentration can increase the frequency of collisions and lead to aggregation. |
| Incompatible pH or ionic strength of the aqueous phase. | - Ensure the pH of the continuous phase is not near the isoelectric point of any charged components. - High salt concentrations can disrupt electrostatic stabilization; consider using a low-ionic-strength buffer. |
Issue 3: Inconsistent Results Between Batches
| Potential Cause | Troubleshooting Steps |
| Variability in raw materials. | - Ensure consistent quality and source for all materials, including this compound, lipids, polymers, and surfactants. - Always refer to the Certificate of Analysis for each batch. |
| Inconsistent process parameters. | - Standardize all manufacturing process parameters, including temperatures, mixing/homogenization speeds and times, and the order of ingredient addition. - Use calibrated equipment for all measurements. |
| Inadequate control of environmental conditions. | - Perform experiments in a controlled environment, paying attention to temperature and humidity. |
Experimental Protocols & Visualizations
Protocol 1: Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs) by Hot Homogenization
This protocol describes a general method for encapsulating this compound into SLNs using the hot homogenization technique.
Materials:
-
This compound
-
Solid Lipid (e.g., Glyceryl monostearate, Compritol® 888 ATO)
-
Surfactant (e.g., Poloxamer 188, Tween 80)
-
Purified Water
Methodology:
-
Preparation of Lipid Phase: Melt the solid lipid by heating it to 5-10 °C above its melting point. Add this compound to the molten lipid and stir until a clear, homogenous solution is obtained.
-
Preparation of Aqueous Phase: Dissolve the surfactant in purified water and heat it to the same temperature as the lipid phase.
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Pre-emulsion Formation: Add the hot lipid phase to the hot aqueous phase under high-speed stirring (e.g., 8000 rpm for 10 minutes) to form a coarse oil-in-water emulsion.
-
Homogenization: Immediately subject the hot pre-emulsion to high-pressure homogenization (e.g., 3-5 cycles at 500-1500 bar). The temperature should be maintained above the lipid's melting point throughout this process.
-
Cooling and Nanoparticle Formation: Cool the resulting hot nanoemulsion in an ice bath or at room temperature under gentle stirring. The lipid will recrystallize, forming solid lipid nanoparticles with encapsulated this compound.
-
Characterization: Analyze the SLN suspension for particle size, polydispersity index (PDI), zeta potential, and encapsulation efficiency.
Protocol 2: Preparation of this compound-Cyclodextrin Inclusion Complexes
This protocol outlines the kneading method for forming an inclusion complex between this compound and a cyclodextrin.
Materials:
-
This compound
-
Cyclodextrin (e.g., Hydroxypropyl-β-cyclodextrin, HP-β-CD)
-
Water-Ethanol mixture (e.g., 1:1 v/v)
Methodology:
-
Mixing: In a mortar, accurately weigh the cyclodextrin.
-
Kneading: Slowly add a small amount of the water-ethanol mixture to the cyclodextrin to form a homogenous paste.
-
Incorporation: Add the accurately weighed this compound to the paste.
-
Complexation: Knead the mixture thoroughly for a specified period (e.g., 45-60 minutes), adding small amounts of the solvent mixture as needed to maintain a suitable consistency.
-
Drying: Dry the resulting product in an oven at a controlled temperature (e.g., 40-50 °C) until a constant weight is achieved.
-
Post-processing: Pulverize the dried complex into a fine powder and pass it through a sieve to ensure uniformity.
-
Characterization: Confirm the formation of the inclusion complex using techniques such as DSC, FTIR, or XRD. Determine the complexation efficiency.
Protocol 3: Stability Indicating HPLC Method for Encapsulated this compound
This protocol provides a general framework for a stability-indicating HPLC-UV method to quantify this compound in nanoparticle formulations before and after stress testing (e.g., UV exposure).
Instrumentation & Conditions:
-
HPLC System: With UV-Vis Detector
-
Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: Methanol:Water (e.g., 80:20 v/v)
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Wavelength of maximum absorbance for this compound
-
Injection Volume: 20 µL
Methodology:
-
Standard Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol). Create a series of working standards by serial dilution to generate a calibration curve (e.g., 1-50 µg/mL).
-
Sample Preparation (Total Drug Content):
-
Take a known volume of the nanoparticle suspension.
-
Add a suitable organic solvent (e.g., methanol, acetonitrile) in which both the carrier material and this compound are soluble to disrupt the nanoparticles and dissolve the contents.
-
Vortex and sonicate to ensure complete extraction.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Stress Testing (Photostability):
-
Apply a thin, uniform film of the this compound formulation (both encapsulated and non-encapsulated controls) onto a quartz plate.
-
Expose the plates to a controlled dose of UV radiation in a photostability chamber. Keep dark control samples wrapped in foil.
-
After exposure, extract the formulation from the plate using a suitable solvent with the aid of sonication.
-
-
Analysis:
-
Inject the prepared standards and samples into the HPLC system.
-
Construct a calibration curve by plotting peak area against concentration for the standards.
-
Calculate the concentration of this compound in the samples using the linear regression equation from the calibration curve. The stability is determined by comparing the amount of this compound remaining after stress to the initial amount.
-
References
Adjusting chromatographic conditions to resolve Cinoxate from impurities
Welcome to the technical support center for the chromatographic analysis of Cinoxate. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in resolving this compound from its impurities.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during the chromatographic analysis of this compound, providing potential causes and recommended solutions in a question-and-answer format.
Q1: I am observing poor resolution between this compound and a closely eluting impurity. How can I improve the separation?
A1: Poor resolution is a common issue that can often be rectified by systematically adjusting chromatographic parameters.
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Incorrect Mobile Phase Composition | Optimize the mobile phase. For reversed-phase HPLC, adjust the organic modifier (e.g., acetonitrile or methanol) concentration. A lower percentage of the organic solvent will generally increase retention time and may improve resolution. Also, ensure the pH of the mobile phase is optimized, especially if impurities are ionizable.[1] |
| Inappropriate Column Chemistry | If using a standard C18 column, consider switching to a column with a different selectivity, such as a phenyl-hexyl or a polar-embedded phase column. |
| Suboptimal Temperature | Lowering the column temperature can increase retention and potentially improve resolution. Conversely, increasing the temperature can improve efficiency, which might also enhance resolution.[2][3] Experiment with temperatures between 25°C and 40°C. |
| Flow Rate is Too High | A lower flow rate increases the time the analyte spends in the column, which can lead to better separation.[2] Try reducing the flow rate in small increments (e.g., from 1.0 mL/min to 0.8 mL/min). |
| Gradient Elution Not Optimized | If using a gradient, make the slope shallower around the elution time of this compound and the impurity. This can be achieved by decreasing the rate of change of the organic solvent concentration.[1] |
Q2: My this compound peak is showing significant tailing. What could be the cause and how do I fix it?
A2: Peak tailing can compromise peak integration and resolution. It is often caused by secondary interactions between the analyte and the stationary phase or issues with the chromatographic system.
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Column Overload | The sample concentration may be too high, leading to mass overload. Dilute the sample and reinject. |
| Secondary Silanol Interactions | Free silanol groups on the silica-based stationary phase can interact with polar analytes. Add a competitive base like triethylamine (TEA) to the mobile phase at a low concentration (e.g., 0.1%) or use a mobile phase with a lower pH (around 2-3) to suppress the ionization of silanols. |
| Column Contamination or Degradation | The column may be contaminated with strongly retained compounds or the stationary phase may be degraded. Flush the column with a strong solvent (e.g., 100% acetonitrile or isopropanol). If the problem persists, the column may need to be replaced. |
| Extra-column Volume | Excessive tubing length or diameter between the column and the detector can cause peak broadening and tailing. Use tubing with a smaller internal diameter and keep the length to a minimum. |
Q3: I am seeing unexpected peaks in my chromatogram. Could these be impurities or degradation products?
A3: Unexpected peaks can arise from several sources, including sample degradation, contaminated solvents, or interference from the sample matrix.
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| This compound Degradation | This compound is susceptible to photodegradation, hydrolysis (acidic and basic conditions), and thermal degradation. Protect samples from light and heat, and control the pH of your sample preparation. To confirm degradation, you can perform a forced degradation study (see Experimental Protocol 2). |
| Contaminated Solvents or Reagents | Run a blank injection of your mobile phase and sample diluent to check for contaminant peaks. Use high-purity, HPLC-grade solvents. |
| Sample Matrix Interference | If analyzing a complex formulation, other components may be co-eluting. Analyze a blank matrix sample (the formulation without this compound) to identify interfering peaks. Adjusting the mobile phase or using a different column may be necessary to resolve these interferences. |
Experimental Protocols
Protocol 1: HPLC-UV Method for the Analysis of this compound and Its Impurities
This protocol describes a general-purpose reversed-phase HPLC method for the separation and quantification of this compound and its potential impurities.
1. Chromatographic System:
-
HPLC system with a pump, autosampler, column oven, and UV-Vis detector.
2. Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient Program | Start with 50% B, increase to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detection Wavelength | 310 nm |
3. Standard and Sample Preparation:
-
Standard Solution: Prepare a stock solution of this compound reference standard in methanol (e.g., 1 mg/mL). Further dilute with the mobile phase to create a series of calibration standards (e.g., 1, 5, 10, 25, 50 µg/mL).
-
Sample Solution: Disperse a known weight of the sample in methanol, sonicate to ensure complete extraction, and dilute with the mobile phase to a concentration within the calibration range. Filter the final solution through a 0.45 µm filter before injection.
Protocol 2: Forced Degradation Study of this compound
This protocol is designed to intentionally degrade this compound to help identify potential degradation products and assess the stability-indicating nature of the analytical method.
1. Preparation of Stock Solution:
-
Prepare a 1 mg/mL solution of this compound in methanol.
2. Stress Conditions:
-
Acidic Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M hydrochloric acid. Heat at 60°C for 2, 4, 8, and 24 hours.
-
Basic Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M sodium hydroxide. Keep at room temperature for 2, 4, 8, and 24 hours.
-
Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature, protected from light, for 2, 4, 8, and 24 hours.
-
Thermal Degradation: Place an aliquot of the stock solution in a sealed vial in an oven at 80°C for 2, 4, 8, and 24 hours.
-
Photodegradation: Expose a thin layer of the stock solution in a petri dish to a UV lamp (e.g., 254 nm and 365 nm) for 2, 4, 8, and 24 hours. A control sample should be kept in the dark.
3. Analysis:
-
Before analysis by HPLC-UV, neutralize the acidic and basic samples. Dilute all samples to an appropriate concentration. Analyze the stressed samples using the HPLC method described in Protocol 1 and compare the chromatograms to that of an unstressed this compound standard.
Data Presentation
Table 1: Typical Chromatographic Parameters for this compound Analysis
| Parameter | Method A (Isocratic) | Method B (Gradient) |
| Stationary Phase | C18 (250 x 4.6 mm, 5 µm) | C18 (150 x 4.6 mm, 5 µm) |
| Mobile Phase | Methanol:Water (80:20 v/v) | A: Water, B: Acetonitrile |
| Elution Mode | Isocratic | Gradient |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Detection | UV at 310 nm | UV at 310 nm |
| Typical Retention Time | ~4-6 min | Varies with gradient |
Visualizations
Caption: Troubleshooting workflow for improving peak resolution.
Caption: Factors influencing chromatographic resolution.
References
Validation & Comparative
A Comparative Analysis of the UV Absorption Spectra of Cinoxate and Octinoxate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the ultraviolet (UV) absorption properties of two common UVB filters, Cinoxate and Octinoxate. The information presented is intended to assist researchers, scientists, and professionals in the field of drug development in understanding the photochemical characteristics of these compounds.
Mechanism of UV Absorption
Both this compound and Octinoxate are organic compounds classified as cinnamate-based UV filters. Their ability to absorb UV radiation is rooted in their molecular structure, specifically the presence of a conjugated system of double bonds within the p-methoxycinnamate chromophore.[1] When these molecules absorb UV photons, electrons within this system are excited to a higher energy state.[1][2] The absorbed energy is then dissipated as less harmful, lower-energy radiation, typically heat, as the molecule returns to its ground state.[2] This process of absorption and dissipation of UV energy is what provides protection against sun-induced skin damage.[3]
Quantitative UV Absorption Data
The efficacy of a UV filter is primarily determined by its maximum absorption wavelength (λmax) and its molar absorptivity (εmax), which indicates the strength of light absorption at that wavelength. The table below summarizes the key UV absorption parameters for this compound and Octinoxate.
| Parameter | This compound | Octinoxate |
| Chemical Name | 2-Ethoxyethyl p-methoxycinnamate | 2-Ethylhexyl p-methoxycinnamate |
| UV Absorption Range | 270–328 nm | 290–320 nm |
| Peak Absorption (λmax) | ~289 nm, 306 nm | 311 nm |
| Molar Absorptivity (εmax) | 19,400 L·mol⁻¹·cm⁻¹ at 306 nm | Not explicitly found in search results |
| Primary Protection | UVB | UVB |
| UVA Protection | None | None |
Experimental Protocol: Determination of UV Absorption Spectra
The following is a generalized experimental protocol for determining the UV absorption spectrum of an organic compound like this compound or Octinoxate using a UV-Visible spectrophotometer.
Objective: To measure the absorbance of the compound across the UV spectrum (typically 200-400 nm) and identify its wavelength of maximum absorbance (λmax).
Materials and Equipment:
-
UV-Visible Spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Volumetric flasks
-
Analytical balance
-
Appropriate solvent (e.g., ethanol, acetonitrile)
-
This compound or Octinoxate standard
Procedure:
-
Solvent Selection: Choose a solvent that dissolves the analyte and is transparent in the UV region of interest. 95% ethanol or hexane are common choices.
-
Preparation of Stock Solution: Accurately weigh a precise amount of the standard compound and dissolve it in the chosen solvent in a volumetric flask to create a stock solution of known concentration.
-
Preparation of Working Solutions: Perform serial dilutions of the stock solution to prepare a series of working solutions with varying, known concentrations.
-
Spectrophotometer Setup: Turn on the spectrophotometer and allow it to warm up. Set the desired wavelength range for scanning (e.g., 250-400 nm).
-
Blank Measurement: Fill a quartz cuvette with the pure solvent to be used as a blank. Place it in the spectrophotometer and record a baseline spectrum. This step is to zero the instrument and subtract the absorbance of the solvent.
-
Sample Measurement: Rinse a quartz cuvette with one of the working solutions and then fill it with the same solution. Place the cuvette in the spectrophotometer and measure its absorbance across the set wavelength range.
-
Data Analysis: The spectrophotometer will generate a UV absorption spectrum, which is a plot of absorbance versus wavelength. The wavelength at which the highest absorbance is recorded is the λmax.
-
Molar Absorptivity Calculation: Using the Beer-Lambert Law (A = εbc), where A is the absorbance at λmax, b is the path length of the cuvette (typically 1 cm), and c is the molar concentration of the solution, the molar absorptivity (ε) can be calculated.
Experimental Workflow Visualization
The following diagram illustrates the general workflow for determining the UV absorption spectrum of a compound.
References
Photostability of Cinnamate Derivatives: A Comparative Analysis of Cinoxate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the photostability of Cinoxate against other commonly used cinnamate-derived ultraviolet (UV) filters. The focus is on their photodegradation kinetics and the experimental methodologies used to determine their stability. Cinnamate derivatives are widely employed in commercial sunscreens for their efficacy in absorbing UVB radiation, but their performance can be compromised by photochemical instability. Understanding these degradation profiles is critical for the development of effective and safe photoprotective formulations.
Comparative Photodegradation Data
The photostability of a UV filter is its ability to retain its molecular integrity and UV-absorbing capacity upon exposure to ultraviolet radiation. Photodegradation can lead to a loss of efficacy and the formation of potentially harmful photoproducts. The following table summarizes key quantitative data from studies assessing the photostability of this compound and its structural analog, Octinoxate (2-ethylhexyl p-methoxycinnamate), a widely used UVB filter.
| Compound | Solvent System | UV Exposure | Degradation (%) | Key Findings | Reference |
| This compound | Ethanol/Water (50:50) | Solar Simulator (2 hours) | ~ 10% | Exhibited relatively high photostability compared to other UV filters in the study. | |
| Octinoxate | Ethanol/Water (50:50) | Solar Simulator (2 hours) | ~ 16% | Showed greater photodegradation than this compound under identical conditions. | |
| Octinoxate | Acetonitrile | UV Lamp (313 nm) | Significant | Undergoes E/Z photoisomerization followed by [2+2] cycloaddition, leading to photodegradation. The Z-isomer is less effective as a UV filter. | |
| Octinoxate | Various Emulsions | Solar Simulator | Dependent on Formulation | Photostability is highly influenced by the presence of other UV filters (e.g., Avobenzone) and stabilizers. Significant degradation occurs when combined with Avobenzone without appropriate photostabilizers. |
Experimental Protocols
Accurate assessment of photostability relies on standardized and well-documented experimental protocols. Below are methodologies adapted from the cited literature for evaluating the photodegradation of cinnamate derivatives.
Protocol 1: Comparative Photodegradation in Solution
This protocol is based on the methodology described for comparing the photostability of various UV filters, including this compound and Octinoxate.
-
Sample Preparation: Prepare solutions of the test compounds (e.g., this compound, Octinoxate) in a suitable solvent system, such as a 50:50 (v/v) ethanol/water mixture, at a concentration of 10 mg/L.
-
Irradiation: Place the solutions in quartz cuvettes. Expose the samples to a controlled source of UV radiation, such as a solar simulator, for a defined period (e.g., 2 hours). A control sample should be kept in the dark under the same temperature conditions.
-
Analytical Method: Following irradiation, quantify the remaining concentration of the parent compound using High-Performance Liquid Chromatography with UV detection (HPLC-UV).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water.
-
Stationary Phase: C18 column.
-
Detection: UV detector set to the wavelength of maximum absorbance for the specific cinnamate derivative.
-
-
Data Analysis: Calculate the percentage of degradation by comparing the peak area of the irradiated sample to that of the non-irradiated control sample.
Protocol 2: Mechanistic Study of Photoisomerization
This protocol outlines a general approach to studying the photochemical reactions of cinnamates like Octinoxate.
-
Sample Preparation: Dissolve the cinnamate derivative in a photochemically inert solvent like acetonitrile or cyclohexane.
-
Irradiation: Use a specific wavelength UV lamp (e.g., 313 nm) to irradiate the sample in a temperature-controlled quartz cell. This allows for the study of specific photochemical processes like E/Z isomerization.
-
Spectroscopic Analysis: Monitor the reaction in real-time using UV-Vis spectrophotometry. The formation of the Z-isomer from the initial E-isomer results in a characteristic change in the absorption spectrum.
-
Product Identification: For detailed analysis of photodegradation products, such as cyclodimers, techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) are employed after the irradiation period.
Visualization of Experimental Workflow and Chemical Pathways
The following diagrams illustrate a typical workflow for assessing sunscreen photostability and the primary photodegradation pathway for p-methoxycinnamate esters.
Caption: General workflow for evaluating UV filter photostability.
Caption: Key photodegradation pathways for Octinoxate.
Conclusion
The available data indicates that this compound exhibits higher intrinsic photostability compared to the widely used Octinoxate when tested under similar in-vitro conditions. The primary degradation pathway for p-methoxycinnamates like Octinoxate involves an initial E/Z photoisomerization, which reduces UV-filtering efficacy, followed by an irreversible [2+2] cycloaddition to form photoproducts. The photostability of any UV filter, however, is not solely an intrinsic property but is heavily dependent on the complete formulation matrix. Interactions with other active agents, such as the significant photodegradation induced in combinations with Avobenzone, highlight the necessity for comprehensive stability testing of final product formulations. Future research should focus on the identification of this compound's specific photodegradation products and its performance in complex cosmetic bases.
A Comparative Guide to HPLC-UV Method Validation for Cinoxate Quantification
For researchers, scientists, and drug development professionals, the accurate quantification of active pharmaceutical ingredients is paramount. Cinoxate, a common UV filter in sunscreen and cosmetic products, requires robust analytical methods to ensure product efficacy and regulatory compliance.[1][2] High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used and reliable technique for this purpose.[1][2] This guide provides a comprehensive comparison of a validated HPLC-UV method for this compound quantification with alternative analytical approaches, supported by experimental data and detailed protocols.
Performance Comparison of Analytical Methods
| Parameter | Isocratic HPLC-UV | Gradient HPLC-UV | GC-MS | LC-MS |
| Principle | Separation based on partitioning between a stationary phase and a constant-composition mobile phase. | Separation based on partitioning between a stationary phase and a mobile phase with changing composition. | Separation of volatile compounds based on partitioning between a gaseous mobile phase and a stationary phase, with mass-based detection. | Separation based on partitioning between a liquid mobile phase and a stationary phase, with mass-based detection. |
| Linearity (R²) | > 0.999[1] | > 0.999 | Typically > 0.99 | Typically > 0.99 |
| Accuracy (% Recovery) | 98.84% - 99.46% | 99.9% - 105.3% | Typically 80-120% | Typically 80-120% |
| Precision (% RSD) | < 1.0% | < 4.6% (Intra-day) | Typically < 15% | Typically < 15% |
| Limit of Detection (LOD) | 0.007 - 0.240 µg | Not Reported | Analyte-dependent, can be in the low ng range. | Highly sensitive, often in the pg to fg range. |
| Limit of Quantification (LOQ) | 0.025 - 0.800 µg | Not Reported | Analyte-dependent, can be in the low ng range. | Highly sensitive, often in the pg to fg range. |
| Selectivity | Good, but can be affected by co-eluting compounds. | Improved selectivity over isocratic methods for complex samples. | High, based on both retention time and mass fragmentation patterns. | Very high, based on retention time and mass-to-charge ratio. |
| Instrumentation | Standard HPLC with UV detector. | HPLC with gradient pump and UV detector. | Gas chromatograph with a mass spectrometer detector. | Liquid chromatograph with a mass spectrometer detector. |
| Sample Requirements | Soluble in the mobile phase. | Soluble in the mobile phase. | Volatile and thermally stable, may require derivatization. | Soluble in the mobile phase. |
Experimental Protocols
Isocratic HPLC-UV Method for this compound Quantification
This method is robust and suitable for routine quality control analysis.
1. Chromatographic Conditions:
-
Column: C18 reversed-phase column (150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Methanol:Water (85:15, v/v).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient.
-
Detection Wavelength: 310 nm.
2. Standard and Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve this compound reference standard in the mobile phase to create a stock solution. Prepare a series of calibration standards by further diluting the stock solution with the mobile phase to concentrations ranging from 1.0 µg/mL to 100 µg/mL.
-
Sample Solution: Disperse a known weight of the sunscreen product in a suitable solvent like methanol. Use sonication to ensure the complete extraction of this compound. Dilute the extract with the mobile phase to a concentration within the calibration range. Before injection, filter the final solution through a 0.45 µm filter.
3. Validation Parameters: The method should be validated according to the International Council for Harmonisation (ICH) guidelines, assessing parameters such as specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantification (LOQ).
Alternative Method: Gradient Reversed-Phase HPLC
A gradient elution can be beneficial for separating this compound from interfering components in complex sample matrices.
1. Chromatographic Conditions:
-
Column: C18 reversed-phase column (250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: Water (containing 0.5% acetic acid).
-
Solvent B: Acetonitrile (containing 0.5% acetic acid).
-
A gradient program should be developed to optimize the separation.
-
-
Flow Rate: 0.9 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 320 nm.
2. Standard and Sample Preparation: Similar to the isocratic method, with the initial mobile phase composition used as the diluent.
Visualizing the Method Validation Workflow
The following diagram illustrates the logical workflow for the validation of an HPLC-UV method for this compound quantification.
References
The Obsolete UVB Filter: A Head-to-Head Comparison of Cinoxate with Modern Broad-Spectrum UV Filters
For researchers, scientists, and drug development professionals, this guide provides an objective, data-driven comparison of the outdated UVB filter, Cinoxate, against modern broad-spectrum ultraviolet (UV) filters. Supported by experimental data and detailed methodologies, this analysis underscores the significant advancements in photoprotection technology.
This compound, a cinnamate-based organic compound, once served as a UVB filter in sunscreen formulations. Its mechanism of action relies on the absorption of UVB radiation, thereby mitigating its damaging effects on the skin.[1][2] However, the evolution of sunscreen technology and a more profound understanding of photoprotection have rendered this compound largely obsolete.[3] This is primarily due to its weak efficacy, narrow UV protection spectrum, and concerns regarding its photostability.
Modern sunscreens have shifted towards broad-spectrum protection, safeguarding against both UVB and UVA radiation, a critical factor in preventing photoaging and photocarcinogenesis. This guide will delve into a quantitative comparison of this compound with contemporary UV filters, present the experimental protocols for evaluation, and visualize key concepts to provide a comprehensive overview for the scientific community.
Quantitative Comparison of UV Filter Performance
The efficacy of a UV filter is determined by its ability to absorb UV radiation at specific wavelengths (λmax) and the intensity of that absorption, measured by the molar extinction coefficient (εmax). A higher εmax value indicates a greater ability to absorb photons at the peak wavelength. Photostability, the ability of a filter to retain its protective properties upon UV exposure, is another critical parameter.
| UV Filter | Type | Peak Absorption (λmax) | UV Spectrum Coverage | Molar Extinction Coefficient (εmax) | Photostability | Estimated SPF Contribution (at max concentration) |
| This compound | UVB Filter (Cinnamate) | ~289 nm | UVB only | Data not readily available in recent literature | Susceptible to photodegradation | 1-2 SPF units |
| Bemotrizinol (Tinosorb S) | Broad-Spectrum | ~310 nm and ~340 nm | UVB, UVA1, UVA2 | High | Highly photostable | High |
| Bisoctrizole (Tinosorb M) | Broad-Spectrum | Absorbs and scatters across UVB and UVA | UVB, UVA1, UVA2 | High | Highly photostable | High |
| Avobenzone | UVA Filter | ~357 nm | UVA1 | High | Photounstable, requires stabilization | Primarily UVA protection, minimal SPF |
Key Observations:
-
This compound's UV absorption is confined to the UVB range, with no protection against UVA radiation. Modern filters like Bemotrizinol and Bisoctrizole offer true broad-spectrum coverage.
-
While specific molar extinction coefficient data for this compound is scarce in modern literature, its minimal SPF contribution suggests it is significantly lower than that of modern filters.
-
This compound, like other cinnamates, is prone to degradation upon UV exposure, reducing its protective capacity over time. In contrast, filters like Bemotrizinol are prized for their exceptional photostability.
Experimental Protocols
The evaluation of UV filter efficacy and photostability relies on standardized in vitro methodologies. These methods provide a reproducible and ethical alternative to in vivo testing for screening and formulation development.
In Vitro Sun Protection Factor (SPF) and UVA Protection Factor (UVA-PF) Determination
This method assesses the sun protection factor and UVA protection of a sunscreen formulation in vitro.
Methodology:
-
Substrate Preparation: A roughened polymethylmethacrylate (PMMA) plate is utilized as a substrate to mimic the skin's surface topography.
-
Sample Application: A precise and uniform amount of the sunscreen formulation, typically between 0.75 to 2.0 mg/cm², is applied to the PMMA plate.
-
Pre-irradiation: To account for any potential photodegradation, the sample is exposed to a controlled dose of UV radiation from a solar simulator.
-
Transmittance Measurement: A spectrophotometer equipped with an integrating sphere is used to measure the transmittance of UV radiation through the sunscreen film.
-
Calculation: The SPF and UVA-PF values are then calculated from the transmittance data using standardized equations that incorporate the erythemal action spectrum and UVA-PF calculation methods.
Photostability Testing
This protocol determines the ability of a UV filter to retain its protective properties after exposure to UV radiation.
Methodology:
-
Sample Preparation: The sunscreen formulation is applied to a suitable substrate, such as a PMMA or quartz plate.
-
Initial Absorbance Measurement: The initial UV absorbance spectrum of the sample is recorded using a spectrophotometer.
-
UV Irradiation: The sample is exposed to a controlled dose of UV radiation from a solar simulator for a defined period.
-
Post-Irradiation Absorbance Measurement: The UV absorbance spectrum is measured again after the irradiation period.
-
Data Analysis: The change in the absorbance spectrum is analyzed to determine the extent of photodegradation. A photostable filter will exhibit minimal change in its absorbance profile.
Mandatory Visualizations
To better illustrate the concepts discussed, the following diagrams are provided.
Caption: Mechanism of UV energy absorption and dissipation by a chemical UV filter.
Caption: Experimental workflow for in vitro sunscreen efficacy testing.
Conclusion
The data unequivocally demonstrates that this compound is a suboptimal UV filter by modern standards. Its narrow UVB protection, lack of UVA coverage, and susceptibility to photodegradation highlight the significant advancements in sunscreen technology. For researchers and developers in the pharmaceutical and cosmetic industries, a thorough understanding of the quantitative performance and photostability of UV filters is paramount. Modern broad-spectrum and photostable UV filters, such as Bemotrizinol and Bisoctrizole, offer superior protection and should be the focus of current and future formulation development to ensure comprehensive and reliable photoprotection. The lack of comprehensive modern safety data for this compound further solidifies its obsolescence in the contemporary market.
References
Navigating Potential Immunoassay Interference: A Comparative Guide to Cinoxate and Alternative UV Filters
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the potential for the UV filter Cinoxate to interfere with immunoassays, alongside an evaluation of alternative UV filtering agents. Due to a lack of direct experimental data on this compound's immunoassay interference, this guide focuses on potential cross-reactivity based on structural analysis and provides detailed protocols for researchers to assess interference in their own assays.
Introduction to this compound and Immunoassay Interference
This compound, chemically known as 2-ethoxyethyl p-methoxycinnamate, is an organic compound historically used as a UVB filter in sunscreen formulations.[1] Its core structure is based on cinnamic acid. Immunoassays are highly sensitive techniques that rely on the specific binding of antibodies to antigens.[2] However, their accuracy can be compromised by interfering substances that can lead to falsely elevated or diminished results.[3][4] One common form of interference is cross-reactivity, where a substance structurally similar to the target analyte binds to the assay antibodies.[5]
Given that many endogenous molecules and drugs are structurally similar to analytes measured in common immunoassays, the potential for interference from exogenous compounds like UV filters is a valid concern for researchers. This is particularly relevant for studies involving biomonitoring of individuals using sunscreen products or in the development of topical drug formulations containing UV filters.
Structural Comparison of this compound and Potential for Cross-Reactivity
The potential for a compound to cross-react in an immunoassay is often related to its structural similarity to the target analyte. This compound is an ester of p-methoxycinnamic acid. Upon absorption and metabolism, it is plausible that it could be hydrolyzed back to p-methoxycinnamic acid and 2-ethoxyethanol. Therefore, immunoassays for analytes with a similar phenylpropanoid backbone could theoretically be susceptible to cross-reactivity.
Table 1: Structural Comparison of this compound, its Potential Metabolite, and Structurally Related Endogenous Molecules
| Compound | Chemical Structure | Core Moiety | Potential for Cross-Reactivity in Immunoassays |
| This compound | 2-ethoxyethyl p-methoxycinnamate | p-methoxycinnamic acid ester | Potential for cross-reactivity in assays for cinnamic acid derivatives or other phenylpropanoids, particularly after metabolic cleavage of the ester bond. |
| p-Methoxycinnamic acid | C₁₀H₁₀O₃ | Phenylpropanoid | As a potential metabolite of this compound, it could directly compete in immunoassays for analytes with a similar structure. |
| Cinnamic acid | C₉H₈O₂ | Phenylpropanoid | A parent compound for a class of molecules with various biological activities. Immunoassays for related compounds could show cross-reactivity. |
| Ferulic acid | C₁₀H₁₀O₄ | Phenylpropanoid | A common dietary antioxidant with a structure similar to p-methoxycinnamic acid. |
| Caffeic acid | C₉H₈O₄ | Phenylpropanoid | Another common dietary phenylpropanoid. |
Comparison with Alternative UV Filters
Several other UV filters are commonly used in sunscreens and topical products. Their potential for immunoassay interference is also largely uncharacterized in publicly available literature, but their structural properties and known biological effects can offer insights.
Table 2: Comparison of this compound with Alternative UV Filters and their Potential for Immunoassay Interference
| UV Filter | Chemical Class | Key Structural Features | Reported Biological Effects Relevant to Immunoassays | Potential for Immunoassay Interference |
| This compound | Cinnamate | p-methoxycinnamate ester | Limited data available. | Theoretical, based on structural similarity to phenylpropanoids. |
| Octinoxate (OMC) | Cinnamate | Methoxycinnamate ester | Endocrine-disrupting effects (estrogenic and anti-androgenic activity) have been reported. | Potential interference in steroid hormone immunoassays due to its endocrine-disrupting properties. |
| Oxybenzone | Benzophenone | Benzophenone backbone | Known endocrine disruptor with estrogenic activity. | Potential for interference in hormone immunoassays. |
| Avobenzone | Dibenzoylmethane | Dibenzoylmethane backbone | Can degrade in the presence of light, forming various degradation products that could potentially interfere. | The parent compound and its photodegradation products could potentially cross-react in various immunoassays. |
| Titanium Dioxide | Inorganic | Mineral | Generally considered inert and unlikely to cross-react with antibodies. | Low. However, nanoparticle formulations could potentially interfere non-specifically through surface interactions. |
| Zinc Oxide | Inorganic | Mineral | Generally considered inert and unlikely to cross-react with antibodies. | Low. Similar to titanium dioxide, nanoparticle forms could have non-specific effects. |
Experimental Protocols for Assessing Interference
Given the lack of direct data, it is crucial for researchers to empirically test for this compound interference in their specific immunoassays. The following protocols are based on established guidelines, such as those from the Clinical and Laboratory Standards Institute (CLSI) EP07 guideline for interference testing.
General Workflow for Interference Testing
Caption: General workflow for assessing potential immunoassay interference.
Protocol 1: Spike-Recovery Experiment
This experiment determines if the presence of this compound affects the measurement of a known amount of analyte spiked into a sample matrix.
Methodology:
-
Prepare a high-concentration stock solution of this compound in a solvent that is compatible with the assay and will not interfere on its own (e.g., DMSO, ethanol). Ensure the final solvent concentration in the assay is minimal and consistent across all samples.
-
Obtain two pools of the sample matrix (e.g., serum, plasma) to be tested: one with a low and one with a high endogenous concentration of the analyte of interest.
-
Create a set of test samples:
-
Baseline: Aliquot the low and high concentration pools.
-
Spiked Control: Add a known concentration of the analyte to both pools.
-
Spiked with Interferent: Add the same known concentration of the analyte AND a specific concentration of this compound to both pools.
-
Interferent Only: Add only the specific concentration of this compound to both pools to assess its direct effect on the assay signal.
-
-
Assay all samples according to the immunoassay manufacturer's instructions.
-
Calculate the percent recovery for the spiked samples with and without this compound using the following formula:
-
% Recovery = (Measured Concentration in Spiked Sample - Measured Concentration in Unspiked Sample) / Spiked Concentration * 100
-
-
Compare the percent recovery between the "Spiked Control" and "Spiked with Interferent" samples. A significant difference suggests interference.
Protocol 2: Serial Dilution Linearity Assessment
This experiment assesses whether the presence of this compound affects the linear relationship between sample dilution and measured analyte concentration.
Methodology:
-
Obtain a patient sample containing a high concentration of the analyte.
-
Spike the sample with a high concentration of this compound.
-
Perform serial dilutions of the spiked sample using the assay-specific diluent.
-
Assay the undiluted sample and all dilutions.
-
Calculate the expected concentration for each dilution based on the concentration of the undiluted sample.
-
Plot the measured concentration versus the expected concentration. The relationship should be linear with a slope close to 1. A deviation from linearity suggests interference.
Visualization of Potential Interference Mechanisms
The following diagrams illustrate the theoretical mechanisms by which a small molecule like this compound or its metabolites could interfere in different immunoassay formats.
Competitive Immunoassay Interference
Caption: Potential interference of this compound in a competitive immunoassay.
In a competitive immunoassay, this compound or its metabolites could potentially cross-react with the antibody, competing with both the native and labeled analyte. This would lead to a reduced signal from the labeled analyte, resulting in a falsely elevated measurement of the native analyte.
Sandwich (Non-Competitive) Immunoassay Interference
Caption: Potential non-specific binding of this compound in a sandwich immunoassay.
In a sandwich immunoassay, direct cross-reactivity is less likely if the capture and detection antibodies bind to different epitopes. However, this compound could potentially interfere through non-specific binding to one of the antibodies, which could either block the binding of the true analyte (leading to a false negative) or, less commonly, bridge the antibodies in the absence of the analyte (a false positive).
Conclusion and Recommendations
While there is currently no direct evidence in the scientific literature to suggest that this compound interferes with immunoassays, its chemical structure as a cinnamic acid derivative indicates a theoretical potential for cross-reactivity in assays for structurally similar analytes. Researchers whose work involves samples from individuals using products containing this compound, or those developing formulations with this UV filter, should be aware of this potential and are strongly encouraged to perform validation experiments. The spike-recovery and serial dilution protocols outlined in this guide provide a robust framework for identifying and quantifying potential interference. When interference is detected, alternative UV filters with different chemical structures, such as inorganic filters like titanium dioxide or zinc oxide, may be considered. As with any analytical measurement, a critical evaluation of results in the context of the clinical or experimental setting is paramount.
References
A Comparative Guide to the In Vitro and In Vivo Photoprotective Efficacy of Cinoxate
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro and in vivo photoprotective efficacy of Cinoxate, an older UVB filter. Due to the limited availability of recent data specifically for this compound, this guide also incorporates data from its close structural analog, Octyl Methoxycinnamate, to provide a comprehensive overview. The guide details the experimental protocols used for both testing methodologies and presents a quantitative comparison with alternative UVB filters.
Introduction to this compound
This compound (2-ethoxyethyl p-methoxycinnamate) is an organic UVB filter that has been used in sunscreen formulations. Its primary mechanism of action is the absorption of UVB radiation, thereby mitigating its damaging effects on the skin. However, with advancements in sunscreen technology, this compound is now considered a less effective agent compared to modern UV filters due to its relatively weak UVB absorption and lack of broad-spectrum protection.
Correlation Between In Vitro and In Vivo Efficacy
The correlation between in vitro (laboratory-based) and in vivo (human subject-based) testing is a critical aspect of sunscreen development. While in vivo testing remains the gold standard for determining the Sun Protection Factor (SPF), in vitro methods offer a rapid, ethical, and cost-effective means for screening and formulation development.
Studies on cinnamate esters, such as Octyl Methoxycinnamate, have demonstrated a good correlation between in vitro and in vivo SPF determinations.[1] This suggests that in vitro assays can be a reliable predictor of in vivo performance for this class of UV filters. However, it is important to note that various factors, including formulation characteristics and the photostability of the UV filter, can influence this correlation.[2]
Quantitative Data Presentation
The following tables summarize the photoprotective efficacy of this compound and compare it with other commonly used UVB filters.
Table 1: In Vitro vs. In Vivo SPF Data for Cinnamate Esters
| UV Filter | Concentration (%) | In Vitro SPF (Mean) | In Vivo SPF (Mean) | Correlation | Reference |
| Octyl Methoxycinnamate | 2.0 | 3.2 | 3.5 | Good | [1] |
| Octyl Methoxycinnamate | 4.5 | 5.8 | 6.2 | Good | [1] |
| Octyl Methoxycinnamate | 7.5 | 8.1 | 8.5 | Good | [1] |
| This compound | 3.0 | ~1.0 - 2.5 | Not available | Not available |
Note: Data for Octyl Methoxycinnamate is used as a proxy to illustrate the correlation for cinnamate esters due to the lack of direct comparative studies on this compound.
Table 2: Comparison of this compound with Alternative UVB Filters
| UV Filter | Chemical Class | Maximum Concentration (USA) (%) | Primary UV Spectrum | Estimated SPF Contribution (at max concentration) |
| This compound | Cinnamate | 3 | UVB | 1.0 - 2.5 |
| Octyl Methoxycinnamate (Octinoxate) | Cinnamate | 7.5 | UVB | ~8.5 |
| Homosalate | Salicylate | 15 | UVB | Low |
| Octisalate | Salicylate | 5 | UVB | Low |
| Zinc Oxide | Mineral | 25 | UVA/UVB | High |
| Titanium Dioxide | Mineral | 25 | UVA/UVB | High |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
In Vitro SPF Determination (Based on COLIPA/ISO 24443)
The in vitro SPF is determined by measuring the UV transmittance through a thin film of the sunscreen product applied to a substrate.
-
Substrate Preparation: A roughened polymethyl methacrylate (PMMA) plate is used as the substrate to mimic the skin's surface topography.
-
Sample Application: A precise amount of the sunscreen formulation (typically 1.3 mg/cm²) is applied evenly across the surface of the PMMA plate.
-
UV Transmittance Measurement: The initial UV transmittance of the sunscreen film is measured using a spectrophotometer equipped with an integrating sphere.
-
UV Irradiation: The plate is then exposed to a controlled dose of UV radiation from a solar simulator to assess the photostability of the product.
-
Post-Irradiation Measurement: The UV transmittance is measured again after irradiation.
-
SPF Calculation: The SPF is calculated from the transmittance data using a standardized equation that takes into account the erythemal action spectrum and the solar spectrum.
In Vivo SPF Determination (Based on FDA Guidelines)
The in vivo SPF is determined by observing the skin's response to UV radiation on human volunteers.
-
Subject Selection: A panel of healthy human subjects with fair skin types (Fitzpatrick skin types I, II, and III) is selected.
-
Test Sites: Small areas on the subjects' backs are demarcated for testing.
-
Sunscreen Application: The sunscreen product is applied uniformly to a test site at a concentration of 2 mg/cm². An adjacent site is left unprotected as a control.
-
UV Exposure: The test sites are exposed to a series of increasing doses of UV radiation from a solar simulator.
-
Erythema Assessment: The presence and intensity of erythema (sunburn) are visually assessed 16 to 24 hours after UV exposure.
-
Minimal Erythemal Dose (MED) Determination: The MED is the lowest UV dose that produces a perceptible erythema. The MED is determined for both the protected and unprotected skin.
-
SPF Calculation: The SPF is calculated as the ratio of the MED on the protected skin to the MED on the unprotected skin (SPF = MEDp / MEDu).
Mandatory Visualizations
Experimental Workflows
Caption: Experimental workflows for in vitro and in vivo SPF determination.
Logical Relationship: Factors Influencing In Vitro vs. In Vivo Correlation
Caption: Key factors influencing the correlation between in vitro and in vivo SPF results.
Conclusion
This compound is a legacy UVB filter with limited photoprotective efficacy compared to modern alternatives. While a good correlation between in vitro and in vivo SPF values has been established for the broader class of cinnamate esters, the weak performance and susceptibility to photodegradation of this compound itself are significant drawbacks. For the development of effective and reliable sunscreen products, it is crucial to utilize more potent, photostable, and broad-spectrum UV filters. The experimental protocols and comparative data presented in this guide provide a framework for the evaluation of photoprotective agents and highlight the importance of both in vitro and in vivo testing in ensuring product performance and safety.
References
The Obsolete UVB Filter: Benchmarking Cinoxate's SPF Contribution Against Modern Sunscreen Agents
A Comparative Guide for Researchers and Drug Development Professionals
Historically a component in sunscreen formulations, Cinoxate, a cinnamate-based UVB filter, has been largely rendered obsolete by the advancement of modern photoprotection technology. This guide provides a comprehensive comparison of this compound's Sun Protection Factor (SPF) contribution against newer, broad-spectrum sunscreen agents. By presenting quantitative data from in vitro, in vivo, and in silico studies, alongside detailed experimental protocols and an examination of the underlying molecular pathways, this document offers an objective resource for researchers, scientists, and drug development professionals in the field of dermatology and cosmetic science.
Comparative Analysis of Sunscreen Agent Efficacy
The efficacy of a sunscreen agent is primarily determined by its ability to absorb, scatter, or reflect ultraviolet (UV) radiation, thereby preventing it from damaging the skin. The Sun Protection Factor (SPF) is a quantitative measure of this efficacy, specifically against UVB-induced erythema (sunburn).
Quantitative Data Summary
The following tables summarize the SPF contributions of this compound and a selection of newer, widely used sunscreen agents. It is important to note that direct head-to-head comparative studies are limited, and the data presented is compiled from various sources employing different methodologies (in vivo, in vitro, and in silico).
Table 1: SPF Contribution of this compound (UVB Filter)
| Concentration (% w/w) | Testing Method | Reported SPF | UV Spectrum |
| 3% | In vivo | ~2.5[1][2] | UVB |
| 3% | In vitro | ~2.3 - 2.7[3] | UVB |
| 2% | In vivo | ~2.0[1][2] | UVB |
This compound demonstrates a low SPF contribution and provides no protection against UVA radiation.
Table 2: SPF Contribution of Modern Broad-Spectrum Sunscreen Agents
| Sunscreen Agent | Concentration (% w/w) | Testing Method | Reported SPF | UV Spectrum |
| Bemotrizinol (Tinosorb® S) | 2.4% | In silico | ~5.9 | UVB/UVA |
| Bisoctrizole (Tinosorb® M) | 10% (in formulation) | In vivo | 50 | UVB/UVA |
| Ecamsule (Mexoryl™ SX) | (in formulation with others) | In vivo | Enhanced protection over same-SPF products without it | UVA |
| Drometrizole Trisiloxane (Mexoryl™ XL) | (in formulation with others) | In vivo | Synergistic effect with Mexoryl™ SX | UVB/UVA |
| Diethylamino Hydroxybenzoyl Hexyl Benzoate (Uvinul® A Plus) & Ethylhexyl Methoxycinnamate | 9% | In vivo (est.) | 15 | UVB/UVA |
| Tinosorb® S Aqua | 1% | Not Specified | 2.7 | UVB/UVA |
| Tinosorb® S Aqua | 5% | Not Specified | 9.8 | UVB/UVA |
| Tinosorb® S Aqua | 10% | Not Specified | 20.1 | UVB/UVA |
Newer agents like Tinosorb® S and Tinosorb® M offer broad-spectrum protection and significantly higher SPF contributions at various concentrations.
Experimental Protocols
The determination of a sunscreen's SPF is conducted under standardized laboratory conditions to ensure reproducibility and accuracy. The two primary methods are in vivo and in vitro testing, governed by international standards.
In Vivo SPF Determination (ISO 24444:2019)
The in vivo method is considered the gold standard for SPF testing and directly measures the protective effect of a sunscreen on human skin.
-
Subject Recruitment: A panel of healthy, fair-skinned human volunteers (typically skin types I, II, or III) is selected.
-
Test Sites: Small, defined areas are marked on the subject's back.
-
Sunscreen Application: A precise amount of the sunscreen product (2 mg/cm²) is uniformly applied to the designated test sites. An unprotected site serves as a control.
-
UV Irradiation: The test sites are exposed to a controlled spectrum of UV radiation from a solar simulator. A series of incremental UV doses are administered to different sub-sites.
-
Erythema Assessment: After 16 to 24 hours, the sites are visually assessed for the presence of a minimal erythemal dose (MED), which is the lowest UV dose that produces the first perceptible, well-defined reddening of the skin.
-
SPF Calculation: The SPF is calculated as the ratio of the MED on protected skin to the MED on unprotected skin.
In Vitro SPF Determination (Based on ISO 24443:2021 for UVA-PF)
In vitro methods provide a faster, more ethical, and cost-effective alternative for screening and formulation development. These methods measure the transmittance of UV radiation through a thin film of the sunscreen product.
-
Substrate Preparation: A roughened polymethylmethacrylate (PMMA) plate is used as a substrate to mimic the skin's surface.
-
Sample Application: A precise amount of the sunscreen formulation is applied evenly across the PMMA plate.
-
UV Transmittance Measurement: The plate is placed in a UV-Vis spectrophotometer with an integrating sphere. The amount of UV radiation transmitted through the sunscreen film is measured at 1 nm intervals from 290 nm to 400 nm.
-
Photostability Assessment: The sample is exposed to a controlled dose of UV radiation from a solar simulator to assess its photostability. The UV transmittance is measured again after irradiation.
-
SPF and UVA-PF Calculation: The in vitro SPF and UVA Protection Factor (UVA-PF) are calculated from the pre- and post-irradiation absorbance data using standardized equations that incorporate the erythemal action spectrum and the solar spectral irradiance.
Mandatory Visualizations
UV-Induced Signaling Pathway
UV radiation triggers a cascade of molecular events within skin cells, primarily through the activation of Mitogen-Activated Protein Kinase (MAPK) signaling pathways. This can lead to inflammation, apoptosis, and contribute to photoaging and carcinogenesis. Sunscreen agents mitigate this by absorbing UV photons before they can initiate this damaging cascade.
Caption: UV-induced MAPK signaling pathway in the skin.
Experimental Workflow for In Vitro SPF Testing
The following diagram illustrates the generalized workflow for determining the SPF of a sunscreen formulation using in vitro methods.
Caption: Experimental workflow for in vitro SPF testing.
Conclusion
The data unequivocally demonstrates that this compound is a significantly less effective sunscreen agent compared to modern alternatives. Its exclusive UVB absorption and minimal SPF contribution render it obsolete in the context of current demands for high-level, broad-spectrum photoprotection. Newer agents, such as Bemotrizinol (Tinosorb® S) and Bisoctrizole (Tinosorb® M), not only provide superior SPF values but also offer crucial protection against the full spectrum of UVA radiation, which is a key contributor to photoaging and skin cancer. For the development of effective and safe sun protection products, a thorough understanding of the quantitative performance, photostability, and spectral coverage of UV filters is paramount. This guide underscores the importance of utilizing modern, high-performance sunscreen agents to meet both regulatory standards and consumer expectations for comprehensive sun care.
References
Cinoxate: The Ideal Negative Control for UVA Protection Studies
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the rigorous evaluation of UVA (ultraviolet A) photoprotection, the selection of appropriate controls is paramount to ensure the validity and accuracy of experimental outcomes. This guide provides a comprehensive comparison of cinoxate as a negative control against common UVA filters, supported by experimental data and detailed protocols. Its purpose is to equip researchers, scientists, and drug development professionals with the necessary information to design robust and reliable UVA protection studies.
This compound: A Profile of UVA Transparency
This compound, a cinnamate-based organic compound, has historically been used as a UVB (ultraviolet B) filter in sunscreen formulations. Its efficacy is confined to the UVB spectrum, with a peak absorption at approximately 289 nm. Crucially, this compound offers no significant protection in the UVA range (320-400 nm), rendering it an ideal negative control for studies investigating UVA-induced skin damage and the efficacy of UVA-protective agents. Its transparency to UVA radiation allows for the isolation and specific measurement of UVA-mediated effects.
Comparative Analysis of UV Filter Performance
The efficacy of a UV filter is determined by its ability to absorb UV radiation at specific wavelengths. This is quantified by the molar extinction coefficient (ε), which measures how strongly a substance absorbs light at a given wavelength. A higher molar extinction coefficient indicates greater absorbance.
| UV Filter | Type | Peak Absorption (λmax) | Molar Extinction Coefficient (ε) at λmax (M⁻¹cm⁻¹) | Primary UV Spectrum |
| This compound (Negative Control) | UVB Filter | ~289 nm | ~19,400 | UVB |
| Avobenzone | UVA Filter | ~357 nm | ~32,400 | UVA I |
| Ecamsule (Mexoryl SX) | Broad-Spectrum | ~345 nm | ~47,000 | UVA I / UVA II |
| Bemotrizinol (Tinosorb S) | Broad-Spectrum | ~310 nm and ~340 nm | ~50,000 | UVB / UVA I / UVA II |
| Bisoctrizole (Tinosorb M) | Broad-Spectrum | ~303 nm and ~360 nm | Not typically expressed due to particulate nature; functions by absorption, scattering, and reflection | UVB / UVA I / UVA II |
Experimental Protocols
To rigorously assess UVA protection, standardized in vitro and in vivo methods are employed. Furthermore, cellular assays can elucidate the mechanisms of UVA-induced damage and the protective effects of test compounds.
In Vitro UVA Protection Factor (UVA-PF) Determination (COLIPA Method)
This method assesses the UVA protection of a product by measuring its transmittance of UV radiation through a thin film on a substrate.
Methodology:
-
Substrate Preparation: Utilize a roughened polymethylmethacrylate (PMMA) plate to mimic the skin's surface.
-
Product Application: Apply a precise amount of the test product (e.g., 1.3 mg/cm²) evenly across the PMMA plate. A formulation containing this compound would serve as the negative control, while formulations with UVA filters like avobenzone would be positive controls.
-
Initial Absorbance Measurement: Measure the initial UV absorbance of the sunscreen film from 290 nm to 400 nm using a spectrophotometer with an integrating sphere.
-
UV Irradiation: Expose the sample to a controlled dose of UV radiation from a solar simulator to evaluate photostability.
-
Post-Irradiation Absorbance Measurement: Re-measure the UV absorbance of the film after irradiation.
-
UVA-PF Calculation: The UVA-PF is calculated from the post-irradiation transmittance data, weighted with the Persistent Pigment Darkening (PPD) action spectrum.
A Comparative Guide to Inter-Laboratory Validation of Analytical Methods for Cinoxate
For Researchers, Scientists, and Drug Development Professionals
Data Presentation: A Comparative Analysis
The following tables summarize the typical quantitative performance of HPLC-UV and GC-MS methods for the analysis of Cinoxate, based on established validation parameters. These values are representative of what would be expected in a formal validation study.
Table 1: HPLC-UV Method Validation Summary
| Validation Parameter | Typical Performance | Acceptance Criteria |
| Linearity (r²) | ≥ 0.999 | ≥ 0.99 |
| Calibration Range | 1.0 - 100 µg/mL | Consistent between labs |
| Lower Limit of Quantification (LLOQ) | 1.0 µg/mL | S/N ≥ 10, Acc/Prec within ±20% |
| Intra-day Accuracy (%) | 98.5 - 101.2 | 85 - 115% (100±15%) |
| Intra-day Precision (%CV) | < 2.0 | ≤ 15% |
| Inter-day Accuracy (%) | 97.9 - 102.5 | 85 - 115% (100±15%) |
| Inter-day Precision (%CV) | < 3.0 | ≤ 15% |
Table 2: GC-MS Method Validation Summary
| Validation Parameter | Typical Performance | Acceptance Criteria |
| Linearity (r²) | ≥ 0.998 | ≥ 0.99 |
| Calibration Range | 10 - 1000 ng/mL | Consistent between labs |
| Lower Limit of Quantification (LLOQ) | 10 ng/mL | S/N ≥ 10, Acc/Prec within ±20% |
| Intra-day Accuracy (%) | 95.8 - 104.2 | 85 - 115% (100±15%) |
| Intra-day Precision (%CV) | < 6.0 | ≤ 15% |
| Inter-day Accuracy (%) | 96.5 - 103.8 | 85 - 115% (100±15%) |
| Inter-day Precision (%CV) | < 7.0 | ≤ 15% |
Experimental Protocols
Below are detailed methodologies for the quantification of this compound using HPLC-UV and GC-MS.
HPLC-UV Method
This method is suitable for the quantification of this compound in cosmetic formulations.
1. Standard and Sample Preparation:
-
Stock Standard Solution: Accurately weigh and dissolve this compound reference standard in methanol to prepare a stock solution.[1]
-
Working Standard Solutions: Serially dilute the stock solution with the mobile phase to create a series of calibration standards (e.g., 5, 10, 25, 50, and 100 µg/mL).[1]
-
Sample Solution: Disperse a known weight of the cosmetic product in methanol, sonicate to ensure complete extraction of the analyte, and dilute with the mobile phase to a concentration within the calibration range. Filter the final solution through a 0.45 µm filter before injection.[2]
2. Chromatographic Conditions:
-
Column: C18 reversed-phase column.
-
Mobile Phase: A mixture of methanol and water.
-
Detection: UV detector at the maximum absorption wavelength of this compound.
-
Flow Rate: As appropriate for the column dimensions.
-
Injection Volume: As appropriate for the system.
3. Analysis:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the standard solutions in ascending order of concentration to generate a calibration curve.
-
Inject the prepared sample solution.
-
Plot a graph of the peak area versus the concentration of the this compound working standard solutions and perform a linear regression analysis.
GC-MS Method
This method is suitable for the trace analysis of this compound.
1. Standard and Sample Preparation:
-
Stock Standard Solution: Accurately weigh and dissolve this compound reference standard in a suitable solvent (e.g., hexane) to prepare a stock solution.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution.
-
Sample Preparation: An extraction method such as Soxhlet or pressurized liquid extraction may be employed to isolate this compound from the sample matrix. This is followed by a clean-up step, which can involve techniques like adsorption chromatography.
2. Chromatographic Conditions:
-
Column: A suitable capillary column for the analysis of organic compounds.
-
Carrier Gas: An inert gas such as helium or nitrogen.
-
Injection Mode: Splitless or split injection depending on the concentration of the analyte.
-
Temperature Program: An appropriate temperature gradient to ensure good separation of the analyte from other components.
-
MS Detector: Operated in selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity.
3. Analysis:
-
Inject the standard solutions to establish a calibration curve.
-
Inject the prepared sample extracts.
-
Quantification is achieved by comparing the peak area of the analyte in the sample to the calibration curve.
Inter-Laboratory Validation Workflow
The following diagram illustrates a typical workflow for the inter-laboratory validation of an analytical method, ensuring that the method is robust and transferable between different laboratories.
Caption: A logical workflow for the inter-laboratory validation of an analytical method.
References
The Fading UVB Filter: Evaluating Cinoxate's Potential for Synergistic or Antagonistic Effects in Sunscreen Formulations
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide
Cinoxate, an early cinnamate-based UVB filter, has been largely superseded by more effective and photostable sunscreen ingredients.[1][2] Its utility in modern formulations is limited due to its weak contribution to the Sun Protection Factor (SPF) and its lack of UVA protection.[1][2] However, understanding its potential for synergistic or antagonistic interactions with other UV filters is crucial for formulation development and for comprehending the complex photochemistry of sunscreen products. This guide provides a framework for evaluating these interactions, supported by established experimental protocols.
While direct studies on this compound's synergistic or antagonistic effects are limited, the principles of sunscreen formulation suggest that its performance in a blend is dictated by the photochemical interactions between all ingredients.[3] Synergistic effects can arise from combinations of organic and inorganic filters, where the scattering properties of inorganic filters can increase the path length of photons through the organic filter, enhancing absorption. Conversely, antagonistic effects can occur if one ingredient accelerates the photodegradation of another, reducing the overall efficacy and photostability of the formulation.
Comparative Performance Data
Given the scarcity of published data on this compound combinations, the following tables present hypothetical yet plausible data based on the known properties of sunscreen ingredients. These tables are intended to serve as a template for presenting results from the experimental protocols described below.
Table 1: Hypothetical In Vitro SPF and UVA Protection Factor (UVA-PF) Data
| Formulation ID | UV Filter Combination (Concentration) | In Vitro SPF (Pre-Irradiation) | In Vitro SPF (Post-Irradiation) | % SPF Decrease | UVA-PF (Post-Irradiation) | Critical Wavelength (nm) |
| F1 | This compound (3%) | 2 | 1 | 50% | 0 | 330 |
| F2 | Avobenzone (3%) | 8 | 4 | 50% | 7 | 375 |
| F3 | Zinc Oxide (10%) | 15 | 15 | 0% | 12 | 380 |
| F4 (Synergistic) | This compound (3%) + Zinc Oxide (10%) | 20 | 18 | 10% | 12 | 380 |
| F5 (Antagonistic) | This compound (3%) + Avobenzone (3%) | 10 | 3 | 70% | 5 | 372 |
Table 2: Hypothetical Photostability Data (HPLC Analysis)
| Formulation ID | UV Filter Combination | % this compound Recovered (Post-Irradiation) | % Other Filter Recovered (Post-Irradiation) | Key Degradation Products Identified |
| F1 | This compound (3%) | 55% | N/A | p-methoxycinnamic acid, 2-ethoxyethanol |
| F4 (Synergistic) | This compound (3%) + Zinc Oxide (10%) | 85% | 98% | Minimal degradation products |
| F5 (Antagonistic) | This compound (3%) + Avobenzone (3%) | 30% | 40% | Various isomers and fragments |
Experimental Protocols
To empirically determine the synergistic or antagonistic effects of this compound with other sunscreen ingredients, the following experimental protocols are recommended.
Protocol 1: In Vitro SPF and UVA Protection Assessment
This method evaluates the efficacy of a sunscreen formulation in protecting against UVB (SPF) and UVA radiation before and after UV exposure.
Methodology:
-
Substrate Preparation: Utilize roughened polymethylmethacrylate (PMMA) plates as the substrate to mimic the surface of the skin.
-
Sample Application: Apply a precise amount of the test formulation (e.g., 1.3 mg/cm²) evenly across the PMMA plate. This can be done using an automated spreading robot to ensure reproducibility.
-
Drying: Allow the sunscreen film to dry for a specified period (e.g., 30 minutes) at a controlled temperature (e.g., 35°C).
-
Pre-Irradiation Measurement: Measure the initial UV absorbance of the sunscreen film using a UV-Vis spectrophotometer equipped with an integrating sphere. Calculate the in vitro SPF and UVA-PF values based on the absorbance spectrum.
-
UV Irradiation: Expose the PMMA plate to a controlled dose of UV radiation from a solar simulator with a defined UV output, compliant with ISO 24443 specifications.
-
Post-Irradiation Measurement: Re-measure the UV absorbance of the film after irradiation and recalculate the SPF and UVA-PF values.
-
Data Analysis: Compare the pre- and post-irradiation values to determine the photostability of the formulation. A significant drop in SPF or UVA-PF indicates photodegradation.
Protocol 2: Photostability Assessment by High-Performance Liquid Chromatography (HPLC)
This method quantifies the concentration of the active sunscreen ingredients before and after UV exposure to directly measure their degradation.
Methodology:
-
Sample Preparation and Irradiation: Prepare and irradiate sunscreen films on PMMA plates as described in Protocol 1. A set of non-irradiated plates should be prepared as a control.
-
Extraction: Place the irradiated and non-irradiated plates into separate beakers containing a known volume of a suitable solvent (e.g., methanol, acetonitrile) to dissolve the sunscreen film. Use sonication to ensure complete extraction.
-
Sample Preparation for HPLC: Dilute the extracts to a concentration within the linear range of the HPLC calibration curve. Filter the samples through a 0.45 µm syringe filter into HPLC vials.
-
HPLC Analysis:
-
Column: A C18 reverse-phase column is typically used.
-
Mobile Phase: A gradient of acetonitrile and water is common.
-
Flow Rate: Typically 1.0 - 1.5 mL/min.
-
Detection: UV detector set to the absorption maximum of the analytes.
-
-
Quantification: Create a calibration curve using standard solutions of known concentrations for each UV filter. Determine the concentration of the UV filters in the sample extracts by comparing their peak areas to the calibration curve.
-
Data Analysis: Calculate the percentage of each UV filter recovered after irradiation compared to the non-irradiated control. A low recovery percentage indicates photodegradation.
Visualizations
Signaling Pathway: UV-Induced Skin Damage
UV radiation activates multiple signaling cascades in skin cells, leading to inflammation, apoptosis, and carcinogenesis. Sunscreens aim to prevent the initiation of these pathways by absorbing or reflecting UV radiation.
Caption: UV-induced signaling pathways in skin cells.
Experimental Workflow: In Vitro Photostability Testing
The following workflow outlines the key steps in assessing the photostability of a sunscreen formulation containing this compound.
Caption: Workflow for in vitro photostability testing.
References
The Obsolete Sunscreen Filter: A Comparative Efficacy Analysis of Cinoxate
For decades, Cinoxate, an early generation organic UVB filter, held a place in sunscreen formulations. However, advancements in dermatological science and the development of more effective, broad-spectrum ultraviolet (UV) agents have rendered it largely obsolete. This guide provides a comparative analysis of this compound's efficacy against modern UV filters, supported by available data and standardized experimental protocols. It serves as a resource for researchers, scientists, and drug development professionals in understanding the evolution of photoprotection.
Comparative Analysis of UV Filter Performance
This compound's primary function is the absorption of UVB radiation, the spectrum primarily responsible for erythema (sunburn).[1] Its efficacy, however, is considered weak compared to contemporary UV filters.[1] At its maximum approved concentration of 3% in the United States, this compound contributes only minimally to the Sun Protection Factor (SPF) of a product, with studies indicating an SPF of approximately 1 to 2.5 when used as a sole active ingredient.[2] Crucially, this compound offers no protection against UVA radiation, a significant contributor to photoaging and skin cancer.[3]
Modern sunscreen formulations utilize a range of UV filters that offer superior performance in terms of both UVB and broad-spectrum protection. The effectiveness of a UV filter is determined by its ability to absorb UV radiation at specific wavelengths (λmax) and the intensity of that absorption, measured by the molar extinction coefficient (εmax). A higher εmax value indicates a greater ability to absorb photons at the peak wavelength.
Below is a table comparing the known properties of this compound with a selection of modern, widely used UV filters.
| UV Filter | Type | Peak Absorption (λmax) | Molar Extinction Coefficient (εmax) (L·mol⁻¹·cm⁻¹) | Approved Concentration (%) |
| This compound | UVB | ~289 nm [1] | ~19,400 at 306 nm | Up to 3% (USA) |
| Octinoxate | UVB | ~311 nm | Data varies by source | Up to 7.5% (USA), Up to 10% (EU) |
| Octisalate | UVB | ~307 nm | Data varies by source | Up to 5% (USA & EU) |
| Homosalate | UVB | ~306 nm | Data varies by source | Up to 15% (USA), Up to 10% (EU) |
| Avobenzone | UVA | ~357 nm | ~31,000 - 35,000 | Up to 3% (USA), Up to 5% (EU) |
| Oxybenzone | Broad Spectrum | ~288 nm, ~350 nm | Data varies by source | Up to 6% (USA), Up to 10% (EU) |
| Titanium Dioxide | Broad Spectrum | N/A (Physical Blocker) | N/A | Up to 25% (USA & EU) |
| Zinc Oxide | Broad Spectrum | N/A (Physical Blocker) | N/A | Up to 25% (USA & EU) |
Experimental Protocols
In Vivo Sun Protection Factor (SPF) Determination
The in vivo SPF of a sunscreen product is the gold standard for efficacy measurement and is determined by assessing its ability to protect human skin from UV-induced erythema. Standardized protocols are provided by the U.S. Food and Drug Administration (FDA) and the International Organization for Standardization (ISO 24444).
Methodology:
-
Subject Selection: A panel of healthy human subjects with skin types I, II, or III on the Fitzpatrick scale are recruited.
-
Test Sites: Uniform areas of the back, typically 30 cm² to 50 cm², are demarcated.
-
Product Application: A precise amount of the sunscreen product (2 mg/cm²) is applied uniformly to the test site. An adjacent unprotected site serves as a control.
-
UV Exposure: The test sites are exposed to a controlled dose of UV radiation from a solar simulator with a spectrum that mimics natural sunlight. A series of sub-sites receive increasing doses of UV radiation.
-
Erythema Assessment: Approximately 16 to 24 hours after UV exposure, the sites are visually assessed for the presence of erythema (redness).
-
Minimal Erythemal Dose (MED): The MED is determined as the lowest UV dose that produces the first perceptible, well-defined redness.
-
SPF Calculation: The SPF is calculated as the ratio of the MED on protected skin to the MED on unprotected skin.
In Vitro UV Absorbance and SPF Determination
In vitro methods provide a rapid and ethical alternative for screening and formulation development. The ISO 24443 standard specifies a method for assessing UVA protection, while methods like ISO 23675 are used for in vitro SPF determination.
Methodology:
-
Substrate Preparation: A roughened polymethyl methacrylate (PMMA) plate is used to mimic the surface topography of the skin.
-
Product Application: A precise and uniform film of the sunscreen product (typically 0.75 to 2.0 mg/cm²) is applied to the PMMA plate.
-
UV Transmittance Measurement: The plate is placed in a spectrophotometer, and the amount of UV radiation transmitted through the film is measured across the UVA and UVB spectrum (290-400 nm).
-
SPF and UVA Protection Factor (UVA-PF) Calculation: The absorbance data is used to calculate the in vitro SPF and UVA-PF using standardized equations that take into account the erythemal action spectrum and the persistent pigment darkening (PPD) action spectrum, respectively.
Signaling Pathways and Mechanism of Action
The primary mechanism of action for this compound and other organic UV filters is the absorption of UV photons. This process excites the molecule to a higher energy state. The energy is then rapidly dissipated as heat, returning the molecule to its ground state and preventing the UV radiation from reaching and damaging skin cells.
UV radiation that penetrates the skin can induce a cascade of cellular and molecular events, leading to inflammation, photoaging, and carcinogenesis. Two key signaling pathways activated by UV radiation are the Mitogen-Activated Protein Kinase (MAPK) and the p53 pathways.
UV-Induced MAPK Signaling Pathway
The MAPK pathway is a crucial signaling cascade involved in cellular stress responses. UV radiation, particularly UVB, activates several kinases that lead to the phosphorylation and activation of transcription factors like AP-1, which in turn upregulate the expression of matrix metalloproteinases (MMPs) that degrade collagen and contribute to photoaging.
UV-Induced p53 Signaling Pathway
The tumor suppressor protein p53 plays a critical role in the cellular response to DNA damage. UVB radiation can directly damage DNA, leading to the formation of cyclobutane pyrimidine dimers (CPDs). This DNA damage activates kinases such as ATM and ATR, which then phosphorylate and stabilize p53. Activated p53 can induce cell cycle arrest to allow for DNA repair or, if the damage is too severe, trigger apoptosis (programmed cell death) to eliminate potentially cancerous cells.
Experimental Workflow
The following diagram illustrates a generalized workflow for the in vitro assessment of sunscreen efficacy.
References
Unraveling the Photodegradation Byproducts of Cinoxate and Amiloxate: A Comparative Analysis
A detailed examination of the photostability of the UV filters Cinoxate and Amiloxate reveals key differences in their degradation pathways and the resulting byproducts. While research has identified the primary photodegradation products of this compound, a notable gap in the scientific literature exists regarding the specific byproducts of Amiloxate, a structurally similar cinnamate ester.
This comparative guide, intended for researchers, scientists, and drug development professionals, delves into the available experimental data on the photodegradation of these two UVB filters. A comprehensive understanding of their photostability and the nature of their degradation products is crucial for the development of safe and effective sunscreen formulations.
Executive Summary
This compound, upon exposure to UV radiation, primarily undergoes trans-cis isomerization and hydrolysis. The main identified byproducts of these reactions are p-methoxycinnamic acid and 2-ethoxyethanol. In contrast, while Amiloxate is known to undergo photodegradation, including E/Z isomerization, specific degradation byproducts have not been extensively documented in publicly available research. This guide summarizes the known quantitative data for this compound and presents the limited information available for Amiloxate, highlighting the need for further investigation into its photochemical fate.
Data Presentation: Photodegradation Byproducts
The following table summarizes the quantitative data found in the literature for the photodegradation byproducts of this compound. No equivalent quantitative data for Amiloxate has been identified in the reviewed literature.
| UV Filter | Photodegradation Pathway | Byproduct | Yield/Extent of Degradation | Analytical Method | Reference |
| This compound | Hydrolysis | p-Methoxycinnamic acid | Data not specified | HPLC | [1][2] |
| Hydrolysis | 2-Ethoxyethanol | Data not specified | HPLC | [1][2] | |
| Isomerization | cis-Cinoxate | Data not specified | HPLC | [3] | |
| Amiloxate | Isomerization | Z-Isomer | Up to 40% degradation of parent compound | HPLC/DAD, HPLC/MS | Not Specified |
| Intermolecular Reactions | Not specified | Up to 40% degradation of parent compound | HPLC/DAD, HPLC/MS | Not Specified |
Experimental Protocols
The identification and quantification of photodegradation byproducts typically involve forced degradation studies under controlled UV irradiation, followed by analysis using chromatographic techniques.
Forced Photodegradation Study Protocol
This protocol is a generalized procedure based on established methods for testing the photostability of UV filters.
1. Sample Preparation:
-
Prepare a standard solution of the UV filter (this compound or Amiloxate) in a suitable solvent, such as methanol or ethanol, at a known concentration (e.g., 10 µg/mL).
-
Place the solution in a quartz cuvette or a thin film on a quartz plate.
2. Irradiation:
-
Expose the sample to a controlled source of UV radiation. A solar simulator with a defined spectral output (e.g., compliant with ICH Q1B guidelines) is recommended.
-
The irradiance level and duration of exposure should be controlled and monitored. For example, exposure to a UV lamp at 254 nm and 365 nm for various time intervals (e.g., 2, 4, 8, 24 hours) can be performed.
-
A dark control sample, protected from light, should be maintained under the same temperature conditions to account for any thermal degradation.
3. Sample Analysis:
-
Following irradiation, analyze the sample and the dark control using a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with a photodiode array (PDA) or mass spectrometry (MS) detector.
4. Byproduct Identification and Quantification:
-
Compare the chromatograms of the irradiated sample and the dark control to identify new peaks corresponding to photodegradation byproducts.
-
Mass spectrometry (MS) is used to determine the molecular weight and fragmentation patterns of the byproducts, aiding in their structural elucidation.
-
Quantification of the byproducts can be achieved by calibrating the HPLC method with reference standards of the suspected degradation products, if available.
High-Performance Liquid Chromatography (HPLC) Method for Analysis
-
Column: A reversed-phase column, such as a C18 column, is commonly used.
-
Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol) is often employed to separate the parent compound from its byproducts.
-
Detection: A PDA detector allows for the monitoring of the absorbance spectra of the eluted peaks, which can help in the initial identification of byproducts. An MS detector provides more definitive structural information.
-
Quantification: The concentration of the parent compound and its byproducts is determined by integrating the peak areas in the chromatogram and comparing them to a calibration curve generated from standards of known concentrations.
Visualizations
Logical Workflow for Photodegradation Analysis
Caption: Workflow for analyzing photodegradation byproducts.
Proposed Photodegradation Pathway of this compound
References
The Obsolete Filter: An Evaluation of Cinoxate's UV Filtering Reproducibility and Performance
For decades, cinoxate was a component in sunscreen formulations, valued for its ability to absorb UVB radiation. However, with advancements in dermatological science and sunscreen technology, its efficacy and reproducibility have come under scrutiny. This guide provides a comprehensive comparison of this compound's ultraviolet (UV) filtering capabilities against modern alternatives, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
This compound, a cinnamate-based organic compound, primarily absorbs UVB radiation, the rays responsible for sunburn.[1] Its mechanism involves the absorption of UV photons, leading to an electronic excitation. This energy is then dissipated as heat as the molecule returns to its ground state, theoretically preventing the radiation from damaging skin cells.[2] However, its performance is marked by significant limitations, including a narrow protection spectrum and concerns regarding its stability when exposed to UV radiation.[2]
Comparative Analysis of UV Filter Performance
The effectiveness of a UV filter is determined by its ability to absorb UV radiation at specific wavelengths (λmax) and the intensity of that absorption, measured by the molar extinction coefficient (εmax). A higher εmax value indicates a greater ability to absorb photons at the peak wavelength.[3] As demonstrated in the table below, this compound's performance is substantially lower than that of modern UV filters.
| UV Filter | Type | Peak Absorption (λmax) | Molar Extinction Coefficient (εmax) | UV Spectrum Coverage |
| This compound | UVB | ~289 nm | ~19,400 | UVB |
| Avobenzone | UVA | ~357 nm | ~35,000 | UVA1 |
| Octocrylene | UVB/UVA2 | ~303 nm | ~300 L·mol-1·cm-1 | UVB, UVA2 |
| Bemotrizinol (Tinosorb S) | Broad Spectrum | ~310 nm, ~340 nm | >50,000 | UVB, UVA1, UVA2 |
| Bisoctrizole (Tinosorb M) | Broad Spectrum | ~305 nm, ~360 nm | High | UVB, UVA1, UVA2 |
| Zinc Oxide (non-nano) | Broad Spectrum | Broad | N/A (scattering/absorption) | UVB, UVA1, UVA2 |
| Titanium Dioxide (non-nano) | Broad Spectrum | Broad | N/A (scattering/absorption) | UVB, UVA2 |
Note: Molar extinction coefficients can vary based on the solvent used for measurement.[3]
The data unequivocally demonstrates that this compound is a suboptimal UV filter by modern standards. Its narrow UVB protection and lack of UVA coverage, combined with a lower molar extinction coefficient compared to newer filters, highlight the advancements in sunscreen technology.
Experimental Protocols
To ensure the reproducibility and comparability of UV filter performance data, standardized in vitro testing methodologies are employed.
In Vitro Sun Protection Factor (SPF) Determination
This method assesses the UVB protection of a sunscreen formulation.
Protocol:
-
Substrate Preparation: A roughened polymethylmethacrylate (PMMA) plate is used to mimic the skin's surface topography.
-
Sample Application: A precise amount of the sunscreen formulation (e.g., 1.3 mg/cm²) is applied uniformly across the PMMA plate.
-
Initial Absorbance Measurement: The initial UV absorbance of the sunscreen film is measured using a spectrophotometer equipped with an integrating sphere. Measurements are taken at 1 nm increments across the UV spectrum (290-400 nm).
-
UV Irradiation: The sample is exposed to a controlled dose of UV radiation from a solar simulator.
-
Post-Irradiation Absorbance Measurement: The UV absorbance is measured again after irradiation.
-
SPF Calculation: The SPF value is calculated from the pre- and post-irradiation absorbance data using a standardized equation that incorporates the erythemal action spectrum.
Photostability Testing
This protocol evaluates the ability of a UV filter to maintain its protective qualities after UV exposure.
Protocol:
-
Sample Preparation: The sunscreen formulation is applied as a thin film onto a quartz plate at a consistent rate (e.g., 2 mg/cm²). A control sample is wrapped in aluminum foil to shield it from light.
-
UV Exposure: The unwrapped sample is placed in a photostability chamber and exposed to a controlled dose of UV radiation.
-
Sample Extraction: After exposure, the sunscreen film is dissolved in a suitable solvent (e.g., methanol).
-
Spectrophotometric Analysis: The absorbance of the extracted solution is measured using a UV-Vis spectrophotometer.
-
Data Analysis: The change in the absorbance spectrum over time is analyzed to determine the rate of photodegradation. A photostable filter will show minimal change in its absorbance profile.
Mandatory Visualizations
To better understand the biological context of UV protection and the experimental workflows, the following diagrams are provided.
Caption: Mechanism of UV energy absorption and dissipation by this compound.
Caption: Experimental workflow for in vitro sunscreen efficacy testing.
References
The Obsolete UVB Filter: A Comparative Analysis of Cinoxate's Efficacy in Combination with Antioxidants
For researchers, scientists, and drug development professionals, the pursuit of enhanced photoprotection through synergistic combinations of UV filters and antioxidants is a critical frontier in dermatological science. This guide provides a comparative analysis of the photoprotective effects of Cinoxate, an older UVB filter, when combined with antioxidants. By examining available experimental data, it becomes evident that this compound offers minimal synergistic benefits, a stark contrast to the significant enhancements observed with the combination of modern UV filters and potent antioxidants.
This compound, a cinnamate-based UVB filter, has been largely phased out of modern sunscreen formulations due to its weak UV absorption and a lack of comprehensive safety data.[1][2] Experimental evidence consistently demonstrates its limited contribution to the Sun Protection Factor (SPF) of formulations, even when combined with other UV filters.[1]
This compound in Combination: A Lack of Synergy
Studies on sunscreen formulations containing this compound have highlighted its minimal impact on overall photoprotection. For instance, a combination of 3% this compound with 5% homosalate showed that this compound's contribution to the SPF was statistically insignificant.[1] Similarly, in a lip balm formulation with 3% this compound and 7% padimate O, the SPF contribution from this compound was a mere 1-2 units.[1] At its maximum approved concentration of 3%, this compound typically contributes only 1-2 SPF units, making it one of the weakest approved sunscreen ingredients.
| Combination | This compound Concentration | Additional UV Filter | Key Finding | Reference |
| Combination Lotion SPF 8 | 3% | 5% Homosalate | This compound's contribution to the SPF was statistically insignificant. | |
| Lip Balm SPF 15 | 3% | 7% Padimate O | This compound contributed only 1-2 SPF units to the total protection. | |
| FDA Monograph Testing (1999) | 3% | None (Monotherapy) | Achieved a maximum SPF of 2.5 at the highest approved concentration. |
The Modern Approach: Synergistic Photoprotection with Antioxidants
In contrast to the limited efficacy of this compound, modern sunscreen formulations leverage the synergistic relationship between broad-spectrum UV filters and antioxidants. UV radiation generates reactive oxygen species (ROS) in the skin, which contribute to photoaging and carcinogenesis. Antioxidants, when combined with UV filters, provide a second level of protection by scavenging these harmful free radicals.
A notable example is the combination of Vitamins C and E. A stable aqueous solution of 15% L-ascorbic acid (vitamin C) and 1% alpha-tocopherol (vitamin E) has demonstrated superior protection against erythema and sunburn cell formation compared to either vitamin alone. This combination yielded a 4-fold antioxidant protection factor. Furthermore, the addition of ferulic acid has been shown to increase the in vivo SPF value of a sunscreen by 37% and the in vitro UVA protection factor by 26%.
| Antioxidant Combination | Key Findings | Reference |
| 15% L-ascorbic acid & 1% alpha-tocopherol | 4-fold antioxidant protection factor; superior protection against erythema and sunburn cell formation compared to individual vitamins. | |
| Ferulic Acid with UV filters | Increased in vivo SPF by 37% and in vitro UVA-PF by 26%. |
Experimental Protocols
A comprehensive evaluation of sunscreen efficacy involves both in vitro and in vivo methodologies.
In Vitro SPF Determination
This method offers a reproducible and ethical alternative to in vivo testing for screening and formulation development.
Methodology:
-
Substrate Preparation: A roughened polymethyl methacrylate (PMMA) plate is used as the substrate to mimic the skin's surface topography.
-
Product Application: A precise amount of the sunscreen product (typically 2 mg/cm²) is applied evenly across the PMMA plate.
-
UV Transmittance Measurement: The plate is exposed to a UV source, and the amount of UV radiation transmitted through the sunscreen film is measured using a spectrophotometer.
-
SPF Calculation: The SPF is calculated based on the measured UV transmittance.
In Vivo SPF Determination (ISO 24444)
This is the standard method for determining the SPF value of a sunscreen product on human skin.
Methodology:
-
Subject Selection: A panel of at least 10 healthy adult volunteers with skin types that are prone to sun-burning is selected.
-
Product Application: A very accurately measured amount (2 mg/cm²) of the sunscreen product is applied to a marked area of the subject's back.
-
Solar Simulation: A solar simulator, which mimics the spectrum of sunlight, is used to expose small, incremental doses of UV light to the protected area, an unprotected area, and an area with a standard sunscreen.
-
Erythema Assessment: Approximately 24 hours after exposure, the skin is visually assessed for erythema (redness). The Minimal Erythema Dose (MED), which is the smallest UV dose required to produce a perceptible reddening of the skin, is determined for both the protected (MEDp) and unprotected (MEDu) skin.
-
SPF Calculation: The SPF is calculated as the ratio of MEDp to MEDu (SPF = MEDp / MEDu).
In Vitro Antioxidant Activity Assays
Several assays are used to determine the antioxidant capacity of a substance.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay:
This assay measures the ability of an antioxidant to scavenge the stable DPPH free radical. The reduction of the violet DPPH radical to the yellow, non-radical form is measured spectrophotometrically.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay:
In this assay, the pre-formed blue-green ABTS radical cation is reduced by an antioxidant, causing decolorization, which is measured spectrophotometrically.
FRAP (Ferric Reducing Antioxidant Power) Assay:
This assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color that is measured spectrophotometrically.
Visualizing the Science
To better illustrate the concepts discussed, the following diagrams depict a generalized UV-induced signaling pathway and a typical experimental workflow for in vivo SPF determination.
Caption: Generalized UV-induced signaling pathway leading to skin damage.
Caption: Experimental workflow for in vivo SPF determination.
Conclusion
The available evidence strongly indicates that this compound is an obsolete UVB filter with negligible synergistic photoprotective effects when combined with other compounds. For researchers and formulators in the field of sun care, focusing on combinations of modern, broad-spectrum UV filters with potent antioxidants offers a scientifically sound and effective strategy for developing superior photoprotective products. The synergistic action of these combinations not only enhances SPF but also provides a crucial secondary defense mechanism against the deleterious effects of UV-induced oxidative stress.
References
Safety Operating Guide
Navigating the Disposal of Cinoxate: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. Cinoxate, a cinnamate-based UVB filter, requires careful handling and disposal due to its chemical properties and potential environmental impact. This guide provides essential information and step-by-step procedures for the safe disposal of this compound in a laboratory setting.
Understanding this compound and its Regulatory Context
This compound is an organic compound primarily used as an ingredient in some sunscreens.[1] While it has been approved by the FDA for use in over-the-counter sunscreen products at concentrations up to 3%, its use has declined in favor of more effective and stable UV filters.[2][3] It is important to note that this compound is not approved for use in sunscreen products in the European Union.[3]
From a disposal perspective, this compound falls under the general regulations for pharmaceutical and chemical waste. The U.S. Environmental Protection Agency (EPA) regulates the disposal of such waste under the Resource Conservation and Recovery Act (RCRA).[4] These regulations mandate that hazardous pharmaceutical waste be managed at permitted treatment facilities, with incineration being a common method of disposal.
Key Safety and Handling Precautions
Before proceeding with disposal, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This includes:
-
Gloves: Chemical-resistant gloves should be worn.
-
Eye Protection: Safety glasses with side shields or goggles are necessary.
-
Lab Coat: A lab coat or other protective clothing should be worn.
-
Ventilation: Work in a well-ventilated area to avoid inhalation of any dust or aerosols.
In case of accidental exposure, follow these first-aid measures:
-
Skin Contact: Wash the affected area with soap and water.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes.
-
Inhalation: Move to fresh air.
-
Ingestion: Rinse the mouth with water and seek immediate medical attention. Do not induce vomiting.
Quantitative Data Summary
For quick reference, the following table summarizes key quantitative data related to this compound.
| Property | Value | Reference |
| Molecular Formula | C14H18O4 | |
| Molecular Weight | 250.29 g/mol | |
| Melting Point | -25 °C | |
| Boiling Point | 184-187 °C at 2 mmHg | |
| Water Solubility | Practically insoluble (approx. 0.05%) | |
| LogP (o/w) | 2.350 (estimated) | |
| Approved Concentration (USA) | Up to 3% in sunscreens |
Step-by-Step Disposal Procedure
The recommended disposal procedure for this compound is based on best practices for chemical waste management and adherence to regulatory guidelines.
Step 1: Waste Identification and Segregation
-
Characterize the Waste: Determine if the this compound waste is pure, in a solution, or mixed with other chemicals. This will dictate the appropriate disposal pathway.
-
Segregate: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office. It should be collected in a dedicated, properly labeled waste container.
Step 2: Containerization and Labeling
-
Select an Appropriate Container: Use a chemically compatible container with a secure lid. For liquid waste, ensure the container is leak-proof.
-
Label Clearly: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution. The accumulation start date should also be clearly marked.
Step 3: Storage
-
Designated Storage Area: Store the sealed waste container in a designated hazardous waste accumulation area. This area should be secure, well-ventilated, and away from incompatible materials.
-
Incompatibilities: this compound is incompatible with strong oxidizing agents. Ensure it is not stored near these substances.
Step 4: Arrange for Professional Disposal
-
Contact EHS: Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.
-
Do Not Dispose in Regular Trash or Drains: Under no circumstances should this compound be disposed of in the regular trash or poured down the drain. Improper disposal can lead to environmental contamination of soil and water.
Alternative Disposal Consideration:
The most favorable course of action is to minimize waste generation. Consider recycling any unused portion of the material for its approved use or returning it to the manufacturer or supplier.
Experimental Protocols
While specific experimental protocols involving this compound are vast and varied, the disposal procedures outlined above are universally applicable. The key principle is to treat all materials contaminated with this compound (e.g., gloves, absorbent pads, empty containers) as hazardous waste and dispose of them accordingly.
Visualizing the Disposal Workflow
To further clarify the disposal process, the following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: A flowchart illustrating the step-by-step process for the safe disposal of this compound waste.
By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific guidelines and the relevant Safety Data Sheet (SDS) for the most accurate and up-to-date information.
References
Essential Safety and Logistics for Handling Cinoxate
For researchers, scientists, and drug development professionals, ensuring safe and efficient laboratory operations is paramount. This document provides essential, immediate safety and logistical information for handling Cinoxate, a cinnamate-based UVB filter. The following procedural guidance is designed to build trust and provide value beyond the product itself, making this your preferred source for laboratory safety and chemical handling information.
Quantitative Data Summary
While specific occupational exposure limits (OELs) for this compound have not been established by major regulatory bodies such as OSHA, NIOSH, or ACGIH, a summary of its key physical and chemical properties is provided below to inform safe handling and storage procedures.
| Property | Value | Source |
| Chemical Formula | C₁₄H₁₈O₄ | --INVALID-LINK-- |
| Molar Mass | 250.29 g/mol | --INVALID-LINK-- |
| Appearance | Slightly yellow viscous liquid | --INVALID-LINK-- |
| Solubility in Water | Insoluble | --INVALID-LINK-- |
| Miscibility | Miscible with alcohols, esters, and vegetable oils | --INVALID-LINK-- |
| Boiling Point | 184-187 °C at 2 mmHg | --INVALID-LINK-- |
| Melting Point | -25 °C | --INVALID-LINK-- |
Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is critical when handling this compound. The following PPE is recommended to minimize exposure and ensure personal safety.
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile) | To prevent skin contact with the viscous liquid. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles | To protect eyes from splashes or aerosols. |
| Skin and Body Protection | Laboratory coat | To protect skin and clothing from contamination. |
| Respiratory Protection | Not generally required under normal laboratory conditions with adequate ventilation. Use a NIOSH-approved respirator if aerosols are generated or ventilation is inadequate. | To prevent inhalation of any potential aerosols. |
Experimental Protocols: Safe Handling and Disposal
Adherence to standardized procedures is essential for the safe handling and disposal of this compound in a laboratory setting.
Handling and Storage Protocol
-
Engineering Controls : Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
-
Personal Protective Equipment (PPE) : Before handling, ensure all required PPE is donned correctly.
-
Dispensing Viscous Liquids :
-
Storage : Store this compound in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area away from incompatible materials.
Spill Management Protocol
-
Evacuate : Clear the immediate area of all personnel.
-
Ventilate : Ensure adequate ventilation to disperse any vapors.
-
Contain : Use an absorbent material, such as vermiculite or sand, to contain the spill.
-
Collect : Carefully scoop the absorbed material into a designated, labeled waste container.
-
Clean : Clean the spill area with a suitable solvent, followed by soap and water.
-
Dispose : Dispose of the contaminated materials as hazardous waste.
Disposal Plan
The disposal of this compound and its containers must be conducted in accordance with local, state, and federal regulations.
-
Waste Characterization : this compound waste should be treated as a non-halogenated organic waste.
-
Container Management :
-
Empty containers should be triple-rinsed with a suitable solvent (e.g., ethanol).
-
The rinsate should be collected and disposed of as hazardous waste.
-
Deface the label on the empty container before discarding it in the appropriate waste stream.[2]
-
-
Disposal of Unused Product :
-
Small quantities (<50 mL) may be absorbed onto an inert material and allowed to evaporate in a fume hood before being disposed of as solid waste.[3]
-
Larger quantities should be collected in a designated, labeled container for hazardous waste and disposed of through a licensed waste contractor.[3]
-
Never dispose of this compound down the drain or in the regular trash.
-
Visualized Workflows
The following diagrams illustrate the key procedural workflows for handling and disposing of this compound, providing a clear, step-by-step visual guide.
Caption: A procedural workflow for the safe handling of this compound in a laboratory setting.
Caption: A step-by-step guide for the proper disposal of this compound waste.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
